molecular formula C7H4BrClN2 B582230 6-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1296224-01-5

6-Bromo-3-chloroimidazo[1,2-a]pyridine

Cat. No.: B582230
CAS No.: 1296224-01-5
M. Wt: 231.477
InChI Key: MFWMBCKAGFPRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloroimidazo[1,2-a]pyridine (CAS 1296224-01-5) is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and organic synthesis. This compound features both bromine and chlorine substituents on the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous biologically active molecules . The distinct reactivity of the bromo and chloro groups enables sequential functionalization, making it a valuable scaffold for constructing diverse compound libraries . It is widely used as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce more complex aromatic and heteroaromatic systems . Researchers utilize this building block in the synthesis of potential kinase inhibitors and other pharmacologically relevant targets . The compound is a solid at room temperature with a melting point of 112 °C . It is recommended to store this air-sensitive material in a cool, dark place, preferably under an inert atmosphere . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMBCKAGFPRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-3-chloroimidazo[1,2-a]pyridine: Structure, Synthesis, and Application

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically significant therapeutic agents. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing molecules that can interact with a wide array of biological targets. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) underscore the scaffold's value.[1] The strategic functionalization of this core is paramount in modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides a detailed technical examination of a specific, highly versatile derivative: This compound . We will dissect its chemical structure, explore its synthesis with mechanistic insights, and illuminate its strategic importance as a building block for creating diverse molecular libraries, particularly in the development of kinase inhibitors and novel central nervous system (CNS) agents.[2]

Core Chemical Structure & Physicochemical Properties

This compound is a di-halogenated derivative of the parent imidazopyridine ring system. The positioning of the halogen atoms is non-arbitrary and is the primary determinant of its synthetic utility. The bromine atom at the 6-position and the chlorine atom at the 3-position offer differential reactivity, a feature highly prized by medicinal chemists for sequential, site-selective modifications.

Structural Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a crucial reference for experimental design and data interpretation.

PropertyValueSource
CAS Number 1296224-01-5
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
InChI Key MFWMBCKAGFPRTN-UHFFFAOYSA-N[3]
InChI 1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H[3]
Purity Typically ≥97%
Physical Form SolidN/A
Canonical SMILES C1=CC2=NC=C(N2C=C1Br)Cl[3]

Synthesis and Mechanistic Rationale

The synthesis of imidazo[1,2-a]pyridines generally proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a common and effective approach involves the reaction of 2-amino-5-bromopyridine with a suitable three-carbon electrophile that introduces the chloro-substituted imidazole ring.

A plausible and efficient synthetic route is the cyclocondensation reaction between 2-amino-5-bromopyridine and 2,3-dichloro-propionaldehyde or a synthetic equivalent. The causality behind this choice is rooted in the high reactivity of the α-haloaldehyde, which facilitates both the initial imine formation and the subsequent intramolecular nucleophilic substitution to close the five-membered imidazole ring.

General Synthetic Workflow Diagram

The diagram below illustrates the logical flow from commercially available starting materials to the final di-halogenated product.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 2-Amino-5-bromopyridine INT1 6-Bromoimidazo[1,2-a]pyridine SM1->INT1 Cyclization (e.g., with Chloroacetaldehyde) SM2 Chlorinating/Cyclizing Agent (e.g., N-Chlorosuccinimide) FP This compound INT1->FP Electrophilic Chlorination (Position 3 is most nucleophilic)

Caption: Synthetic pathway from 2-amino-5-bromopyridine to the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol describes a representative, self-validating synthesis. The first step forms the imidazo[1,2-a]pyridine core, and the second step selectively chlorinates the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [4]

  • Reactant Charging: To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and a suitable solvent such as ethanol.

  • Reagent Addition: While stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture.

    • Causality: Sodium bicarbonate acts as a base to neutralize the HCl formed during the cyclization, driving the reaction to completion. Ethanol is a common solvent that facilitates the dissolution of both reactants.

  • Reaction: Heat the mixture to 55-60 °C and stir for 5-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography.

Step 2: Chlorination at the C3 Position

  • Reactant Setup: Dissolve the 6-Bromoimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a flask protected from light.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at room temperature.

    • Causality: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and nucleophilic carbon, making it highly susceptible to electrophilic substitution. NCS is a mild and effective electrophilic chlorinating agent, minimizing side reactions.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Strategic Applications in Drug Discovery

The primary value of this compound lies in its capacity for selective, sequential functionalization. The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) than the C-Cl bond at the 3-position. This differential reactivity allows for a controlled, stepwise elaboration of the scaffold.

This makes the molecule an invaluable building block for:

  • Kinase Inhibitor Development: The scaffold can be functionalized to target the ATP-binding site of various kinases.[2]

  • CNS-Active Agents: Its structure has shown affinity for benzodiazepine receptors, making it a key intermediate for anxiolytic and other CNS drugs.[2]

  • Structure-Activity Relationship (SAR) Studies: It serves as a common core for generating large libraries of analogues where diverse substituents can be introduced at the C3 and C6 positions to probe their effect on biological activity.[5]

Workflow for Molecular Diversification

The following diagram illustrates the logical workflow for using this building block in a drug discovery program.

G cluster_0 Step 1: C6 Functionalization cluster_1 Step 2: C3 Functionalization start 6-Bromo-3-chloro- imidazo[1,2-a]pyridine proc1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->proc1 proc2 Buchwald-Hartwig Amination (Amine) start->proc2 proc3 Sonogashira Coupling (Alkyne) start->proc3 proc4 Suzuki Coupling (Harsher Conditions) proc1->proc4 Intermediate (C6-Substituted) proc5 Nucleophilic Aromatic Substitution (SNAr) proc1->proc5 Intermediate (C6-Substituted) proc2->proc4 Intermediate (C6-Substituted) proc2->proc5 Intermediate (C6-Substituted) proc3->proc4 Intermediate (C6-Substituted) proc3->proc5 Intermediate (C6-Substituted) end Diverse Library of Final Compounds proc4->end proc5->end

Caption: Sequential functionalization strategy for library synthesis.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed.

  • Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[2][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, characterized by differentially reactive halogen substituents, provides a reliable and versatile platform for the synthesis of complex molecules. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in the rational design of next-generation therapeutics. Its continued application in the construction of diverse chemical libraries will undoubtedly contribute to the discovery of novel drug candidates targeting a spectrum of human diseases.

References

Navigating the Physicochemical Landscape of 6-Bromo-3-chloroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to a class of molecules that are of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents. The specific substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 3-position modulates the electronic and steric properties of the core structure, influencing its biological activity, metabolic stability, and physical characteristics.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While detailed experimental data for this specific isomer is not extensively available in public literature, this guide synthesizes information from commercial suppliers, data for related isomers, and fundamental chemical principles to offer a robust predictive profile. This approach is designed to empower researchers in their experimental design, from synthesis and purification to formulation and biological screening.

Molecular and General Properties

The foundational characteristics of this compound are summarized below. These data are consistently reported by chemical suppliers and form the basis for further property predictions.

PropertyValueSource(s)
Chemical Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
Appearance Solid (predicted to be a crystalline powder)[1]
Purity Typically supplied at ≥97%[2]
Storage Conditions Ambient temperature[2]

Predicted and Comparative Physical Properties

Direct experimental values for properties such as melting point, boiling point, and solubility of this compound are not readily found in peer-reviewed literature. However, by examining closely related isomers, we can establish a reliable range of expected values. The substitution pattern on the bicyclic ring system significantly influences these properties.

PropertyThis compound (Predicted)8-Bromo-6-chloroimidazo[1,2-a]pyridine (Experimental)3-Bromo-6-chloroimidazo[1,2-a]pyridine (Experimental)
Melting Point (°C) Likely in the range of 120-150127.0 - 139.0Data not available
Boiling Point (°C) High, likely >300 (with decomposition)Data not availableData not available
Solubility Poor in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot chlorinated solvents)Data not availableData not available

Causality Behind Predictions:

  • Melting Point: The melting point of a crystalline solid is influenced by the efficiency of crystal lattice packing and intermolecular forces. For the imidazo[1,2-a]pyridine core, halogen substitution increases molecular weight and polarizability, leading to stronger van der Waals forces. The specific placement of the bromine and chlorine atoms in the 6- and 3-positions will dictate the crystal packing. The experimental melting point of the 8-bromo-6-chloro isomer (127-139 °C) provides a strong basis for predicting a similar range for the 6-bromo-3-chloro isomer[3].

  • Boiling Point: Due to its high molecular weight and polarity, this compound is expected to have a high boiling point, likely undergoing thermal decomposition before boiling at atmospheric pressure.

  • Solubility: The heterocyclic nature of the imidazo[1,2-a]pyridine ring system imparts some polarity. However, the presence of two halogen substituents and the overall aromatic character suggest limited solubility in water. It is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in hot chlorinated solvents such as dichloromethane and chloroform.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a detailed prediction of its spectral features can be made based on the analysis of its isomers and the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • A singlet for the proton at the 2-position.

  • A set of signals for the three protons on the pyridine ring, likely appearing as doublets and a doublet of doublets, with chemical shifts influenced by the positions of the bromo and chloro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Expected ¹³C NMR Signals:

  • Seven distinct signals corresponding to the seven carbon atoms in the bicyclic system.

  • The chemical shifts of the carbons directly bonded to the bromine and chlorine atoms will be significantly affected.

Mass Spectrometry (Predicted)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of the compound.

Expected Mass Spectrum Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of 231.48 g/mol .

  • A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Experimental Protocols: A General Approach

For researchers synthesizing or working with this compound, the following general experimental protocols can be adapted.

Synthesis Workflow

The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon electrophile already containing a chlorine atom.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-bromopyridine 2-amino-5-bromopyridine Condensation Condensation 2-amino-5-bromopyridine->Condensation Chlorinated_Electrophile Chlorinated Electrophile (e.g., 1,1,2-trichloroethane) Chlorinated_Electrophile->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound G Start Handling this compound PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat Start->PPE Engineering_Controls Engineering Controls - Fume Hood Start->Engineering_Controls Handling_Practices Safe Handling Practices - Avoid dust inhalation - Avoid skin/eye contact - Use in a well-ventilated area Start->Handling_Practices Storage Storage - Tightly sealed container - Cool, dry place Handling_Practices->Storage Disposal Follow institutional and local regulations for chemical waste disposal Storage->Disposal End Safe Use Disposal->End

References

An In-Depth Technical Guide to 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 6-Bromo-3-chloroimidazo[1,2-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core identifiers, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Identifiers and Chemical Structure

This compound is a disubstituted imidazopyridine, a class of nitrogen-fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] The precise placement of a bromine atom at the 6-position and a chlorine atom at the 3-position makes this molecule a highly versatile intermediate for targeted chemical modifications.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 1296224-01-5
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
InChI Key MFWMBCKAGFPRTN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)N(C=C2Cl)CN/A
MDL Number MFCD19105290

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Data

Understanding the physical properties and safety profile is critical for proper handling, storage, and experimental design.

Table 2: Physicochemical and Safety Data

PropertyValueSource
Appearance Solid[]
Purity Typically ≥97%[]
Storage Temperature Ambient Storage, Store under inert atmosphere at 2-8°C for long-term stability[3]
Signal Word Warning
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[5]

Synthesis Protocol

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. A common route to this compound involves the cyclization of 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridines.[6]

Materials:

  • 2-Amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Ethanol or Water (as solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-5-bromopyridine (1.0 eq.), a suitable solvent such as ethanol, and a base like sodium bicarbonate (1.2 eq.).

  • Reagent Addition: Slowly add 40% chloroacetaldehyde aqueous solution (1.2 eq.) to the stirring mixture at room temperature. The causality here is to control the initial exothermic reaction upon addition.

  • Cyclization Reaction: Heat the reaction mixture to a moderate temperature (e.g., 55°C) and stir for 2-24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic substitution that forms the fused imidazole ring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). The use of a biphasic system allows for the separation of the organic product from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography or recrystallization to obtain the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The primary value of this compound lies in its utility as a versatile scaffold for building diverse molecular libraries.[3] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization via metal-catalyzed cross-coupling reactions.

  • Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the selective introduction of a substituent at the 6-position while leaving the 3-position's chlorine atom intact for a subsequent, different coupling reaction. This strategic, stepwise modification is fundamental to modern medicinal chemistry for efficient lead optimization and the exploration of structure-activity relationships (SAR).[3]

  • Kinase Inhibitor Development: The imidazo[1,2-a]pyridine core is a key component in numerous small-molecule therapeutics, particularly kinase inhibitors.[7] The ability to decorate the scaffold at the 3- and 6-positions allows chemists to fine-tune the molecule's interaction with the target protein's binding pocket, optimizing for potency and selectivity.

  • Antituberculosis and Anticancer Research: The broader class of imidazo[1,2-a]pyridines has demonstrated significant potential as antituberculosis and anticancer agents.[1][8] Specifically, these compounds have shown activity against multidrug-resistant tuberculosis (MDR-TB) and have been found to induce apoptosis in colon cancer cell lines.[1][8] this compound serves as a critical starting material for synthesizing novel analogues in these therapeutic areas.

G cluster_0 Sequential Cross-Coupling Strategy cluster_1 Application A This compound B First Coupling Reaction (e.g., Suzuki at C6-Br) A->B More reactive C-Br bond C Intermediate: 6-Aryl-3-chloroimidazo[1,2-a]pyridine B->C D Second Coupling Reaction (e.g., Buchwald at C3-Cl) C->D Less reactive C-Cl bond E Final Product: 6-Aryl-3-Amino-Derivative D->E F Diverse Compound Library for SAR Studies E->F

Caption: Logical workflow for drug discovery applications.

References

A Technical Guide to Determining the Solubility of 6-Bromo-3-chloroimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 6-Bromo-3-chloroimidazo[1,2-a]pyridine in various organic solvents. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and drug development. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Ensuring the compound is in the solution phase for synthetic transformations.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Biological Assays: Preparing stock solutions and ensuring the compound remains in solution under assay conditions.

  • Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.

This guide will walk you through the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into data interpretation and application.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound provides clues to its expected solubility behavior.

Molecular Structure of this compound

  • CAS Number: 1296224-01-5[1]

  • Molecular Formula: C₇H₄BrClN₂[1]

  • Molecular Weight: 231.48 g/mol [1]

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of bromine and chlorine atoms further influences its polarity. Halogenated aromatic compounds generally exhibit limited solubility in water and higher solubility in organic solvents.[2][3] The overall polarity of this compound suggests it will be more soluble in moderately polar to nonpolar organic solvents.

Factors Influencing Solubility:

  • Solvent Polarity: A solvent with a polarity similar to the solute will generally be a better solvent.

  • Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. Higher lattice energy can lead to lower solubility.

Experimental Determination of Solubility

Two primary types of solubility are determined in a research and development setting: kinetic and thermodynamic solubility. Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is high-throughput and useful for early-stage discovery to flag compounds with potential solubility issues.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more time- and resource-intensive measurement but provides the true solubility value, which is critical for later-stage development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility.

High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of solubility in a 96-well plate format.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Panel of organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • 96-well microplate (polypropylene for solvent resistance)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer) or HPLC with an autosampler

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Compound Aliquoting: In a 96-well plate, add a small, fixed amount of the stock solution to each well.

  • Solvent Evaporation (Optional but Recommended): Evaporate the DMSO to leave a thin film of the compound at the bottom of each well. This can be done using a vacuum centrifuge.

  • Solvent Addition: Add the selected organic solvents to the wells.

  • Equilibration: Seal the plate and shake it for a specified period (e.g., 2-24 hours) at a controlled temperature.

  • Analysis: Measure the concentration of the dissolved compound. This can be done by:

    • Direct UV-Vis Absorbance: If the compound has a suitable chromophore and the solvent does not interfere.

    • HPLC Analysis: Take aliquots for analysis by a calibrated HPLC method. This is the more accurate approach.

  • Calculation: The solubility is estimated based on the measured concentration and the initial amount of compound added.

Equilibrium Solubility Method (Shake-Flask)

This protocol determines the thermodynamic solubility of the compound.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered sample with a known volume of a suitable solvent.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a calibrated HPLC method.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow and Data Presentation

A logical workflow is essential for a systematic evaluation of solubility.

Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Quantitative Analysis cluster_data Data Interpretation Compound Compound Procurement (this compound) Kinetic Kinetic Solubility Assay (High-Throughput) Compound->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Compound->Thermo Solvent Solvent Selection (Polar, Aprotic, Nonpolar) Solvent->Kinetic Solvent->Thermo HPLC HPLC Method Development & Calibration Kinetic->HPLC Thermo->HPLC Quant Sample Quantification HPLC->Quant Table Tabulate Results (mg/mL or mM) Quant->Table Report Generate Report Table->Report

References

A Technical Guide to 6-Bromo-3-chloroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework for developing potent and selective therapeutic agents. This guide focuses on a particularly valuable derivative, 6-Bromo-3-chloroimidazo[1,2-a]pyridine , a dihalogenated building block offering exceptional versatility for synthetic diversification. We will explore its synthesis, unique chemical reactivity, and the vast therapeutic potential of its downstream derivatives, providing researchers and drug development professionals with a comprehensive technical overview.

Core Compound Profile

This compound is a stable, solid organic compound. Its key physicochemical properties are summarized below, providing essential information for its handling, storage, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 1296224-01-5[3]
Molecular Formula C₇H₄BrClN₂[3][4]
Molecular Weight 231.48 g/mol [3][4]
Appearance Solid (typical)N/A
Purity Typically >95%[3]
Storage Ambient Temperature[3]
Key Safety Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5]

Strategic Synthesis Pathway

The synthesis of this compound is logically approached in a two-step sequence: first, the construction of the core 6-bromo-substituted bicyclic system, followed by a regioselective chlorination at the electron-rich C3 position.

Step 1: Cyclocondensation to form 6-Bromoimidazo[1,2-a]pyridine

The foundational imidazo[1,2-a]pyridine ring system is most efficiently constructed via the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Causality of Experimental Choices:

  • Starting Material : 2-Amino-5-bromopyridine is selected as the pyridine precursor to install the bromine atom at the desired C6 position of the final scaffold.

  • Reagent : A chloroacetaldehyde aqueous solution serves as a practical and reactive two-carbon electrophile for the cyclization.

  • Base : A mild base like sodium bicarbonate (NaHCO₃) is crucial. It neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting aminopyridine.[6]

  • Solvent : An alcoholic solvent such as ethanol is often used to ensure the solubility of both the organic and aqueous reagents.[6]

Synthesis_Step1 cluster_0 Step 1: Cyclocondensation 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Reaction EtOH, NaHCO3 Heat (e.g., 55°C) 2_Amino_5_bromopyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde (aq) Chloroacetaldehyde->Reaction Product_1 6-Bromoimidazo[1,2-a]pyridine Reaction->Product_1

Caption: Workflow for the synthesis of the core scaffold.

Detailed Protocol (Step 1):

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), ethanol, and an aqueous solution of sodium bicarbonate (1.2 eq).

  • With vigorous stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) portion-wise at room temperature.[6]

  • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-bromoimidazo[1,2-a]pyridine, which can be purified by recrystallization or silica gel chromatography.

Step 2: Regioselective C3-Chlorination

The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it the prime site for electrophilic substitution. An environmentally benign and highly efficient method utilizing Chloramine-T has been developed for this specific transformation.[6]

Causality of Experimental Choices:

  • Chlorinating Agent : Chloramine-T is an excellent choice as it is a stable, easy-to-handle solid that acts as a source of electrophilic chlorine ("Cl+"). Its use avoids harsh or gaseous reagents like Cl₂.

  • Reaction Conditions : The reaction proceeds efficiently under solvent-free ("neat") conditions at room temperature. This represents a significant advantage in green chemistry, minimizing solvent waste and simplifying the workup procedure.[6] The absence of a metal catalyst further enhances the protocol's simplicity and cost-effectiveness.

Synthesis_Pathway Start 2-Amino-5-bromopyridine Step1_Reagent + Chloroacetaldehyde (EtOH, NaHCO3) Intermediate 6-Bromoimidazo[1,2-a]pyridine Step1_Reagent->Intermediate Step 1: Cyclocondensation Step2_Reagent + Chloramine-T (Neat, RT) Final_Product This compound Step2_Reagent->Final_Product Step 2: C3-Chlorination

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol (Step 2):

  • In a flask open to the ambient air, charge 6-bromoimidazo[1,2-a]pyridine (1.0 eq).

  • Add Chloramine-T (1.0 eq) directly to the solid starting material.[6]

  • Stir the resulting solid mixture vigorously at room temperature. The reaction is typically complete within 5-15 minutes.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, add water to the reaction mixture and stir.

  • Collect the precipitated solid product by filtration, wash with water, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.

The Strategic Advantage: Orthogonal Reactivity in Drug Design

The primary value of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity gap allows for selective, sequential functionalization of the scaffold, a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

The Workflow:

  • C6 Functionalization (Suzuki Coupling) : The more reactive C6-Br position can be selectively coupled with a boronic acid under standard Suzuki-Miyaura conditions.

  • C3 Functionalization (Buchwald-Hartwig Amination) : The remaining C3-Cl position can then be functionalized in a subsequent step, often requiring slightly more forcing conditions or a different catalyst system, for example, in a Buchwald-Hartwig amination to install a nitrogen-based substituent.

Sequential_Coupling Start This compound Br Cl Step1 Step 1: Suzuki Coupling (R1-B(OH)2, Pd catalyst) Start:c6->Step1 Intermediate 6-Aryl-3-chloroimidazo[1,2-a]pyridine Cl Step1->Intermediate:c6 Selective reaction at C6-Br Step2 Step 2: Buchwald-Hartwig (R2-NH2, Pd catalyst) Intermediate:c3->Step2 Final 6-Aryl-3-aminoimidazo[1,2-a]pyridine NHR² Step2->Final:c3 Reaction at C3-Cl

Caption: Sequential functionalization strategy.

This orthogonal "handle" approach is exceptionally valuable in drug discovery, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate.

Biological Landscape of the Imidazo[1,2-a]pyridine Scaffold

While direct biological data for this compound is limited as it is primarily a building block, the extensive research into its analogues provides compelling evidence of the scaffold's therapeutic potential.

Therapeutic AreaKey Findings & Mechanism of ActionRepresentative AnaloguesSource(s)
Oncology Derivatives induce apoptosis in colon cancer cell lines (HT-29, Caco-2) via cytochrome c release and activation of caspases 3 and 8.6-Substituted imidazo[1,2-a]pyridines
Kinase Inhibition The scaffold is a core component of various kinase inhibitors, crucial for cancer and inflammatory disease therapy.6-Bromo-8-chloroimidazo[1,2-a]pyridine is a key intermediate.
Central Nervous System The scaffold is found in marketed anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) drugs.Zolpidem, Alpidem[2]
Cardiovascular Olprinone, an imidazo[1,2-a]pyridine derivative, is a phosphodiesterase 3 (PDE3) inhibitor used to treat acute heart failure.Olprinone[1][2]
Antifungal Certain chloro-substituted derivatives have shown promising activity against pathogenic fungi like Candida parapsilosis.6-Chloroimidazo[1,2-a]pyridine derivatives
Antiulcer Analogues have demonstrated cytoprotective (cell-protective) properties in preclinical models of peptic ulcers.3-Substituted imidazo[1,2-a]pyridines

Conclusion

This compound is more than just another heterocycle; it is a strategically designed synthetic intermediate for modern medicinal chemistry. Its straightforward, high-yielding synthesis and, most importantly, the differential reactivity of its halogen substituents provide an efficient and powerful platform for drug discovery. Researchers can leverage this scaffold to rapidly access diverse chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds against a wide array of biological targets, from kinases in oncology to receptors in the central nervous system. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks will only become more pronounced.

References

introduction to imidazo[1,2-a]pyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Imidazo[1,2-a]pyridines in Medicinal Chemistry

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered immense interest in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive overview for drug discovery professionals, detailing the synthetic strategies, diverse pharmacological applications, structure-activity relationships (SAR), and mechanisms of action that define this remarkable class of compounds. From blockbuster hypnotics to promising clinical candidates for tuberculosis and cancer, the versatility of the imidazo[1,2-a]pyridine scaffold continues to drive innovation in modern drug development.

The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Design

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring, creating a bicyclic aromatic structure with a bridgehead nitrogen atom.[1][4] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, forming the basis for its broad therapeutic potential.[4] First extensively studied by W.L. Mosby in 1961, this scaffold has since become central to the development of numerous marketed drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[4][5][6] The scaffold's rigid, planar nature and its capacity for diverse functionalization at multiple positions (primarily C-2, C-3, and on the pyridine ring) provide a rich canvas for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation Reactions

The most fundamental approach is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoacetaldehyde or an α-bromoketone).[4] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve yields.[4]

Modern Multicomponent and Cascade Reactions

To enhance synthetic efficiency and access greater molecular diversity, modern methods are often employed:

  • Three-Component Reactions: A notable example is the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[4][7] This method allows for the direct installation of diverse substituents at the C-2 and C-3 positions in a single step.

  • Cascade Reactions: An efficient route to 3-unsubstituted imidazo[1,2-a]pyridines involves a cascade reaction between 2-aminopyridines and nitroolefins.[4][8] This reaction is often catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being identified as a particularly effective catalyst.[4][8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for many synthetic routes, including the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.[4][8]

G cluster_0 Starting Materials cluster_1 Synthetic Methodologies 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin 2-Aminopyridine->Tschitschibabin Multicomponent Reaction Multicomponent Reaction 2-Aminopyridine->Multicomponent Reaction Cascade Reaction Cascade Reaction 2-Aminopyridine->Cascade Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Tschitschibabin Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Alkyne Alkyne Alkyne->Multicomponent Reaction Nitroolefin Nitroolefin Nitroolefin->Cascade Reaction Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Tschitschibabin->Imidazo[1,2-a]pyridine Core Classic Condensation Multicomponent Reaction->Imidazo[1,2-a]pyridine Core High Efficiency Cascade Reaction->Imidazo[1,2-a]pyridine Core Step Economy

Key Synthetic Routes to Imidazo[1,2-a]pyridines.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The imidazo[1,2-a]pyridine scaffold is the foundation for drugs across numerous therapeutic areas, a testament to its versatile pharmacophoric features.[1][9]

Central Nervous System (CNS) Agents

The most well-known application is in the treatment of CNS disorders.[4] Marketed drugs like Zolpidem and Alpidem are non-benzodiazepine hypnotics and anxiolytics that act as positive allosteric modulators of the GABA-A receptor.[6] Their mechanism involves binding to the benzodiazepine site on specific GABA-A receptor subtypes, enhancing the inhibitory effects of GABA and leading to sedation and anxiolysis.

Antitubercular Agents

A highly promising and intensely researched area is the development of imidazo[1,2-a]pyridines for treating tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][10]

  • Mechanism of Action: The leading compounds in this class, such as the clinical candidate Telacebec (Q203) , function by inhibiting the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain of Mycobacterium tuberculosis.[5] This disruption of cellular respiration is bactericidal.

  • Structure-Activity Relationship: Research has established a clear SAR for the imidazo[1,2-a]pyridine-3-carboxamide series.[4][5][10] Potency is significantly influenced by the substituents on the carboxamide nitrogen and the pyridine ring. Bulky and lipophilic biaryl ether groups at the terminus of the carboxamide side chain have been shown to yield compounds with nanomolar potency.[5]

G cluster_0 Imidazo[1,2-a]pyridine_Drug Imidazo[1,2-a]pyridine (e.g., Telacebec) QcrB QcrB Subunit (Cytochrome bcc complex) Imidazo[1,2-a]pyridine_Drug->QcrB Inhibition M_tuberculosis Mycobacterium tuberculosis Cell ETC Electron Transport Chain M_tuberculosis->ETC ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP_Production ATP Production QcrB->ATP_Production Cell_Death Bacterial Cell Death QcrB->Cell_Death   Disruption of   Proton Motive Force ATP_Synthase->ATP_Production

Mechanism of Antitubercular Imidazo[1,2-a]pyridines.
Compound Series Key Structural Features Biological Activity (MIC) Cytotoxicity Reference
Imidazo[1,2-a]pyridine-3-carboxamides2,7-dimethyl substitution on the coreMIC range: 0.07–2.2 µM against MDR-TBGenerally low (IC₅₀ >128 µM against VERO cells)[10]
Biaryl Ether DerivativesBulky, lipophilic biaryl ether on carboxamideMIC₉₀ ≤0.006 µM against M. tuberculosisNon-cytotoxic[5]
N-(2-phenoxyethyl) DerivativesPhenoxyethyl group on carboxamideMIC₉₀ range: 0.069–0.174 µM against DS-TBAcceptable safety profile in acute toxicity studies[5][10]

Table 1: SAR Summary of Antitubercular Imidazo[1,2-a]pyridines

Anticancer Agents

The scaffold has been extensively explored in oncology, leading to the discovery of potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.[11][12]

  • Mechanism of Action: Derivatives have been developed to target key kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[11][12][13] For instance, PDGFR inhibitors block signaling pathways that regulate cell proliferation and angiogenesis.[13] Other compounds exert anti-inflammatory effects in cancer cells by modulating the STAT3/NF-κB signaling pathway, which in turn suppresses the expression of pro-inflammatory proteins like iNOS and COX-2.[14]

  • Structure-Activity Relationship (PDGFR Inhibitors): SAR studies on PDGFR inhibitors revealed that incorporating a constrained secondary amine (e.g., a piperidine ring) enhances both potency and selectivity.[13] Further refinement, such as the integration of a fluorine-substituted piperidine, was shown to reduce P-glycoprotein (Pgp) mediated efflux, thereby improving oral bioavailability.[13]

Compound Modification Target Key SAR Insight Effect on Potency/Selectivity Reference
Primary Acyclic AminePDGFRβInitial pharmacophorePotent but less selective[13]
Constrained Secondary Amine (e.g., Pyrrolidine)PDGFRβIntroduction of a cyclic amineMaintained PDGFRβ potency, improved kinase selectivity[13]
Chiral AminePDGFRβAbsolute configuration of the amineStereochemistry plays a significant role in potency[13]
Fluoro-piperidinePDGFRβFluorination of the piperidine ringReduced Pgp efflux, leading to improved bioavailability[13]

Table 2: SAR of Imidazo[1,2-a]pyridines as PDGFR Inhibitors

Other Therapeutic Applications

The scaffold's utility extends to numerous other areas:

  • Antiviral: Derivatives with a thioether side chain at the C-3 position have shown pronounced activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[15] Tegobuvir is an example of an allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[6]

  • Anti-ulcer: Compounds like Zolimidine and the clinical candidate Soraprazan act as gastroprotective agents.[4][6][16]

  • Neurodegenerative Disease Diagnostics: Radioiodinated derivatives, such as IMPY, have been developed as imaging agents with a high affinity for β-amyloid plaques, making them potential tools for diagnosing Alzheimer's disease.[4][17]

  • Anti-inflammatory: Novel derivatives have been shown to act as COX-2 blockers.[14]

Experimental Protocols

To ensure the practical applicability of this guide, the following section provides standardized protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

Protocol: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyridine via the classical condensation reaction.

Objective: To synthesize 2-(4-bromophenyl)-3-methylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-bromophenyl)propan-1-one (α-bromoketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, absolute

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 eq) and the α-bromoketone (1.05 eq).

  • Add absolute ethanol to dissolve the reactants (approx. 20 mL per gram of 2-aminopyridine).

  • Add sodium bicarbonate (2.0 eq) to the mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 2-(4-bromophenyl)-3-methylimidazo[1,2-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin) and negative control (DMSO vehicle) wells

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).

  • In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in broth.

  • Inoculate each well (except for sterility control wells) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.

  • Seal the plates with a breathable sealant and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Assess the results visually or with a fluorometer. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth (reduction of Alamar Blue).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to modulate a vast range of biological targets have cemented its status as a privileged structure.[2] The journey from the foundational Tschitschibabin synthesis to the development of highly potent and selective agents for complex diseases like MDR-tuberculosis and cancer highlights a remarkable trajectory of chemical innovation.

Future research will likely focus on several key areas. The exploration of novel C-H functionalization techniques will continue to provide rapid access to new chemical space for drug discovery.[18] The development of derivatives with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability, remains a critical goal.[13][19] Furthermore, applying the scaffold to novel and challenging biological targets, including protein-protein interactions and allosteric enzyme sites, will undoubtedly unveil new therapeutic opportunities, ensuring that the imidazo[1,2-a]pyridine core remains a vital tool for developing the medicines of tomorrow.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of novel applications. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related analogues to present a robust predictive and interpretive framework. This approach not only offers valuable insights into the target molecule but also serves as a practical guide to spectroscopic analysis for researchers working with novel substituted heteroaromatic systems.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with biological targets. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that warrants detailed spectroscopic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are based on data from structurally similar compounds, including 3-chloroimidazo[1,2-a]pyridine and 3-bromo-6-methylimidazo[1,2-a]pyridine.[1]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2 ~7.8 - 8.0s-The proton at the 2-position is a singlet due to the absence of adjacent protons. The deshielding effect of the adjacent nitrogen and the chloro group at the 3-position will shift it downfield.
H-5 ~7.6 - 7.8d~9.0The proton at the 5-position is a doublet due to coupling with H-7. The deshielding effect of the fused imidazole ring will shift it downfield.
H-7 ~7.0 - 7.2dd~9.0, ~2.0The proton at the 7-position is a doublet of doublets due to coupling with H-5 and H-8.
H-8 ~7.9 - 8.1d~2.0The proton at the 8-position is a doublet due to coupling with H-7. The deshielding effect of the adjacent nitrogen will shift it downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic distribution in the ring system.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 ~125 - 128Influenced by the adjacent nitrogen and the C-3 chloro substituent.
C-3 ~110 - 115Directly attached to the electronegative chlorine atom, leading to a downfield shift.
C-5 ~120 - 123Aromatic carbon in the pyridine ring.
C-6 ~115 - 118Directly attached to the bromine atom, which will have a significant effect on its chemical shift.
C-7 ~118 - 121Aromatic carbon in the pyridine ring.
C-8 ~130 - 133Deshielded due to its proximity to the bridgehead nitrogen.
C-9 ~140 - 145Bridgehead carbon, significantly deshielded by the two adjacent nitrogen atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak and Isotopic Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak will be accompanied by a characteristic isotopic pattern.

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This will result in a cluster of peaks for the molecular ion:

  • M⁺: (C₇H₄⁷⁹Br³⁵Cl₂N) - Highest abundance

  • M⁺+2: (C₇H₄⁸¹Br³⁵Cl₂N and C₇H₄⁷⁹Br³⁷Cl₂N) - Significant abundance

  • M⁺+4: (C₇H₄⁸¹Br³⁷Cl₂N) - Lower abundance

The relative intensities of these peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will provide further structural information. Key predicted fragmentation steps include:

  • Loss of a Halogen Radical: The initial fragmentation is likely to involve the loss of a bromine or chlorine radical.

  • Cleavage of the Imidazole Ring: Subsequent fragmentation may involve the cleavage of the imidazole ring, leading to the formation of smaller, stable ions.

fragmentation_pathway M [C₇H₄BrClN₂]⁺˙ Molecular Ion M_minus_Br [C₇H₄ClN₂]⁺ M->M_minus_Br - Br• M_minus_Cl [C₇H₄BrN₂]⁺ M->M_minus_Cl - Cl• Pyridine_fragment Pyridine-derived fragments M_minus_Br->Pyridine_fragment Ring Cleavage M_minus_Cl->Pyridine_fragment Ring Cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibrational ModeRationale
3100 - 3000 C-H stretching (aromatic)Characteristic of C-H bonds in the heteroaromatic ring.
1640 - 1580 C=N and C=C stretchingVibrations of the imidazo[1,2-a]pyridine ring system.
1500 - 1400 Aromatic ring stretchingFurther confirmation of the aromatic core.
850 - 750 C-H out-of-plane bendingThe pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring.
750 - 650 C-Cl stretchingCharacteristic absorption for a chloro-substituted aromatic ring.
650 - 550 C-Br stretchingCharacteristic absorption for a bromo-substituted aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Predicted UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of this compound in a non-polar solvent like ethanol is expected to show multiple absorption bands characteristic of the π → π* transitions of the heteroaromatic system.

  • λmax ~250-280 nm: This band is likely due to the π → π* transitions within the pyridine part of the molecule.

  • λmax ~300-340 nm: This longer wavelength absorption can be attributed to the π → π* transitions involving the entire conjugated imidazo[1,2-a]pyridine system.

The presence of the halogen substituents may cause a slight bathochromic (red) shift compared to the unsubstituted imidazo[1,2-a]pyridine.

Experimental Protocols: A Self-Validating System

For researchers aiming to acquire experimental data for this compound or similar novel compounds, the following protocols are recommended.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

nmr_workflow Sample Sample Preparation H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

References

Methodological & Application

Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities.[1] This application note provides a comprehensive, two-step synthetic protocol for the preparation of 6-Bromo-3-chloroimidazo[1,2-a]pyridine, a valuable building block for the development of novel pharmaceutical agents. The synthesis involves an initial condensation and cyclization to form the core imidazo[1,2-a]pyridine ring system, followed by a regioselective electrophilic chlorination at the C-3 position. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the chemical principles governing the experimental choices.

Introduction

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles that form the core structure of numerous marketed drugs, including the anxiolytic agent Alpidem and the hypnotic Zolpidem. Their rigid bicyclic structure and the electronic properties of the fused imidazole and pyridine rings make them ideal scaffolds for interacting with various biological targets. The introduction of halogen substituents, such as bromine and chlorine, onto this framework provides crucial handles for further chemical modifications through cross-coupling reactions and allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability.

This document details a reliable and scalable synthesis of this compound, proceeding through the key intermediate 6-bromoimidazo[1,2-a]pyridine.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: the formation of the imidazo[1,2-a]pyridine core followed by its selective chlorination.

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Base (e.g., NaHCO3) Ethanol/Water, 55°C B Chloroacetaldehyde (aq) B->C D 6-Bromoimidazo[1,2-a]pyridine F This compound D->F Neat, Room Temp. E Chloramine-T E->F

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This initial step involves the construction of the bicyclic imidazo[1,2-a]pyridine ring system through a condensation reaction between a substituted aminopyridine and an α-haloaldehyde.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine core proceeds via a well-established mechanism.[2] First, the more nucleophilic pyridine ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of chloroacetaldehyde in an SN2 reaction. This forms a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base initiates an intramolecular cyclization, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The base is crucial for neutralizing the HCl generated during the initial condensation and facilitating the final cyclization and aromatization steps.

Mechanism_Part1 Reactants 2-Amino-5-bromopyridine + Chloroacetaldehyde Intermediate1 Pyridinium Salt Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-H+) Product 6-Bromoimidazo[1,2-a]pyridine Intermediate2->Product Dehydration (-H2O) Mechanism_Part2 Reactants 6-Bromoimidazo[1,2-a]pyridine + 'Cl+' source Intermediate Sigma Complex (Cationic Intermediate) Reactants->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation (-H+)

References

Application Note: High-Resolution Mass Spectrometry Analysis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3-chloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active molecules.[1][2] The precise characterization of such compounds is paramount for ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the structural elucidation and quantification of these small molecules.[3]

This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a particular focus on interpreting the unique isotopic patterns and fragmentation behaviors imparted by the presence of both bromine and chlorine atoms.

Chemical Properties of the Analyte

  • Compound Name: this compound

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol (monoisotopic mass: 229.9324 g/mol )

  • Structure: (A representative image would be placed here in a full document)

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below. This process ensures the sample is sufficiently clean for injection, separated from matrix components, and accurately detected and identified by the mass spectrometer.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolution Dissolution in Organic Solvent filtration Syringe Filtration (0.22 µm) dissolution->filtration dilution Serial Dilution filtration->dilution lc Liquid Chromatography (Reversed-Phase) dilution->lc Injection ms Mass Spectrometry (ESI+) lc->ms data_acq Data Acquisition (Full Scan & MS/MS) ms->data_acq isotope_pattern Isotopic Pattern Analysis data_acq->isotope_pattern Spectral Data fragmentation Fragmentation Pathway Elucidation isotope_pattern->fragmentation identification Compound Identification fragmentation->identification

Caption: Experimental workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free sample at an appropriate concentration for LC-MS/MS analysis, minimizing matrix effects and preventing instrument contamination.[4][5][6]

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile in a volumetric flask. Vortex until fully dissolved.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with a 50:50 mixture of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to prepare a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

  • Sample Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer to Vial: Transfer the filtered sample into an autosampler vial for analysis.

Causality: The use of organic solvents like methanol or acetonitrile is standard for small molecule analysis due to their compatibility with reversed-phase chromatography and their ability to readily dissolve a wide range of organic compounds. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI+).

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for chromatographic separation and mass spectrometric detection. A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like imidazopyridine derivatives.

Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Full Scan Range (MS1) m/z 100-400
MS/MS Acquisition Targeted MS/MS of precursor ions corresponding to the isotopic cluster of the analyte.
Collision Energy Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Interpretation: Isotopic Signature and Fragmentation

The Unique Isotopic Signature

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundances of bromine and chlorine isotopes.[7][8][9][10]

  • Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in an M and M+2 peak pair with a 3:1 intensity ratio for any fragment containing a chlorine atom.[8][9]

  • Bromine (Br): Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This produces an M and M+2 peak pair of almost equal intensity for any bromine-containing fragment.[8][9]

For a molecule containing one chlorine and one bromine atom, the combined isotopic pattern will be more complex. We expect to see a cluster of peaks at M, M+2, and M+4, representing the different combinations of these isotopes. The expected m/z values for the protonated molecular ion [M+H]⁺ are:

  • [C₇H₄(⁷⁹Br)(³⁵Cl)N₂ + H]⁺: m/z 230.94

  • [C₇H₄(⁸¹Br)(³⁵Cl)N₂ + H]⁺ and [C₇H₄(⁷⁹Br)(³⁷Cl)N₂ + H]⁺: m/z 232.94

  • [C₇H₄(⁸¹Br)(³⁷Cl)N₂ + H]⁺: m/z 234.94

The relative intensities of these peaks will be a convolution of the individual isotopic ratios, resulting in a characteristic pattern that is a definitive marker for the presence of one bromine and one chlorine atom.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. Based on the known fragmentation of imidazo[1,2-a]pyridine scaffolds and halogenated aromatic compounds, a plausible fragmentation pathway for protonated this compound is proposed.[2] The primary fragmentation events are expected to be the loss of the halogen atoms and cleavage of the imidazole ring.

fragmentation parent [M+H]⁺ m/z 231/233/235 frag1 Loss of Cl m/z 196/198 parent->frag1 -Cl• frag2 Loss of Br m/z 152/154 parent->frag2 -Br• frag5 Loss of Br and Cl m/z 117 parent->frag5 -Br•, -Cl• frag3 Loss of HCN from frag1 frag1->frag3 -HCN frag4 Loss of HCN from frag2 frag2->frag4 -HCN

References

using 6-Bromo-3-chloroimidazo[1,2-a]pyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Strategic Use of 6-Bromo-3-chloroimidazo[1,2-a]pyridine in Synthesis

Introduction: The Strategic Value of a Dihalogenated Heterocycle

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anxiolytic agents.[1][2] this compound emerges as a particularly powerful synthetic intermediate due to its dihalogenated nature. The presence of a bromine atom at the C-6 position and a chlorine atom at the C-3 position provides two distinct reactive handles. This differential reactivity allows for selective, sequential functionalization, making it a versatile building block for the construction of complex molecular libraries and targeted therapeutic agents.

This guide provides an in-depth analysis of the key applications of this compound, focusing on the mechanistic rationale behind protocol design and offering detailed, field-proven experimental procedures.

PropertyValueSource
CAS Number 1296224-01-5
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol
InChIKey MFWMBCKAGFPRTN-UHFFFAOYSA-N[3]

Application 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4] When applied to this compound, this reaction demonstrates excellent chemoselectivity, primarily targeting the more reactive C-Br bond at the 6-position.

Mechanistic Rationale & Causality

The selectivity arises from the difference in bond dissociation energies between the C-Br and C-Cl bonds and the relative rates of oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition, the rate-determining step of the catalytic cycle, compared to the stronger C-Cl bond.[5]

  • Catalyst System : A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential. The ligand's role is critical; bulky, electron-rich phosphine ligands (e.g., P(tBu)₃) or Buchwald-type biaryl phosphine ligands can accelerate the reaction, especially for less reactive chlorides, but are often unnecessary for the more reactive bromide.[5]

  • Base : A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid.[6][7] It facilitates the transmetalation step by forming a more nucleophilic boronate species. The choice of base can influence reaction rates and substrate compatibility.

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 6-Bromo-3-chloro- imidazo[1,2-a]pyridine product 6-Aryl-3-chloro- imidazo[1,2-a]pyridine reagent1->product Suzuki-Miyaura Coupling reagent2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for the Suzuki-Miyaura coupling at the C-6 position.

Detailed Protocol: Synthesis of 6-Aryl-3-chloroimidazo[1,2-a]pyridine
  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution : Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-chloroimidazo[1,2-a]pyridine.

Arylboronic Acid (R-B(OH)₂)ProductTypical Yield
Phenylboronic acid6-Phenyl-3-chloroimidazo[1,2-a]pyridine>85%
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-chloroimidazo[1,2-a]pyridine>80%
Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-3-chloroimidazo[1,2-a]pyridine>75%

Application 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] Similar to the Suzuki coupling, this reaction selectively functionalizes the C-6 bromide, leaving the C-3 chloride intact for subsequent transformations.[11] This method is invaluable for introducing primary or secondary amines, which are common pharmacophores.

Mechanistic Rationale & Causality

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][12]

  • Catalyst System : This reaction often requires a more specialized catalyst system than Suzuki coupling. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is paired with a sophisticated ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., DPPF) are highly effective as they promote the reductive elimination step and stabilize the catalytic species.[9]

  • Base : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used for its ability to efficiently deprotonate the amine without competing in side reactions.[12] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.

  • Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig cluster_conditions Reaction Conditions reagent1 6-Bromo-3-chloro- imidazo[1,2-a]pyridine product N-(3-chloroimidazo[1,2-a] pyridin-6-yl)-R¹R²-amine reagent1->product Buchwald-Hartwig Amination reagent2 R¹R²NH (Primary/Secondary Amine) reagent2->product catalyst Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Caption: General scheme for Buchwald-Hartwig amination at the C-6 position.

Detailed Protocol: Synthesis of 6-Amino-3-chloroimidazo[1,2-a]pyridine Derivatives
  • Vessel Preparation : In an oven-dried vial or flask, under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition : Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution : Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours. Monitor for the disappearance of the starting bromide by LC-MS.

  • Work-up : After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography to isolate the 6-amino-3-chloroimidazo[1,2-a]pyridine product.

Amine (R¹R²NH)ProductTypical Yield
Morpholine4-(3-chloroimidazo[1,2-a]pyridin-6-yl)morpholine>90%
AnilineN-phenyl-(3-chloroimidazo[1,2-a]pyridin-6-yl)amine>80%
BenzylamineN-benzyl-(3-chloroimidazo[1,2-a]pyridin-6-yl)amine>85%

Application 3: Advanced Strategy - Sequential Orthogonal Functionalization

The true synthetic power of this compound lies in the ability to perform sequential, or orthogonal, cross-coupling reactions. By first exploiting the higher reactivity of the C-Br bond, one can install a desired group at C-6. The resulting 6-substituted-3-chloroimidazo[1,2-a]pyridine intermediate can then undergo a second, distinct coupling reaction at the less reactive C-3 chloro position, often under more forcing conditions. This strategy provides a divergent and efficient route to highly complex, polysubstituted imidazo[1,2-a]pyridines.

Workflow Rationale
  • Step 1: C-6 Functionalization (Br) : A standard Suzuki or Buchwald-Hartwig reaction is performed as described above. The conditions are chosen to be mild enough to ensure complete selectivity for the C-Br bond, leaving the C-Cl bond untouched.

  • Step 2: C-3 Functionalization (Cl) : The C-Cl bond, being less reactive, requires a more active catalyst system or higher temperatures to react. For a second Suzuki coupling at C-3, a catalyst system known for activating aryl chlorides, such as one using a highly active Buchwald ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, may be necessary.

Sequential_Functionalization cluster_step1 Step 1: C-6 Coupling (Br) cluster_step2 Step 2: C-3 Coupling (Cl) start 6-Bromo-3-chloro- imidazo[1,2-a]pyridine intermediate 6-R¹-3-chloro- imidazo[1,2-a]pyridine start->intermediate R¹-M final_product 6-R¹-3-R²- imidazo[1,2-a]pyridine intermediate->final_product R²-M step1_reaction Suzuki or Buchwald-Hartwig (Mild Conditions) step2_reaction Suzuki or other coupling (Forcing Conditions)

Caption: Workflow for sequential functionalization of the scaffold.

This powerful two-step approach enables the creation of a matrix of compounds from a single starting material by varying the coupling partners (R¹ and R²) in each step, making it an ideal strategy for generating compound libraries in drug discovery programs.

References

The Strategic Application of 6-Bromo-3-chloroimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Versatility of 6-Bromo-3-chloro Substitution

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds, including approved drugs such as Zolpidem, Alpidem, and Olprinone.[1][2] The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Its broad therapeutic potential spans a remarkable range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]

Within this esteemed class of compounds, 6-Bromo-3-chloroimidazo[1,2-a]pyridine emerges as a particularly valuable and versatile starting material for the construction of diverse chemical libraries aimed at drug discovery. The strategic placement of two distinct halogen atoms at the C-6 and C-3 positions offers orthogonal chemical handles for selective functionalization. The bromo group at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. Concurrently, the chloro group at the C-3 position can be targeted for nucleophilic substitution or other coupling chemistries. This dual reactivity enables a combinatorial approach to scaffold decoration, exponentially expanding the chemical space that can be explored from a single, readily accessible intermediate.

This technical guide provides a detailed exploration of the applications of this compound in drug discovery, with a focus on its utility in the development of kinase inhibitors, antimicrobial agents, and antiviral therapeutics. We will present detailed synthetic protocols for the derivatization of this scaffold and the subsequent biological evaluation of the resulting compounds, underscoring the causality behind the experimental choices and providing a framework for the rational design of novel therapeutic agents.

Application I: Development of Potent Kinase Inhibitors for Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of oncological drug discovery. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[2] Specifically, derivatives of this scaffold have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1][2]

Mechanism of Action: Targeting the Cell Cycle Engine

CDKs, in complex with their cyclin partners, phosphorylate a multitude of protein substrates to drive the progression of the cell through its various phases (G1, S, G2, M). In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. By designing molecules that competitively bind to the ATP-binding pocket of CDKs, it is possible to inhibit their catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, CDK9 is a key regulator of transcription, and its inhibition can downregulate the expression of anti-apoptotic proteins, making it an attractive target in colorectal cancer.[1][3] Similarly, CDK2 is essential for the G1-S phase transition, and its inhibition is a promising strategy for the treatment of breast cancer.[2]

Caption: CDK-mediated cell cycle progression and points of inhibition.

Synthetic Strategy: Building a Kinase Inhibitor Library

The this compound scaffold is an ideal starting point for generating a library of potential kinase inhibitors. The C-6 position can be functionalized via a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties that can occupy the solvent-exposed region of the ATP-binding pocket. The C-3 position can then be modified, for example, through a Buchwald-Hartwig amination, to install amine-containing side chains that can form crucial hydrogen bond interactions with the hinge region of the kinase.

synthetic_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 6-Aryl-3-chloroimidazo[1,2-a]pyridine suzuki->intermediate R-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination intermediate->buchwald final_product 6-Aryl-3-amino- imidazo[1,2-a]pyridine (Kinase Inhibitor Candidate) buchwald->final_product R'-NH2, Pd catalyst

Caption: Synthetic workflow for kinase inhibitor candidates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-6 Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₂CO₃ (2.0 equivalents)

    • 1,4-Dioxane

    • Water

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of inert gas.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality: The choice of Pd(PPh₃)₄ as a catalyst is due to its robustness and effectiveness for a wide range of aryl bromides. The aqueous K₂CO₃ serves as the base to activate the boronic acid for transmetalation. Dioxane is a suitable solvent for dissolving the organic reagents.

Protocol 2: Buchwald-Hartwig Amination at the C-3 Position

This protocol outlines a general procedure for the amination of the C-3 chloro position of a 6-aryl-3-chloroimidazo[1,2-a]pyridine intermediate.

  • Materials:

    • 6-Aryl-3-chloroimidazo[1,2-a]pyridine

    • Amine (1.5 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Cs₂CO₃ (2.0 equivalents)

    • Toluene

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried Schlenk tube, add 6-aryl-3-chloroimidazo[1,2-a]pyridine (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous toluene (10 mL) followed by the amine (1.5 mmol).

    • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for the amination of aryl chlorides.[5][6] Cs₂CO₃ is a strong base suitable for this transformation. Toluene is a common high-boiling solvent for Buchwald-Hartwig reactions.

Data Presentation: Representative Kinase Inhibitory Activity

The following table presents representative biological data for imidazo[1,2-a]pyridine-based CDK inhibitors, illustrating the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
LB-1 CDK9/CycT19.22HCT11685[1]
11ii CDK2/CycE13,670--[2]
11iii CDK2/CycE14,450--[2]

Application II: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The imidazo[1,2-a]pyridine scaffold has been explored for its potential as a source of novel antibacterial and antifungal agents.[4][7]

Mechanism of Action: Diverse Antibacterial Strategies

Imidazo[1,2-a]pyridine derivatives have been shown to exert their antimicrobial effects through various mechanisms. Some derivatives are believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[7] Others may disrupt the bacterial cell membrane integrity or interfere with other crucial cellular processes. The specific mechanism is often dependent on the nature and position of the substituents on the imidazo[1,2-a]pyridine core.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Materials:

    • Synthesized imidazo[1,2-a]pyridine derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The growth in the positive control confirms the viability of the bacteria, while the absence of growth in the negative control confirms the sterility of the medium.

Application III: Discovery of Antiviral Therapeutics

The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of antiviral agents, particularly against human cytomegalovirus (HCMV).[8][9][10]

Mechanism of Action: Targeting Viral Replication

Several imidazo[1,2-a]pyridine derivatives have shown potent activity against HCMV. While the exact mechanism of action for many of these compounds is still under investigation, it is hypothesized that they may interfere with viral DNA replication or other essential viral processes.[8] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-3 and C-6 positions of the imidazo[1,2-a]pyridine ring are crucial for antiviral activity.[8]

Protocol 4: Anti-HCMV Activity Assay (Plaque Reduction Assay)

This protocol is used to evaluate the ability of a compound to inhibit the formation of viral plaques in a cell culture.

  • Materials:

    • Synthesized imidazo[1,2-a]pyridine derivatives

    • Human foreskin fibroblast (HFF) cells

    • HCMV strain (e.g., AD-169)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Agarose or methylcellulose

    • Crystal violet staining solution

  • Procedure:

    • Seed HFF cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the test compounds in DMEM.

    • Infect the HFF cell monolayers with a known titer of HCMV for 1-2 hours.

    • Remove the viral inoculum and overlay the cells with DMEM containing various concentrations of the test compound and a semi-solid medium like agarose or methylcellulose.

    • Incubate the plates for 7-14 days until viral plaques are visible in the untreated control wells.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.

  • Causality: The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques. The reduction in the number of plaques in the presence of the compound is a direct measure of its antiviral activity.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategically placed halogen atoms provide orthogonal handles for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries. As demonstrated in this guide, this scaffold has significant applications in the development of kinase inhibitors for oncology, as well as novel antimicrobial and antiviral agents. The detailed protocols provided herein offer a practical framework for researchers to harness the potential of this privileged scaffold in their own drug discovery endeavors. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitated by starting materials like this compound, holds great promise for the development of the next generation of therapeutics.

References

Application Note and Protocol: High-Purity Isolation of 6-Bromo-3-chloroimidazo[1,2-a]pyridine via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust methodology for the purification of 6-bromo-3-chloroimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, providing in-depth, step-by-step instructions and the scientific rationale behind each procedural choice. This document emphasizes experimental integrity, offering a self-validating system for achieving high-purity material.

Introduction: The Significance of Purifying this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent biological assays.

Column chromatography is a widely adopted and effective technique for the purification of organic compounds.[2] This application note provides a detailed protocol for the purification of this compound, addressing common challenges and offering insights for optimization.

Foundational Principles: Chromatography of Halogenated Heterocycles

The successful chromatographic separation of this compound hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent system).

  • Stationary Phase Selection: Silica gel is the adsorbent of choice due to its polarity and ability to separate compounds based on differences in their polar functional groups. The slightly acidic nature of silica gel is generally well-tolerated by imidazo[1,2-a]pyridines; however, for particularly sensitive derivatives, deactivation of the silica gel may be necessary.[3]

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to develop a suitable solvent system using TLC. This preliminary analysis will determine the optimal mobile phase for separation and provide the Rƒ values for the target compound and any impurities.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a prepared solvent system. Test various ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.

  • Optimization: Adjust the solvent system ratio until the spot corresponding to the desired product has an Rƒ value between 0.2 and 0.4, with good separation from other spots.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (100-200 mesh or 230-400 mesh)[6]

  • Glass chromatography column

  • Hexane

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Step 1: Column Packing
  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.[2]

Step 2: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette the solution onto the top of the silica bed.

  • Dry Loading: If the compound has poor solubility in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.

Step 3: Elution and Fraction Collection
  • Begin elution with the starting solvent system identified during TLC analysis.

  • Collect fractions in appropriately sized test tubes or flasks.

  • If a gradient elution is necessary to separate closely running impurities or to elute a more polar product, gradually increase the polarity of the mobile phase. For example, start with 9:1 Hexane:Ethyl Acetate and incrementally increase the proportion of ethyl acetate.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

Step 4: Product Isolation
  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a different solvent system (e.g., Dichloromethane:Methanol).
Column overloading.Use a larger column or reduce the amount of sample loaded.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound instability on silica.Consider using deactivated silica gel or an alternative stationary phase like alumina.[7]
Cracked Column Bed Improper packing or running the column dry.Ensure the silica bed is always covered with solvent. Pack the column carefully to avoid air pockets.

Visual Workflow and Parameters

Diagram of the Purification Workflow:

PurificationWorkflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Eluent Packing Column Packing TLC->Packing Select Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis TLC of Fractions Elution->Analysis Monitor Analysis->Elution Adjust Gradient Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

References

Application Notes and Protocols for the Synthesis and Anticancer Screening of 6-Bromo-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyridine derivatives and their subsequent evaluation for anticancer activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation, grounded in established methodologies and recent findings in the field of medicinal chemistry.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] This bicyclic system is a key component in numerous therapeutic agents. In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for anticancer drug development.[2][3][4][5] Various in-vitro studies have demonstrated that compounds based on this scaffold exhibit potent therapeutic effects against a range of cancer cell lines, including those of the breast, liver, colon, cervix, lung, and kidney.[2] The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt signaling cascade.[2][3]

This guide focuses on the synthesis and evaluation of a specific subset of these compounds: this compound derivatives. The introduction of halogen atoms at the 6th and 3rd positions of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially leading to enhanced anticancer potency and selectivity.

Part 1: Synthesis of this compound Derivatives

The synthesis of the target compounds will be approached through a two-step process: first, the construction of the 6-bromoimidazo[1,2-a]pyridine core, followed by regioselective chlorination at the 3-position.

Synthetic Workflow Overview

Synthesis_Workflow A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Cyclocondensation B Chloroacetaldehyde B->C E This compound C->E Electrophilic Chlorination D N-Chlorosuccinimide (NCS) D->E

Caption: Synthetic route to this compound.

Rationale for Synthetic Strategy

The chosen synthetic route is based on well-established reactions for the formation of the imidazo[1,2-a]pyridine ring system. The initial step involves a cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloaldehyde.[6][7] Specifically, 2-amino-5-bromopyridine is reacted with chloroacetaldehyde to yield 6-bromoimidazo[1,2-a]pyridine.[8] This reaction proceeds via initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation.[6][7]

The subsequent chlorination at the 3-position is achieved using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS). The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-bromopyridine (1 equivalent).

  • Solvent and Reagents: Add a suitable solvent such as ethanol or a mixture of water and an organic solvent. Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) and a base such as triethylamine (1.2 equivalents).[8]

  • Reaction Conditions: Stir the reaction mixture at a temperature between 25-55°C for 2 to 24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the crude product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8] The crude product can be purified by recrystallization from a suitable solvent to obtain pure 6-bromoimidazo[1,2-a]pyridine.[8]

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 6-bromoimidazo[1,2-a]pyridine (1 equivalent) obtained from the previous step in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Part 2: Anticancer Screening Protocol

The in vitro cytotoxicity of the synthesized this compound derivatives will be evaluated using a colorimetric assay, such as the MTT assay.[9][10] This assay is a reliable and widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Anticancer Screening Workflow

Anticancer_Screening_Workflow A Cancer Cell Line Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48h) B->C D MTT Reagent Addition C->D E Formazan Crystal Formation D->E F Solubilization of Formazan E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability.[10] The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability, sensitivity, and efficiency in screening the cytotoxic potential of novel compounds.[10][11][12][13]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well microplates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the synthesized this compound derivatives in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve a range of final concentrations for treatment.

    • Remove the old medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.[10] Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and an untreated control (cells in fresh medium only).[10]

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[10]

    • During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[10]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[10]

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Part 3: Potential Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms of action.[2] A prominent target for this class of compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival.[3][14][15]

Hypothesized Signaling Pathway Inhibition

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Inhibition of PI3K by the synthesized compounds would lead to a downstream cascade of events, including the suppression of Akt and mTOR activity. This, in turn, can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][14] Studies have shown that some imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and cervical cancer cells.[14]

Data Presentation

The results of the anticancer screening should be summarized in a clear and concise table for easy comparison of the activities of the synthesized derivatives.

Compound IDStructureYield (%)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Derivative 1 [Structure Image]7510.215.88.5
Derivative 2 [Structure Image]825.17.34.9
Positive Control DoxorubicinN/A0.50.80.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed framework for the synthesis and anticancer evaluation of novel this compound derivatives. By following the outlined protocols, researchers can systematically synthesize these compounds and assess their cytotoxic potential against various cancer cell lines. The insights gained from these studies will contribute to the growing body of knowledge on imidazo[1,2-a]pyridines as a promising class of anticancer agents and may pave the way for the development of new and effective cancer therapies.

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of C-C Bond Formation

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents. Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with biological targets. The ability to functionalize this core with precision is paramount for developing novel therapeutics. Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction has been instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5]

This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of 6-bromo-3-chloroimidazo[1,2-a]pyridine, a substrate with two distinct halogen atoms. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a chemoselective coupling, a crucial aspect for synthetic chemists aiming to build molecular complexity in a controlled manner. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel imidazo[1,2-a]pyridine derivatives.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Reductive Elimination: A palladium(II) precatalyst is reduced in situ to the active palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[1][2]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.[1][6]

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne to form a π-alkyne complex.

  • Deprotonation: A base deprotonates the alkyne, facilitated by the copper, to form a copper acetylide intermediate.[6] This species is then ready to participate in the transmetalation step of the palladium cycle.

While the copper co-catalyst significantly enhances the reaction rate, copper-free Sonogashira protocols have also been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[6][7][8]

Visualizing the Catalytic Cycle

To illustrate the intricate dance of molecules in the Sonogashira coupling, the following diagram outlines the key steps of the palladium and copper catalytic cycles.

Caption: Catalytic cycle of the Sonogashira coupling.

Chemoselectivity with this compound

A key consideration for this specific substrate is the presence of both bromine and chlorine substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[9] This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent reactivity difference allows for the selective functionalization of the 6-position (bromo) while leaving the 3-position (chloro) intact for potential subsequent transformations.[9]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of parameters may be necessary for different alkynes.

Materials and Reagents:

ReagentRoleSupplier Recommendations
This compoundAryl HalideHigh purity (>98%)
Terminal AlkyneCoupling PartnerPurified by distillation or column chromatography
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Palladium PrecatalystStored under inert atmosphere
CuI (Copper(I) iodide)Co-catalystHigh purity (>99%)
PPh₃ (Triphenylphosphine)LigandOptional, can improve catalyst stability
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and SolventAnhydrous, freshly distilled
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Co-solventAnhydrous, degassed
Nitrogen or Argon gasInert AtmosphereHigh purity

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-alkynyl-3-chloroimidazo[1,2-a]pyridine.

Optimization and Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagentsUse a fresh catalyst, increase the reaction temperature, ensure all reagents and solvents are anhydrous and degassed.
Alkyne Homocoupling Presence of oxygen, high copper loadingThoroughly degas all solvents, consider a copper-free protocol or reduce the amount of CuI.[6][8]
Dehalogenation Presence of water or other protic sourcesEnsure strictly anhydrous conditions.
Formation of Byproducts Side reactions due to prolonged heatingMonitor the reaction closely and stop it once the starting material is consumed.

Conclusion and Future Perspectives

The Sonogashira coupling of this compound offers a reliable and chemoselective method for the synthesis of a diverse range of 6-alkynyl derivatives. The protocol outlined in this application note provides a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The resulting products can serve as key intermediates for further functionalization at the 3-chloro position, enabling the rapid generation of compound libraries for drug discovery programs. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this powerful cross-coupling reaction in the synthesis of complex, biologically active molecules.[10]

References

Application Notes and Protocols: Development of Kinase Inhibitors from 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview and detailed protocols for the development of kinase inhibitors based on the versatile 6-Bromo-3-chloroimidazo[1,2-a]pyridine scaffold. This document offers a strategic approach to the synthesis of the core scaffold, its diversification through modern cross-coupling methodologies, and the subsequent biological evaluation of the resulting compounds. By explaining the rationale behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to efficiently explore this chemical space and accelerate the discovery of novel kinase inhibitors.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine core has emerged as a highly successful scaffold in the design of kinase inhibitors due to its rigid, planar structure and its ability to form key hydrogen bond interactions with the kinase hinge region.

The this compound derivative is a particularly strategic starting point for a kinase inhibitor discovery program. The two halogen atoms at the C3 and C6 positions provide orthogonal handles for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine at the C6 position and the chlorine at the C3 position can be selectively functionalized using a variety of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents to probe the different sub-pockets of the ATP-binding site of kinases, ultimately leading to the optimization of potency and selectivity. This guide will provide the necessary protocols to leverage this scaffold for the development of the next generation of kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective chlorination at the C3 position.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from a patented method for the synthesis of the imidazo[1,2-a]pyridine ring system[1].

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Step Procedure Notes
1 To a solution of 2-amino-5-bromopyridine (1 equiv.) in a suitable solvent (e.g., ethanol), add a 40% aqueous solution of chloroacetaldehyde (1.2 equiv.).The reaction can be performed at a temperature between 25-50°C.
2 The reaction mixture is stirred for 2-24 hours.Monitor the reaction progress by Thin Layer Chromatography (TLC).
3 Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.This step is crucial for the subsequent work-up.
4 The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.This removes any remaining acid and inorganic salts.
5 The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.This yields the crude product.
6 The crude product is purified by column chromatography on silica gel to afford the pure 6-Bromoimidazo[1,2-a]pyridine.A gradient of ethyl acetate in hexanes is typically used for elution.
Regioselective C3-Chlorination

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic halogenation. This protocol utilizes a transition-metal-free method for regioselective chlorination[2].

Protocol 2: Synthesis of this compound

Step Procedure Notes
1 To a solution of 6-Bromoimidazo[1,2-a]pyridine (1 equiv.) in a suitable solvent (e.g., acetonitrile), add sodium chlorite (NaClO2) (1.5 equiv.).The reaction is typically carried out at room temperature.
2 The reaction mixture is stirred for 12-24 hours.Monitor the reaction progress by TLC.
3 Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.This step is to decompose any excess oxidizing agent.
4 The mixture is extracted with an organic solvent (e.g., ethyl acetate).The organic layers are combined for further work-up.
5 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.This yields the crude product.
6 The crude product is purified by column chromatography on silica gel to afford the pure this compound.A gradient of ethyl acetate in hexanes is a suitable eluent system.

Diversification of the Scaffold: Building a Kinase Inhibitor Library

The presence of two distinct halogen atoms on the imidazo[1,2-a]pyridine core allows for a modular and efficient library synthesis. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for initial diversification at the C6 position, followed by modification at the C3 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for installing aryl, heteroaryl, or alkyl groups, which can probe various pockets of the kinase active site[3][4][5][6][7].

Protocol 3: Suzuki-Miyaura Coupling at the C6-Position

Step Procedure Notes
1 To a microwave vial, add this compound (1 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equiv.).The choice of catalyst and base may need to be optimized for specific substrates.
2 Add a degassed solvent system (e.g., 1,4-dioxane/water).Degassing is crucial to prevent catalyst deactivation.
3 Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-150°C for 30-60 minutes.Microwave heating can significantly reduce reaction times.
4 After cooling, the reaction mixture is diluted with an organic solvent and water.This facilitates the extraction of the product.
5 The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.This provides the crude product.
6 The crude product is purified by column chromatography to yield the C6-functionalized product.The choice of eluent will depend on the polarity of the product.

Protocol 4: Suzuki-Miyaura Coupling at the C3-Position

Following successful functionalization at the C6 position, the remaining chloro substituent at C3 can be targeted under more forcing Suzuki-Miyaura conditions.

Step Procedure Notes
1 To a microwave vial, add the C6-substituted-3-chloroimidazo[1,2-a]pyridine (1 equiv.), the desired boronic acid or ester (1.5 equiv.), a more active palladium catalyst system (e.g., Pd2(dba)3 with a phosphine ligand like SPhos or XPhos, 5 mol%), and a stronger base (e.g., Cs2CO3, 3 equiv.).The use of a more active catalyst system is often necessary for the less reactive C-Cl bond.
2 Add a degassed solvent (e.g., toluene or 1,4-dioxane).Ensure the solvent is anhydrous.
3 Seal the vial and heat in a microwave reactor at a higher temperature (e.g., 120-180°C) for 1-2 hours.Higher temperatures and longer reaction times may be required.
4 Follow the work-up and purification procedure as described in Protocol 3.This will afford the C3,C6-disubstituted imidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of amino groups via Buchwald-Hartwig amination can provide crucial hydrogen bond donors and acceptors for interaction with the kinase active site[8][9][10][11].

Protocol 5: Buchwald-Hartwig Amination at the C6-Position

Step Procedure Notes
1 To a reaction vessel, add this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5 equiv.).The choice of ligand and base is critical and may require optimization.
2 Add a degassed anhydrous solvent (e.g., toluene or dioxane).The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
3 Heat the reaction mixture at 80-110°C for 12-24 hours.Monitor the reaction by TLC.
4 After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.This removes the palladium catalyst.
5 The residue is purified by column chromatography to yield the C6-aminated product.The choice of eluent will depend on the product's polarity.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of substitutions at the C3 and C6 positions of the imidazo[1,2-a]pyridine scaffold has yielded valuable SAR data for various kinase targets.

Position Substitution Observed Effect on Kinase Inhibition Rationale Reference(s)
C3 Small alkyl or aryl groupsCan enhance potency by occupying hydrophobic pockets.The C3 position often points towards the solvent-exposed region or a small hydrophobic pocket.[12][13]
C3 Hydrogen bond acceptors/donorsMay form additional interactions with the ribose-binding pocket.This can increase binding affinity and selectivity.[14][15]
C6 Aryl or heteroaryl groupsOften crucial for interactions with the hinge region or the back pocket of the ATP-binding site.These groups can form key hydrogen bonds and van der Waals interactions.[16][17]
C6 Substituted anilines or other amino-heterocyclesCan provide additional hydrogen bonding opportunities and improve physicochemical properties.These modifications can enhance cell permeability and oral bioavailability.[17]

Biological Evaluation of Kinase Inhibitors

Once a library of diversified compounds has been synthesized, a systematic biological evaluation is necessary to identify promising lead candidates.

In Vitro Kinase Inhibition Assays

A variety of biochemical assays can be employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of target kinases.

Protocol 6: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Step Procedure Notes
1 Prepare a serial dilution of the test compounds in DMSO.The final DMSO concentration in the assay should be kept low (typically <1%) to avoid interference.
2 In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound.Run each concentration in duplicate or triplicate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
3 Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).The incubation time should be within the linear range of the reaction.
4 Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
5 Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.Use appropriate software for data analysis (e.g., GraphPad Prism).
Cellular Assays

Promising compounds from biochemical assays should be further evaluated in cell-based assays to assess their cellular potency, mechanism of action, and potential off-target effects.

Protocol 7: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

Step Procedure Notes
1 Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.Choose cell lines where the target kinase is known to be a driver of proliferation.
2 Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).Include appropriate vehicle controls.
3 At the end of the treatment period, measure cell viability using a suitable assay reagent (e.g., MTT or CellTiter-Glo®).The signal is proportional to the number of viable cells.
4 Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (half-maximal growth inhibition) value.This provides an indication of the compound's anti-proliferative activity.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

Simplified PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for imidazo[1,2-a]pyridine-based inhibitors[16][18].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 6-Bromo-3-chloro-Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K signaling pathway targeted by imidazo[1,2-a]pyridine inhibitors.

Experimental Workflow for Kinase Inhibitor Development

The following diagram illustrates the overall workflow for developing kinase inhibitors from the this compound scaffold.

Workflow cluster_synthesis Synthesis & Diversification cluster_bio_eval Biological Evaluation Scaffold_Synth Scaffold Synthesis (6-Bromo-3-chloro- imidazo[1,2-a]pyridine) Diversification Library Synthesis (Suzuki, Buchwald-Hartwig) Scaffold_Synth->Diversification Purification Purification & Characterization Diversification->Purification Biochem_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Biochem_Assay Cell_Assay Cellular Assays (Proliferation, etc.) Biochem_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead Candidate SAR_Analysis->Diversification Iterative Optimization

Caption: Workflow for the development of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for diverse and regioselective functionalization, provides a robust platform for generating libraries of compounds with a high potential for biological activity. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to embark on successful kinase inhibitor discovery programs targeting a wide range of therapeutic areas.

References

Mastering the Molecular Profile: A Guide to the Analytical Characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Importance of Rigorous Characterization in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific analogue, 6-Bromo-3-chloroimidazo[1,2-a]pyridine, represents a critical intermediate in the synthesis of novel drug candidates. Its unique substitution pattern with both bromine and chlorine atoms imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. Therefore, unambiguous confirmation of its structure and purity is paramount to ensure the reliability and reproducibility of downstream biological and pharmacological studies.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. We delve into the practical application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography. Beyond mere procedural steps, this document elucidates the scientific rationale behind the experimental choices, empowering researchers, scientists, and drug development professionals to confidently and accurately characterize this and other related heterocyclic compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and deduce the precise molecular structure.

A. Rationale for Experimental Choices

The selection of deuterated solvent is critical to avoid interference from protonated solvent signals. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single, well-defined residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons on the imidazo[1,2-a]pyridine core.

B. Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of related structures, the following table summarizes the expected chemical shifts for this compound.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2~7.8 - 8.0s-Imidazole ring proton
H-5~7.5 - 7.7d~9.0Pyridine ring proton
H-7~7.1 - 7.3dd~9.0, ~1.5Pyridine ring proton
H-8~8.0 - 8.2d~1.5Pyridine ring proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2~125 - 128Imidazole ring carbon
C-3~115 - 118Imidazole ring carbon (C-Cl)
C-5~128 - 130Pyridine ring carbon
C-6~110 - 113Pyridine ring carbon (C-Br)
C-7~120 - 123Pyridine ring carbon
C-8~118 - 120Pyridine ring carbon
C-9a~140 - 143Bridgehead carbon

Note: These are predicted values and may vary slightly based on experimental conditions.

C. Step-by-Step NMR Sample Preparation and Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

D. Data Interpretation
  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region. The proton at the 2-position of the imidazole ring will likely appear as a singlet. The three protons on the pyridine ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns due to ortho and meta coupling.

  • ¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the electronegative chlorine and bromine atoms (C-3 and C-6) are expected to be shielded or deshielded depending on the balance of inductive and resonance effects.

NMR Spectroscopy Workflow

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

A. Rationale for Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique for relatively small, thermally stable organic molecules. It typically produces a clear molecular ion peak and a rich fragmentation pattern that can be used for structural elucidation. The presence of both chlorine and bromine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. This isotopic signature provides a high degree of confidence in the elemental composition of the observed ions.

B. Expected Mass Spectrum and Isotopic Pattern

The molecular weight of this compound (C₇H₄BrClN₂) is approximately 231.48 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. The most abundant peaks will be at m/z values corresponding to [C₇H₄⁷⁹Br³⁵ClN₂]⁺, [C₇H₄⁸¹Br³⁵ClN₂]⁺, [C₇H₄⁷⁹Br³⁷ClN₂]⁺, and [C₇H₄⁸¹Br³⁷ClN₂]⁺. The relative intensities of these peaks provide a unique fingerprint for a molecule containing one bromine and one chlorine atom.[1]

C. Step-by-Step Mass Spectrometry Protocol (Direct Infusion EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

    • Utilize standard EI conditions (e.g., 70 eV electron energy).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

D. Fragmentation Analysis

The fragmentation of the imidazo[1,2-a]pyridine core can provide further structural confirmation. Common fragmentation pathways may involve the loss of the halogen atoms, cleavage of the imidazole ring, or loss of small neutral molecules like HCN.

Mass Spectrometry Workflow

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For drug intermediates and active pharmaceutical ingredients (APIs), HPLC is the gold standard for purity assessment.

A. Rationale for Method Development

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar heterocyclic compounds like this compound. A C18 column is a versatile and robust choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is used to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times and good peak shapes. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample, including potential impurities with a wide range of polarities.[2][3][4]

B. Suggested RP-HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
C. Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the gradient method and collect the chromatogram.

D. Purity Calculation

The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC Analysis Workflow

IV. Single Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[5][6][7]

A. The Principle of X-ray Crystallography

When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

B. Protocol for Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in an X-ray crystallographic analysis.[8][9]

  • Solvent Selection:

    • Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent.

    • Place this solution in a small, open vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but which is miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

C. Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with X-rays. The diffraction data is collected and processed to solve and refine the crystal structure.

X-ray Crystallography Workflow

Conclusion: A Multi-faceted Approach to a Confident Characterization

The comprehensive analytical characterization of this compound, and indeed any key synthetic intermediate, is not a matter of a single technique but rather the synergistic application of multiple orthogonal methods. NMR spectroscopy provides the detailed map of the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, HPLC rigorously assesses purity, and X-ray crystallography offers the definitive three-dimensional structure. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the quality and integrity of their materials, laying a solid foundation for successful drug discovery and development endeavors.

References

Application Notes & Protocols: The Use of 6-Bromo-3-chloroimidazo[1,2-a]pyridine in Antituberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Paradigm in the Fight Against Tuberculosis

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming approximately 1.6 million lives in 2021.[1][2][3] The crisis is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render many first-line antitubercular drugs ineffective.[1][4][5] This urgent need for novel therapeutics has catalyzed research into new chemical scaffolds with unique mechanisms of action.[6][7]

Among the most promising new classes of anti-TB agents is the imidazo[1,2-a]pyridine (IPA) family.[1][3][4] This versatile heterocyclic scaffold has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][4] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, has validated this scaffold's potential by advancing into clinical trials, showcasing a novel mechanism of action that is effective against MDR-TB.[8][9][10][11][12]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a key intermediate and analogue, 6-Bromo-3-chloroimidazo[1,2-a]pyridine , in antituberculosis drug discovery. We will provide detailed protocols for its synthesis and its subsequent evaluation through essential in vitro assays, explaining the scientific rationale behind each step to empower researchers in their quest for the next generation of TB therapies.

The Target: Disrupting Mtb's Energy Production

The primary mechanism of action for the imidazo[1,2-a]pyridine class is the inhibition of the mycobacterial electron transport chain, a critical pathway for generating adenosine triphosphate (ATP), the cell's energy currency.[11][13] Specifically, IPAs target the QcrB subunit of the cytochrome bc1 complex (Complex III).[8][14][15][16] By binding to QcrB, these compounds block the transfer of electrons, which disrupts the proton motive force required for oxidative phosphorylation and leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death.[8][9][10][11][13] This targeted disruption of energy metabolism is a validated strategy for combating Mtb.[11]

Mechanism_of_Action NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I e⁻ ADP ADP + Pi Menaquinone Menaquinone Pool Complex_I->Menaquinone e⁻ Proton_Gradient Proton Gradient (H⁺) Complex_I->Proton_Gradient H⁺ Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_III->Proton_Gradient H⁺ Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV e⁻ Oxygen O₂ Complex_IV->Oxygen e⁻ Complex_IV->Proton_Gradient H⁺ Water H₂O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP->ATP_Synthase Inhibitor 6-Bromo-3-chloro- imidazo[1,2-a]pyridine Inhibitor->Complex_III Inhibits QcrB subunit Proton_Gradient->ATP_Synthase H⁺

Figure 1: Inhibition of Mtb Electron Transport Chain by Imidazo[1,2-a]pyridines.

Experimental Protocols and Methodologies

The following section provides detailed, field-proven protocols for the synthesis and in vitro evaluation of this compound.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines a reliable two-step synthesis. The first step is the cyclization of 2-amino-5-bromopyridine to form the imidazo[1,2-a]pyridine core, followed by electrophilic chlorination at the C3 position.

Causality Behind Experimental Choices:

  • Step 1 (Cyclization): The reaction between 2-amino-5-bromopyridine and a chloroacetaldehyde solution is a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold.[17] Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Step 2 (Chlorination): The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an ideal chlorinating agent as it is an easily handled solid that provides an electrophilic chlorine source under mild conditions. Acetonitrile is chosen as the solvent due to its polarity and general inertness under these reaction conditions.

Materials and Reagents:

  • 2-amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

  • To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (e.g., 51.9 g, 300 mmol), 40% chloroacetaldehyde aqueous solution (e.g., 70.7 g, 360 mmol), sodium bicarbonate (e.g., 30.2 g, 360 mmol), and ethanol (e.g., 67 g).[17]

  • Stir the mixture at 55°C for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • To the residue, add 200 mL of water and 200 mL of ethyl acetate. Transfer to a separatory funnel.

  • Separate the organic phase. Extract the aqueous phase twice more with 200 mL of ethyl acetate.[17]

  • Combine all organic phases and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 6-bromoimidazo[1,2-a]pyridine. The product can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 6-bromoimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the final product, this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18] This is the primary assay to determine a compound's potency against Mtb. The broth microdilution method is a standardized and widely accepted technique.[18][19][20]

Causality Behind Experimental Choices:

  • Medium: Middlebrook 7H9 broth supplemented with OADC is the gold standard for growing Mtb in liquid culture, providing the necessary nutrients for robust growth.[18]

  • Inoculum: Standardizing the inoculum to a 0.5 McFarland standard ensures reproducibility and that the final bacterial concentration is within the optimal range for the assay (~10⁵ CFU/mL).[18]

  • Readout: While visual reading is standard, using a colorimetric indicator like Alamar Blue (Resazurin) provides a quantitative, unbiased measure of cell viability and is suitable for higher throughput.[21][22][23]

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth base

  • OADC supplement (Oleic Acid-Albumin-Dextrose-Catalase)

  • Glycerol

  • Sterile saline with 0.05% Tween 80

  • Sterile 96-well microplates

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Alamar Blue (Resazurin) solution (optional)

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 growth medium according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.[18]

  • Inoculum Preparation: a. Grow Mtb H37Rv to mid-log phase in 7H9 growth medium. b. Homogenize the culture by vortexing with glass beads to break up clumps. Let large particles settle.[18] c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile saline with Tween 80. This corresponds to ~1-5 x 10⁷ CFU/mL.[18] d. Dilute this suspension 1:100 in 7H9 growth medium to achieve the final working inoculum of ~1-5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of 7H9 growth medium to all wells of a 96-well plate. b. Create a 2-fold serial dilution of the test compound. Add 100 µL of the compound stock (appropriately diluted from the main stock) to the first column, mix, and transfer 100 µL to the next column. Repeat across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.015 µg/mL).[18] Discard 100 µL from the last column. c. Prepare positive control (e.g., Isoniazid) and negative/growth control (DMSO vehicle) wells in the same manner.

  • Inoculation: Add 100 µL of the final working Mtb inoculum to each well (except for a media-only sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate (e.g., with an adhesive sealer) and place it in a secondary container. Incubate at 37°C for 7-14 days.[18]

  • Reading Results: a. Visual Reading: After sufficient growth is visible in the growth control wells, the MIC is determined as the lowest compound concentration that shows no visible growth (clear well or a distinct button of cells at the bottom).[18] b. Alamar Blue Reading: Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.

Compound Concentration (µg/mL)Result (Growth/No Growth)MIC (µg/mL)
6-Bromo-3-chloro-IP 64, 32, 16, 8, 4, 2, 1, 0.5G, G, G, G, NG, NG, NG, NG4
Isoniazid (Control) 1, 0.5, 0.25, 0.12, 0.06, 0.03G, G, G, NG, NG, NG0.12

Table 1: Example Data Table for MIC Determination.

Protocol 3: Mammalian Cell Cytotoxicity Assay (LDH Release)

It is crucial to assess whether a compound's antibacterial activity is due to specific inhibition of a bacterial target or general toxicity. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, a key indicator of cytotoxicity.[24][25][26]

Causality Behind Experimental Choices:

  • Assay Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Measuring its extracellular activity provides a direct and reliable quantification of membrane damage and, by extension, cytotoxicity.[24][26]

  • Cell Line: Vero cells (monkey kidney epithelial) or HepG2 cells (human liver carcinoma) are commonly used as they are robust and relevant for preliminary toxicity screening.

  • Controls: Including a "Maximum LDH Release" control (cells lysed with a detergent) is essential for data normalization, allowing the calculation of percentage cytotoxicity relative to the maximum possible signal.

Materials and Reagents:

  • Vero (ATCC CCL-81) or HepG2 (ATCC HB-8065) cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Compound stock solution (e.g., 10 mM in DMSO)

  • LDH Cytotoxicity Assay Kit (containing substrate, assay buffer, and lysis buffer)

  • Positive control for toxicity (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare 2-fold serial dilutions of the test compound in complete medium at 2x the final desired concentration. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. c. Include wells for: Vehicle Control (medium with DMSO), Untreated Control (medium only), and Maximum LDH Release Control (to be lysed later).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Procedure (as per a typical kit): a. Shortly before the end of incubation, add 10 µL of the 10x Lysis Buffer provided in the kit to the "Maximum LDH Release" wells. Incubate for 45 minutes. b. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the kit's instructions (typically by mixing the substrate and assay buffer).[24] d. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. e. Incubate at room temperature for 30 minutes, protected from light. f. Add 50 µL of Stop Solution (if provided in the kit).

  • Data Acquisition and Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage cytotoxicity using the following formula: % Cytotoxicity = 100 x (Abs_compound - Abs_untreated) / (Abs_max_release - Abs_untreated) c. Plot the % cytotoxicity against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Parameter 6-Bromo-3-chloro-IP Isoniazid (Control)
MIC (µg/mL) 40.12
CC₅₀ (µg/mL) >128>128
Selectivity Index (SI = CC₅₀/MIC) >32>1066

Table 2: Example Data Summary and Selectivity Index Calculation.

Integrated Drug Discovery Workflow

The process of identifying a viable anti-TB lead compound is a multi-step endeavor. The protocols described above form the core of the initial in vitro screening cascade. A compound is considered a promising "hit" if it demonstrates potent activity against Mtb (low MIC) and minimal toxicity towards mammalian cells, resulting in a high Selectivity Index (typically >10).

Drug_Discovery_Workflow Synthesis Protocol 1: Synthesis of 6-Bromo-3-chloro-IP Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MIC_Assay Protocol 2: Primary Screening (MIC vs. Mtb H37Rv) Purification->MIC_Assay Data_MIC Potency? (e.g., MIC < 10 µM) MIC_Assay->Data_MIC Cytotoxicity_Assay Protocol 3: Secondary Screening (Cytotoxicity - CC₅₀) Data_MIC->Cytotoxicity_Assay Yes Stop1 Discard or Redesign Data_MIC->Stop1 No Data_SI Selective? (SI = CC₅₀/MIC > 10) Cytotoxicity_Assay->Data_SI MDR_Screen Advanced Screening (MIC vs. MDR/XDR Strains) Data_SI->MDR_Screen Yes Stop2 Discard or Redesign Data_SI->Stop2 No In_Vivo In Vivo Studies (Mouse Model of TB) Efficacy & PK/PD MDR_Screen->In_Vivo Lead Lead Candidate In_Vivo->Lead

Figure 2: In Vitro Antitubercular Drug Discovery Workflow.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns against Mycobacterium tuberculosis. Its synthesis is straightforward, and its evaluation relies on robust and reproducible in vitro protocols. By targeting the essential cytochrome bc1 complex, compounds derived from this scaffold have the potential to be effective against drug-resistant strains.

Future work should focus on structure-activity relationship (SAR) studies. By systematically modifying the substituents on the imidazo[1,2-a]pyridine core, researchers can optimize for enhanced potency (lower MIC), improved metabolic stability, and favorable pharmacokinetic properties, moving from a promising in vitro hit to a viable preclinical candidate.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of 6-Bromo-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Antifungal Research

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. This privileged structure is a cornerstone of several commercially available drugs and is extensively investigated for various therapeutic applications, including as an anti-inflammatory, anticancer, antiviral, and antimicrobial agent[1][2][3]. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities, and imidazo[1,2-a]pyridine derivatives have shown considerable promise as a foundation for the development of new antifungal agents[2][4].

These application notes provide a comprehensive guide for the synthesis and evaluation of the antifungal potential of a specific subclass: 6-Bromo-3-chloroimidazo[1,2-a]pyridine derivatives. The strategic placement of halogen atoms, such as bromine at the C-6 position and chlorine at the C-3 position, can significantly modulate the physicochemical and biological properties of the molecule, potentially enhancing its antifungal potency and spectrum of activity. This document offers detailed protocols for the chemical synthesis of the parent compound and the subsequent in vitro evaluation of its antifungal efficacy, adhering to internationally recognized standards.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a critical first step in exploring the antifungal potential of its derivatives. The following protocol is based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions as necessary.

Materials:

  • 2-amino-5-bromopyridine

  • N-chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine in anhydrous acetonitrile.

  • Chlorination: To this solution, add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Cyclization: Following the addition of NCS, the reaction mixture is typically heated to reflux to facilitate the cyclization reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

In Vitro Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antifungal susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible means to quantify the antifungal activity of novel compounds.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is a detailed, step-by-step guide for performing the broth microdilution assay.

I. Preparation of Materials:

  • Fungal Strains: Obtain well-characterized fungal strains from a reputable culture collection (e.g., ATCC). Include quality control strains as recommended by CLSI.

  • Culture Media: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects fungal growth.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

II. Experimental Workflow:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Add to wells Compound Serial Dilution of Test Compound Compound->Inoculation Add to wells Incubation Incubation at 35°C for 24-48h Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Plates Incubation->Reading MIC Determination of MIC Value Reading->MIC

Caption: Workflow for the broth microdilution antifungal susceptibility test.

III. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration.

  • Preparation of Microtiter Plates:

    • Prepare a series of two-fold dilutions of the test compound in RPMI-1640 medium directly in the microtiter plate. The concentration range should be chosen to encompass the expected MIC value.

    • Each well will contain 100 µL of the diluted compound.

    • Include a growth control well (containing drug-free medium) and a sterility control well (containing uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control well). This will bring the total volume in each well to 200 µL and dilute the compound concentration by half.

    • Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species being tested.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

    • The endpoint can be read visually or with a spectrophotometer by measuring the optical density at a specific wavelength.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different derivatives against various fungal strains.

Table 1: Example of Antifungal Activity Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDFungal StrainMIC (µg/mL)
6-Bromo-3-chloro-IP Candida albicans[Insert Data]
Candida glabrata[Insert Data]
Aspergillus fumigatus[Insert Data]
Derivative 1 Candida albicans[Insert Data]
Candida glabrata[Insert Data]
Aspergillus fumigatus[Insert Data]
Fluconazole (Control) Candida albicans[Insert Data]
Candida glabrata[Insert Data]
Amphotericin B (Control) Aspergillus fumigatus[Insert Data]

IP: Imidazo[1,2-a]pyridine

Potential Mechanism of Action: A Working Hypothesis

While the specific molecular target of this compound derivatives has yet to be elucidated, the mechanism of action for many antifungal azole compounds involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. It is hypothesized that imidazo[1,2-a]pyridine derivatives may act in a similar manner, targeting key enzymes in the ergosterol biosynthesis pathway.

ErgosterolPathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Proposed Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Compound This compound Derivative Compound->Lanosterol Inhibits Disruption Membrane Disruption & Cell Death Membrane->Disruption

Caption: Hypothesized mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The protocols outlined in these application notes provide a robust framework for the synthesis and systematic evaluation of these compounds. Further research should focus on the synthesis of a library of derivatives with modifications at various positions to establish a comprehensive structure-activity relationship (SAR). Additionally, mechanistic studies are warranted to identify the specific molecular target(s) and to understand the basis of their antifungal activity. Such studies will be instrumental in optimizing the lead compounds and advancing them through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently used as a scaffold for synthesizing compounds with diverse biological activities.[1][2] The synthesis is typically a two-step process: first, the cyclization of 2-amino-5-bromopyridine to form the imidazo[1,2-a]pyridine core, followed by selective chlorination at the C3 position.

This guide is designed for researchers and chemists encountering challenges in this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

General Synthetic Workflow

The overall process involves two distinct chemical transformations. The initial step is a condensation and cyclization reaction, followed by an electrophilic aromatic substitution.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: C3-Chlorination A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat B Chloroacetaldehyde B->C E This compound C->E Solvent (e.g., Acetonitrile) Room Temp. D N-Chlorosuccinimide (NCS) D->E

Caption: Two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Cyclization)

Question 1: My yield for the initial cyclization step is consistently low. What are the most critical parameters to investigate?

Answer: Low yield in the Tschitschibabin-type reaction is a frequent problem.[1] Several factors can be the cause, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Amino-5-bromopyridine: Ensure it is free from isomeric impurities and residual moisture. It's advisable to use freshly purchased or purified starting material.

    • Chloroacetaldehyde: This reagent is often supplied as a 40-50% aqueous solution and can be unstable. Use a fresh bottle or verify its concentration. Degradation can significantly lower the yield.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. A base like sodium bicarbonate (NaHCO₃) is required to neutralize the HCl and HBr formed during the reaction.[3] Insufficient base can halt the reaction, while an excessively strong base may promote side reactions. Start with 1.2-1.5 equivalents.

    • Temperature: The reaction typically requires heating (refluxing in ethanol, for example).[3][4] If the temperature is too low, the reaction rate will be slow and may not go to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Solvent: Ethanol is a commonly used solvent.[3] However, other polar protic solvents like isopropanol or n-butanol can be explored to optimize solubility and reaction temperature.

  • Work-up Procedure:

    • The product, 6-bromoimidazo[1,2-a]pyridine, has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize recovery from the aqueous layer.

Question 2: My TLC plate shows the formation of multiple products during the cyclization. What are these side products and how can I minimize them?

Answer: The formation of multiple products often points to incomplete cyclization or side reactions.

  • Likely Side Products: A common byproduct is the intermediate N-(2-oxoethyl)-2-amino-5-bromopyridine, which results from the initial N-alkylation without subsequent cyclization. You may also see small amounts of dimerization or polymerization, especially if the reaction is overheated or run for too long.

  • Minimization Strategies:

    • Controlled Heating: Use an oil bath for uniform heating and avoid localized overheating.

    • Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction once the 2-amino-5-bromopyridine spot has disappeared to prevent byproduct formation from prolonged heating.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes reduce the formation of colored, oxidized impurities.

ParameterRecommended RangeRationale
Temperature 50-80 °CBalances reaction rate against thermal decomposition.[3]
Base (NaHCO₃) 1.2 - 1.5 equiv.Neutralizes acid byproducts without causing unwanted side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal endpoint.[3]
Solvent Ethanol, Methanol, IsopropanolAffects solubility of reagents and reaction temperature (reflux).[3]
Part 2: C3-Chlorination of 6-Bromoimidazo[1,2-a]pyridine

Question 3: The chlorination with N-Chlorosuccinimide (NCS) is sluggish and does not go to completion. How can I drive the reaction forward?

Answer: Incomplete conversion during electrophilic chlorination is a common hurdle.

  • Reagent Purity and Stoichiometry:

    • NCS Quality: N-Chlorosuccinimide can degrade over time. It is crucial to use a high-purity grade and preferably from a freshly opened container.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of NCS (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion. However, be cautious as a large excess can lead to over-chlorination.

  • Solvent Choice:

    • The reaction is typically run in a polar aprotic solvent like acetonitrile or dichloromethane (DCM). The solvent must be able to dissolve both the substrate and NCS. Acetonitrile is often a good first choice.

  • Activation:

    • The imidazo[1,2-a]pyridine ring is generally electron-rich and reactive towards electrophiles at the C3 position.[5] However, if the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor carefully by TLC to avoid byproduct formation.

Question 4: I'm observing a second, less polar spot on my TLC, suggesting dichlorination. How can I improve the selectivity for the mono-chlorinated product?

Answer: Achieving high selectivity is key to obtaining a high yield of the desired product.

  • Control NCS Stoichiometry: This is the most critical factor. Use no more than 1.05 equivalents of NCS. If dichlorination persists, reduce it to 1.0 equivalent and accept a slightly lower conversion, which can be addressed by separating the unreacted starting material during purification.

  • Slow Addition: Add the NCS portion-wise or as a solution in the reaction solvent over a period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Temperature Control: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C). Exothermic reactions or external heating can provide the activation energy needed for the second chlorination.

Mechanism of C3-Chlorination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus attacks the electrophilic chlorine atom of NCS.

G cluster_0 Electrophilic Attack cluster_1 Rearomatization A Imidazo[1,2-a]pyridine (electron-rich C3) C Sigma Complex (Cationic Intermediate) A->C C3 attacks Cl B NCS (electrophilic Cl) B->C D Succinimide Anion E 3-Chloro Product C->E Proton abstraction F Succinimide D->F Protonation

Caption: Mechanism of C3-chlorination using N-chlorosuccinimide (NCS).

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).

  • Add ethanol (approx. 5-10 mL per gram of aminopyridine) followed by sodium bicarbonate (1.2 eq).

  • To this stirring suspension, add chloroacetaldehyde (40% aqueous solution, 1.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete in 5-20 hours.[3]

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (10-15 mL per gram).

  • To the clear solution, add N-chlorosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

References

common side products in the synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyridine. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and common challenges observed in the field. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve experimental issues.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-step process:

  • Cyclization: Condensation of 2-amino-5-bromopyridine with an appropriate C2-electrophile, such as chloroacetaldehyde, to form the 6-bromoimidazo[1,2-a]pyridine intermediate.

  • Chlorination: Regioselective chlorination of the 6-bromoimidazo[1,2-a]pyridine intermediate at the C3 position, commonly using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).

While seemingly straightforward, this synthesis is prone to side product formation stemming from impurities in starting materials, incomplete reactions, and competing reaction pathways. This guide will address these challenges in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Part 1: Issues Related to Starting Materials

Question 1: My final product is contaminated with a dibrominated species, 3,6-dibromoimidazo[1,2-a]pyridine. What is the likely cause and how can I prevent this?

Answer:

The most probable origin of this side product is the presence of 2-amino-3,5-dibromopyridine as an impurity in your 2-amino-5-bromopyridine starting material.[1][2] This impurity, which is a common byproduct in the synthesis of 2-amino-5-bromopyridine, will undergo the same cyclization reaction as your desired starting material, leading to the formation of the corresponding dibrominated imidazo[1,2-a]pyridine.

Troubleshooting Steps:

  • Analyze Starting Material Purity: Before beginning your synthesis, verify the purity of your 2-amino-5-bromopyridine using techniques like GC-MS or ¹H NMR to check for the presence of 2-amino-3,5-dibromopyridine. A purity of 97% or higher is recommended for this reaction.[3]

  • Purification of Starting Material: If significant amounts of the dibrominated impurity are detected, purify the 2-amino-5-bromopyridine by recrystallization or column chromatography.

  • Source a High-Purity Reagent: Procure 2-amino-5-bromopyridine from a reputable supplier who can provide a certificate of analysis detailing the purity and impurity profile.

Visualizing the Side Reaction:

Side_Product_Formation cluster_starting_materials Starting Materials cluster_reaction Cyclization with Chloroacetaldehyde cluster_products Products SM1 2-amino-5-bromopyridine (Desired) R1 + ClCH₂CHO SM1->R1 SM2 2-amino-3,5-dibromopyridine (Impurity) SM2->R1 P1 6-bromoimidazo[1,2-a]pyridine (Intermediate) R1->P1 P2 3,6-dibromoimidazo[1,2-a]pyridine (Side Product) R1->P2

Caption: Formation of dibrominated side product from an impurity.

Part 2: Issues During the Cyclization Step

Question 2: The yield of my 6-bromoimidazo[1,2-a]pyridine intermediate is low, and I observe a complex mixture of byproducts by TLC/LC-MS. What could be going wrong?

Answer:

Low yields and a complex product mixture in the cyclization step can arise from several factors, including incomplete reaction, polymerization of chloroacetaldehyde, and the formation of undesired isomers. The reaction between 2-aminopyridines and α-haloketones (or their equivalents) is a well-established method for forming the imidazo[1,2-a]pyridine core.[4][5][6]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or improper pH.Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Ensure the reaction temperature is maintained as per the protocol (typically refluxing in a suitable solvent like ethanol). The presence of a base like sodium bicarbonate is often crucial to neutralize the HCl formed during the reaction.
Polymerization of Chloroacetaldehyde Chloroacetaldehyde is prone to polymerization, especially under basic conditions.Use a fresh bottle of chloroacetaldehyde or a stabilized aqueous solution. Add the chloroacetaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
Formation of Uncyclized Intermediates The initial N-alkylation of the pyridine ring nitrogen is a key step. Inefficient cyclization can lead to the accumulation of the N-(2-chloroethyl)-2-amino-5-bromopyridine intermediate.Ensure adequate heating and reaction time to promote the intramolecular cyclization. The choice of solvent can also influence the rate of cyclization.

Experimental Protocol for Cyclization:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in ethanol, add sodium bicarbonate (1.2 equivalents).

  • Heat the mixture to reflux.

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Issues During the Chlorination Step

Question 3: I am getting poor regioselectivity during the chlorination of 6-bromoimidazo[1,2-a]pyridine, with chlorine being introduced at other positions on the ring.

Answer:

The chlorination of the imidazo[1,2-a]pyridine ring system is generally highly regioselective for the C3 position due to the electronic nature of the heterocyclic system. The C3 position is the most electron-rich and thus most susceptible to electrophilic attack. However, deviation from this selectivity can occur under certain conditions.

Key Considerations for Regioselectivity:

  • Chlorinating Agent: The choice of chlorinating agent is critical. Milder electrophilic chlorinating agents like N-chlorosuccinimide (NCS) are known to provide excellent regioselectivity for the C3 position. More reactive or radical-based chlorinating agents could lead to less selective reactions.

  • Reaction Conditions: The reaction solvent and temperature can influence the selectivity. Acetic acid is a commonly used solvent for this transformation with NCS.

Troubleshooting Protocol for High Regioselectivity:

  • Use N-Chlorosuccinimide (NCS): NCS is the recommended reagent for this transformation.

  • Solvent and Temperature: Dissolve the 6-bromoimidazo[1,2-a]pyridine in a suitable solvent like acetic acid or DMF. Add NCS portion-wise at room temperature. The reaction is often slightly exothermic.

  • Stoichiometry: Use a slight excess of NCS (1.1-1.2 equivalents) to ensure complete conversion of the starting material.

Question 4: My reaction is producing a significant amount of a dichloro-bromo-imidazo[1,2-a]pyridine derivative. How can I avoid this over-chlorination?

Answer:

While the imidazo[1,2-a]pyridine core is deactivated towards further electrophilic substitution after the introduction of a chlorine atom at the C3 position, over-chlorination can still occur, especially with prolonged reaction times or a large excess of the chlorinating agent. A patent for the synthesis of a related compound, 2-amino-5-chloropyridine, notes the issue of over-chlorination to a dichlorinated product.[7]

Strategies to Minimize Over-chlorination:

  • Control Stoichiometry: Carefully control the amount of NCS used. Do not use a large excess.

  • Monitor Reaction Progress: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

  • Temperature Control: Perform the reaction at room temperature or slightly below to moderate the reactivity.

Visualizing the Chlorination and Over-chlorination Pathways:

Chlorination_Pathway cluster_starting_material Intermediate cluster_reaction Chlorination cluster_products Products SM 6-bromoimidazo[1,2-a]pyridine R1 + NCS (1.1 eq) SM->R1 P1 This compound (Desired Product) R1->P1 R2 + NCS (excess) P2 6-bromo-di-chloroimidazo[1,2-a]pyridine (Over-chlorination Side Product) R2->P2 P1->R2

Caption: Desired chlorination versus over-chlorination side reaction.

Question 5: The chlorination reaction with NCS is sluggish or incomplete.

Answer:

While NCS is a reliable reagent, its reactivity can be influenced by the reaction conditions. One study noted that under their specific conditions, NCS did not yield the desired product, and they opted for chloramine-T.[8][9] However, for many substrates, NCS in acetic acid or DMF is effective.

Troubleshooting a Sluggish Reaction:

  • Check Reagent Quality: Ensure your NCS is of good quality and has not decomposed.

  • Solvent Choice: While acetic acid is common, DMF can also be an effective solvent.

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor carefully to avoid side reactions.

  • Acid Catalyst: In some cases, a catalytic amount of a protic or Lewis acid can activate the NCS and accelerate the reaction.

III. Summary of Key Recommendations

Challenge Primary Cause Key Recommendation
Dibrominated Side Product Impurity in starting material (2-amino-3,5-dibromopyridine).Verify purity of 2-amino-5-bromopyridine before use.
Low Yield in Cyclization Incomplete reaction or side reactions of chloroacetaldehyde.Monitor reaction to completion; add chloroacetaldehyde dropwise.
Poor Regioselectivity in Chlorination Use of an inappropriate chlorinating agent or harsh conditions.Use NCS as the chlorinating agent in a suitable solvent like acetic acid.
Over-chlorination Excess NCS or prolonged reaction time.Use a slight excess of NCS (1.1-1.2 eq) and monitor the reaction closely.

IV. References

  • Understanding Purity and Quality: Ensuring Reliable 2-Amino-5-bromopyridine. (Source: Not specified, general chemical best practices)

  • Heterocyclic Letters, 11 (3), 447-452 (2021).

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, (Volume, issue, and page numbers not specified).

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3 (3), 3513-3521 (2018). --INVALID-LINK--

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3 (3), 3513–3521 (2018). --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, (2021). --INVALID-LINK--

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, (Year, volume, and page numbers not specified). --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51 , 1555-1575 (2015). (Link not available)

  • US Patent 3,985,759 A, Process for preparing 2-amino-5-chloropyridine. (1976). --INVALID-LINK--

References

Technical Support Center: Purification of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 6-bromo-3-chloroimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The inherent challenges in purifying this compound often stem from closely related impurities and its specific physicochemical properties. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Common Purification Issues

The purification of this compound can be complicated by the presence of unreacted starting materials, regioisomers, or other byproducts with similar polarities. The following table outlines common problems, their underlying causes, and scientifically-grounded solutions.

Observed ProblemPotential Cause(s)Recommended Solution & Scientific Rationale
Persistent Impurity Peak (TLC/LC-MS) - Co-elution of an impurity with similar polarity during chromatography.- Unreacted 2-amino-5-bromopyridine.- Formation of an isomeric byproduct.Primary Solution: Modify the chromatographic mobile phase. If you are using a standard ethyl acetate/hexane system, switch to a solvent system with different selectivity, such as dichloromethane/methanol. This alters the hydrogen bonding and dipole-dipole interactions between the analytes and the stationary phase, often resolving closely eluting spots.[1][2]Secondary Solution: Perform an acid wash. Unreacted 2-amino-5-bromopyridine is basic and can be removed by washing the organic solution of the crude product with dilute aqueous HCl. The basic amine will be protonated and move to the aqueous layer, while the desired product remains in the organic phase.
Product Oiling Out During Recrystallization - The chosen solvent is too good a solvent, even when cold.- Presence of impurities that are depressing the melting point.- Cooling the solution too rapidly.Primary Solution: Employ a multi-solvent system for recrystallization. A common and effective system is ethyl acetate/hexane.[3] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexane (a non-solvent) until the solution becomes faintly turbid. This brings the solution to its saturation point, promoting the formation of well-defined crystals upon slow cooling.Secondary Solution: If oiling persists, attempt to "shock" the solution by scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.
Low Yield After Column Chromatography - The compound is highly retained or degrading on the silica gel.- The product is streaking or tailing down the column, leading to broad fractions and cross-contamination.Solution: Use deactivated silica gel. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and potential degradation. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as 1-2% triethylamine in the eluent. This neutralizes the acidic sites, improving peak shape and recovery.
Product Appears as a Discolored Solid - Presence of colored, polar baseline impurities from the synthesis.- Slight decomposition of the product upon exposure to light or air over time.Solution 1: Perform a "plug" filtration. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and pass it through a short pad of silica gel in a Hirsch or Büchner funnel. The highly polar, colored impurities will adsorb strongly to the top of the silica, while the less polar product is quickly eluted.[1]Solution 2: If the product is only slightly off-color after initial purification, a final recrystallization can be highly effective at excluding the trace impurities responsible for the color.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between column chromatography and recrystallization for my primary purification step?

A: The choice depends on the scale and purity of your crude material.

  • Column Chromatography is the preferred method when dealing with a complex mixture containing multiple byproducts or when the impurities have very similar solubility profiles to the desired product.[5] It offers superior separation power for closely related compounds. It is ideal for small to medium-scale reactions (<10 g).

  • Recrystallization is most effective when the crude product is already of moderate to high purity (>85-90%) and you need to remove small amounts of impurities.[4] It is an excellent final "polishing" step and is more easily scalable for larger quantities of material. A patent for a related compound specifically highlights recrystallization from an ethyl acetate/n-hexane mixed solvent to obtain the pure product.[3]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A: The most common impurities arise directly from the starting materials and potential side reactions. These include:

  • Unreacted 2-amino-5-bromopyridine: This starting material is more polar than the product and can often be seen near the baseline on a TLC plate.

  • Over-halogenated species: Depending on the reaction conditions, substitution at other positions on the ring can occur, leading to di-chloro or other halogenated byproducts.[6]

  • Hydrolyzed intermediates: If water is not rigorously excluded, intermediates can hydrolyze, leading to other heterocyclic impurities.

Q3: My compound refuses to crystallize from any solvent I try. What are my next steps?

A: When a compound is reluctant to crystallize, it is often due to residual solvent or persistent impurities.

  • Ensure the product is truly solid: First, place the oily product under a high vacuum for several hours to remove all traces of residual solvent.

  • Trituration: Add a non-polar solvent in which your compound is insoluble (like cold hexanes or pentane). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce the precipitation of your solid product.

  • Slow Evaporation/Vapor Diffusion: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.

Q4: How can I definitively confirm the purity of my final product?

A: Purity should be assessed using a combination of orthogonal methods.

  • Chromatography: A single, sharp spot on a TLC plate in multiple eluent systems is a good indicator. For higher confidence, High-Performance Liquid Chromatography (HPLC) is recommended to quantify purity, ideally aiming for >95%.[1]

  • Spectroscopy: A clean ¹H NMR spectrum, where the integration of peaks matches the expected proton count and no significant impurity peaks are visible, is crucial.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. Impurities typically broaden the melting range and depress the melting point.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Silica Gel Column Chromatography

This protocol is optimized for purifying crude this compound containing multiple impurities.

  • TLC Analysis: First, analyze your crude product using TLC to determine an appropriate solvent system. Test various ratios of ethyl acetate in hexane or dichloromethane in methanol. An ideal system gives the product an Rf value of ~0.25-0.35.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined during TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. For example, start with 5% ethyl acetate in hexane and gradually increase to 15-20%.[2]

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 3.2: Purification by Recrystallization

This protocol is ideal for a final purification step to obtain a highly crystalline product.[4]

  • Solvent Selection: Based on patent literature for a similar compound, an ethyl acetate/hexane system is a good starting point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.

  • Induce Saturation: While the solution is still hot, slowly add hexane dropwise until you observe a persistent cloudiness (turbidity). Add a drop or two of hot ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the dissolved product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Allow the crystals to dry under vacuum on the filter for several minutes, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

Section 4: Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product TLC_Check Initial Purity Assessment (TLC / Crude NMR) Crude->TLC_Check Decision Is the major spot >90% pure? TLC_Check->Decision Column Column Chromatography (e.g., Hexane/EtOAc) Decision->Column  No (Complex Mixture) Recrystal Recrystallization (e.g., EtOAc/Hexane) Decision->Recrystal  Yes Post_Column_Check Purity Check on Combined Fractions (TLC / LC-MS) Column->Post_Column_Check Final_Product Final Pure Product (>98% Purity) Recrystal->Final_Product Post_Column_Check->Recrystal  Proceed for final polishing Post_Column_Check->Final_Product  If sufficiently pure

Caption: Decision workflow for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to help you overcome common challenges and optimize your reaction conditions.

Introduction to Imidazo[1,2-a]Pyridine Synthesis

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds due to their wide range of biological activities and presence in numerous pharmaceutical agents.[1][2] Their synthesis is a cornerstone of medicinal chemistry, with various methods developed to construct this bicyclic system.[3][4] Common synthetic strategies include condensation reactions, multicomponent reactions (MCRs), and transition-metal-catalyzed C-H functionalization.[3][5][6]

This guide will focus on troubleshooting the most prevalent synthetic routes, providing insights into the underlying mechanisms to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Condensation Reactions

The condensation of 2-aminopyridines with α-halocarbonyl compounds is a classic and widely used method for synthesizing imidazo[1,2-a]pyridines.[1]

Question 1: My reaction yield is consistently low when reacting a 2-aminopyridine with an α-bromoketone. What are the likely causes and how can I improve it?

Answer:

Low yields in this condensation reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • 2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the initial nucleophilic attack.

    • α-Bromoketone: These reagents can be lachrymatory and unstable. Use freshly prepared or purified α-bromoketone if possible. Degradation can lead to unwanted side products. A plausible mechanism for the reaction involves the initial coupling of the endocyclic nitrogen of 2-aminopyridine with the α-bromoacetophenone, followed by cyclization.[7]

  • Reaction Conditions:

    • Solvent: While some protocols are solvent-free, polar aprotic solvents like DMF or acetonitrile are commonly used.[1] Ensure your solvent is anhydrous, as water can hydrolyze the α-bromoketone.

    • Base: A base is often employed to neutralize the HBr formed during the reaction. Common choices include sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8][9] The absence or weakness of the base can stall the reaction.

    • Temperature: The reaction temperature can be critical. While some reactions proceed at room temperature or 60°C, others may require heating.[1] If you are not seeing product formation, a modest increase in temperature could be beneficial. However, excessive heat can lead to decomposition.

  • Mechanistic Considerations: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-bromoketone to form an N-phenacylpyridinium bromide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the imidazo[1,2-a]pyridine.[7][9]

Troubleshooting Workflow for Low Yield in Condensation Reactions

G start Low Yield Observed reagent_check Check Reagent Purity (2-aminopyridine, α-bromoketone) start->reagent_check conditions_check Verify Reaction Conditions (Solvent, Base, Temperature) start->conditions_check reagent_check->conditions_check Reagents pure purify_reagents Purify/Dry Reagents reagent_check->purify_reagents Impurities suspected optimize_conditions Optimize Conditions (Screen Solvents/Bases, Adjust Temp.) conditions_check->optimize_conditions Conditions suboptimal success Improved Yield conditions_check->success Conditions optimal purify_reagents->conditions_check optimize_conditions->success Optimization successful failure Persistent Low Yield optimize_conditions->failure Optimization fails

Caption: Troubleshooting Decision Tree for Low Yields.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue. Key side reactions include:

  • Dimerization of 2-aminopyridine: This can occur at elevated temperatures.

  • Decomposition of the α-haloketone: This is especially prevalent with less stable α-haloketones.

  • Formation of isomeric products: Depending on the substitution pattern of the 2-aminopyridine, regioisomers can sometimes form.

Mitigation Strategies:

  • Control Temperature: Avoid excessive heating. Stepwise temperature increases can help identify the optimal balance between reaction rate and side product formation.

  • Order of Addition: Adding the α-haloketone slowly to the solution of 2-aminopyridine and base can help to minimize its decomposition and favor the desired reaction pathway.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Section 2: Multicomponent Reactions (MCRs)

MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to highly substituted imidazo[1,2-a]pyridines in a single step from a 2-aminopyridine, an aldehyde, and an isocyanide.[8][10]

Question 3: My three-component reaction is not proceeding to completion, leaving unreacted starting materials. How can I drive the reaction forward?

Answer:

Incomplete conversion in MCRs can often be attributed to catalyst inefficiency or suboptimal reaction conditions.

  • Catalyst Choice: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[11]

    • Lewis Acids: Scandium triflate (Sc(OTf)₃) and copper iodide (CuI) are effective catalysts.[1]

    • Brønsted Acids: Perchloric acid and molecular iodine have also been successfully employed.[8][12]

    • Catalyst Loading: Ensure the correct catalyst loading is used. For some reactions, as little as 5 mol% of iodine is sufficient.[12]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are often used.[12] Toluene has also been reported to be effective.[13]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][11]

Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystTypeTypical Loading (mol%)Reference
Scandium Triflate (Sc(OTf)₃)Lewis Acid5-10[1]
Copper (I) Iodide (CuI)Lewis Acid5-10[13]
Iodine (I₂)Lewis Acid5-20[12]
Perchloric Acid (HClO₄)Brønsted Acid10-20[8]

Question 4: I am having difficulty with the purification of my product from the multicomponent reaction mixture. What are some effective purification strategies?

Answer:

Purification of MCR products can be challenging due to the presence of multiple starting materials and potential side products.

  • Work-up Procedure: A simple aqueous work-up is often the first step. This can help to remove water-soluble catalysts and byproducts.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

  • Automated Flow Synthesis and Purification: For library synthesis, automated flow systems that integrate reaction and purification steps can be highly efficient.[15]

Section 3: Metal-Free and Greener Synthetic Routes

Recent research has focused on developing more environmentally friendly methods for imidazo[1,2-a]pyridine synthesis.[8]

Question 5: I am interested in exploring metal-free synthetic routes. What are some reliable and high-yielding options?

Answer:

Several metal-free approaches have been developed that offer excellent yields and milder reaction conditions.

  • Iodine-Catalyzed Reactions: Molecular iodine can act as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[8][12] For instance, an iodine-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide can proceed in good yields at room temperature.[12]

  • Base-Promoted Cycloisomerization: A rapid and high-yielding synthesis can be achieved through the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions.[16] This method boasts excellent green chemistry metrics.[16]

  • Solvent-Free Reactions: Some condensation reactions between 2-aminopyridines and α-haloketones can be performed efficiently without a solvent at moderate temperatures (e.g., 60°C).[1]

Experimental Workflow for a Greener Imidazo[1,2-a]Pyridine Synthesis

G start Starting Materials (2-Aminopyridine, Propargyl Bromide) step1 Step 1: Form N-Propargylpyridinium Salt start->step1 step2 Step 2: Base-Promoted Cycloisomerization (NaOH in H₂O, RT) step1->step2 workup Work-up (Extraction with Ethyl Acetate) step2->workup product Pure Imidazo[1,2-a]pyridine workup->product

References

stability and degradation of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical resource center for 6-Bromo-3-chloroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Olprinone.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the stability and handling of this compound in a laboratory setting. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experimental results, and safely manage this compound.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial questions regarding the safe handling and storage of this compound to ensure its stability from the moment it arrives in your lab.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under refrigerated conditions.[3] The container must be kept tightly sealed in a dry and well-ventilated area to prevent moisture absorption and potential hydrolysis.[4][5] Opened containers should be carefully resealed and stored upright to prevent leakage.[3]

Q2: I've received the compound as a solid. How should I prepare stock solutions?

A2: When preparing stock solutions, use an inert, dry solvent such as anhydrous DMSO or DMF. It is crucial to minimize exposure to atmospheric moisture. We recommend using syringe techniques with septa-sealed vials under an inert atmosphere (e.g., nitrogen or argon) for preparing and storing solutions. For routine experimental use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What materials and chemical classes are incompatible with this compound?

A3: The primary incompatibility is with strong oxidizing agents.[4] Contact with such agents can lead to rapid and potentially hazardous degradation of the molecule. Additionally, avoid exposure to strong acids and bases during storage, as the imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under harsh pH conditions.

Q4: What are the key safety precautions when handling this compound?

A4: Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[4][6] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes; the compound is classified as a skin and eye irritant.[4][7] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[3]

Parameter Recommendation Rationale Source(s)
Temperature Refrigerated (2-8 °C)Prevents thermal degradation and slows kinetic processes.[3]
Atmosphere Dry, Inert (e.g., N₂ or Ar)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[4][5]
Container Tightly sealed, amber vialProtects from moisture and light to prevent photodegradation.[4][6]
Incompatibilities Strong Oxidizing AgentsRisk of rapid, exothermic decomposition.[4]
Solvent for Stocks Anhydrous DMSO, DMFEnsures stability in solution by minimizing water content.General Lab Practice

Section 2: Troubleshooting Experimental Inconsistencies

Unexpected results, such as loss of biological activity, appearance of new peaks in analytical runs, or changes in sample appearance, can often be traced back to compound instability. This section provides a logical framework for troubleshooting these issues.

Q5: My sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?

A5: Discoloration is a common visual indicator of potential degradation. While a minor color change might not significantly impact purity for some applications, it warrants investigation. The color may arise from the formation of minor oxidative or polymeric impurities. We strongly recommend re-analyzing the sample by HPLC-UV and LC-MS to assess its purity against a reference standard or the initial analysis data. If new impurity peaks are detected or the main peak's area has decreased significantly, the sample's integrity is compromised.

Q6: I am seeing a new, more polar peak in my HPLC/LC-MS analysis after leaving my compound in an aqueous buffer. What could this be?

A6: The appearance of a more polar species in aqueous media is a classic sign of hydrolysis. The imidazo[1,2-a]pyridine ring system, while generally stable, can undergo ring-opening hydrolysis under certain pH conditions, particularly when heated. This process would introduce polar functional groups like hydroxyls or amines, leading to earlier elution on a reverse-phase HPLC column. The initial step in the microbial degradation of the parent pyridine ring, for instance, involves oxidative ring cleavage, highlighting the susceptibility of the heterocyclic core.[8][9]

Q7: My compound is showing diminished activity in my biological assay compared to previous batches. What could be the cause?

A7: A loss of potency is a critical issue that can stem from several sources:

  • Degradation: The active parent compound may have degraded during storage or within the assay medium. The C-Br and C-Cl bonds are potential sites for nucleophilic substitution, and the imidazo ring can be sensitive to certain conditions.

  • Precipitation: The compound may have limited solubility in your aqueous assay buffer, leading to a lower effective concentration. Visually inspect your solutions for any precipitate.

  • Interaction with Assay Components: The compound could be reacting with other components in your assay medium (e.g., media components, other additives).

To diagnose this, first, confirm the purity and concentration of your stock solution via HPLC or NMR. Then, assess the compound's stability directly in the assay buffer over the experiment's duration.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing issues related to compound stability.

G cluster_source_issue Source Material Issue cluster_exp_issue Experimental Issue start Unexpected Result (e.g., low activity, new peak) check_purity Step 1: Re-analyze Purity of Solid Sample & Stock Solution (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok source_bad Problem: Initial material degraded. Action: Obtain new, verified batch. purity_ok->source_bad No check_solubility Step 2: Assess Solubility in Assay Medium purity_ok->check_solubility Yes solubility_ok Soluble? check_solubility->solubility_ok check_stability Step 3: Perform Stability Test in Assay Medium (Incubate & re-analyze) solubility_ok->check_stability Yes precipitate Problem: Precipitation. Action: Adjust solvent, add cosolvent, or lower concentration. solubility_ok->precipitate No stability_ok Stable? check_stability->stability_ok degradation Problem: Degradation in medium. Action: Modify buffer pH, temp, or duration. See Section 3. stability_ok->degradation No final_ok Result is Valid. Investigate other experimental parameters (e.g., biology, reagents). stability_ok->final_ok Yes

Caption: Troubleshooting workflow for experimental inconsistencies.

Section 3: Protocols for Stability Assessment

When developing a drug candidate or using a compound in sensitive assays, understanding its stability profile is crucial. A forced degradation study is the standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

This protocol exposes the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, Photostability chamber (ICH option 2: >1.2 million lux hours and >200 W h/m²)

  • HPLC-UV-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of 50:50 ACN:Water.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Place a vial of the control solution in an oven at 80°C for 48 hours.

    • Photolytic: Expose a vial of the control solution to light in a photostability chamber.

  • Sample Quenching & Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~10 µg/mL with 50:50 ACN:Water.

    • Analyze immediately by a validated HPLC-UV-MS method. Monitor the parent peak and any new peaks that appear.

Hypothesized Degradation Pathways

Based on the structure, several degradation pathways are plausible under forced conditions. This diagram presents a hypothetical model for researchers to validate. The halogenated positions are known to participate in reactions like Suzuki cross-coupling, indicating their potential reactivity.[10]

G cluster_main Hypothesized Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) parent 6-Bromo-3-chloro- imidazo[1,2-a]pyridine hydrolysis_prod Ring-Opened Products (More Polar) parent->hydrolysis_prod Ring Cleavage dehalogenation_Cl 6-Bromo-3-hydroxy- imidazo[1,2-a]pyridine parent->dehalogenation_Cl SNAr at C3 n_oxide N-Oxide Formation parent->n_oxide dehalogenation_Br 3-Chloro- imidazo[1,2-a]pyridine parent->dehalogenation_Br Radical Debromination

Caption: Hypothesized degradation pathways for experimental validation.

Protocol 2: Analytical Method for Stability Monitoring

Objective: To resolve the parent compound from its potential degradation products.

  • System: HPLC or UPLC with UV (PDA) and Mass Spectrometric (MS) detection.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm and 280 nm. MS in positive ion mode, scanning a relevant mass range (e.g., m/z 100-500).

This method should provide a good starting point for separating the non-polar parent compound from more polar degradants like hydrolyzed products and less polar degradants like dehalogenated species.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromo-3-chloroimidazo[1,2-a]pyridine. We will address common experimental challenges, offer troubleshooting solutions, and discuss critical considerations for transitioning from bench-scale to pilot-plant production.

Overview of the Synthetic Strategy

The synthesis of this compound is robustly achieved via a two-step sequence. The process begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective electrophilic chlorination. This scaffold is a privileged structure in medicinal chemistry, making control over its synthesis critical for drug discovery programs.[1][2][3]

The overall synthetic workflow is as follows:

Synthetic_Workflow cluster_0 Step 1: Imidazopyridine Formation cluster_1 Step 2: Regioselective Chlorination SM1 2-Amino-5-bromopyridine Intermediate 6-Bromoimidazo[1,2-a]pyridine SM1->Intermediate Condensation/ Cyclization Reagent1 Chloroacetaldehyde Reagent1->SM1 Solvent1 Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Solvent1->SM1 Product This compound Intermediate->Product Electrophilic Chlorination Reagent2 N-Chlorosuccinimide (NCS) Reagent2->Intermediate Solvent2 Solvent (e.g., DMF) Solvent2->Intermediate

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

These protocols are provided as a baseline. Optimization may be required based on specific laboratory conditions and scale.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This step involves the condensation of 2-amino-5-bromopyridine with an α-haloaldehyde, followed by intramolecular cyclization. A common and effective method utilizes chloroacetaldehyde.[4][5]

Methodology:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-5-bromopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.

  • Stir the mixture to form a slurry.

  • Add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture, maintaining the internal temperature below 40 °C. The use of a base like sodium bicarbonate is crucial to neutralize the HCl formed during the reaction, preventing the protonation of the aminopyridine which would render it unreactive.[4]

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue. Stir vigorously, then separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • The crude 6-bromoimidazo[1,2-a]pyridine can be purified by recrystallization from a mixed solvent system like ethyl acetate/hexane or by column chromatography.[4]

Protocol 2: Synthesis of this compound

This step is a regioselective electrophilic aromatic substitution. The C3 position of the imidazo[1,2-a]pyridine core is electron-rich and thus highly susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle source of electrophilic chlorine ("Cl+").[6][7][8]

Methodology:

  • Charge a dry reaction vessel with 6-bromoimidazo[1,2-a]pyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Add N-chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 15-30 minutes. A slight excess of NCS is used to drive the reaction to completion, but a large excess should be avoided to prevent over-chlorination.

  • Maintain the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, pour the mixture into ice water. This will precipitate the product and help to separate it from the water-soluble succinimide byproduct.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual DMF and succinimide, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to aid in drying.

  • Dry the product under vacuum to a constant weight. The product is often of high purity, but can be further purified by recrystallization if necessary.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

FAQs for Step 1: 6-Bromoimidazo[1,2-a]pyridine Synthesis

  • Q1: My reaction is sluggish or has stalled. What are the likely causes?

    • A1: Several factors could be at play. First, verify the quality of your 2-amino-5-bromopyridine; it can degrade upon prolonged storage. Second, ensure the chloroacetaldehyde solution has not polymerized—it should be a clear solution. Third, the base is critical; insufficient sodium bicarbonate will allow HCl to build up, protonating the starting material and halting the reaction. Consider adding an additional small portion of base if the reaction stalls.

  • Q2: I'm seeing a lot of dark, tarry byproduct. How can I prevent this?

    • A2: Tarry byproducts often result from the self-polymerization of chloroacetaldehyde, especially under basic conditions at elevated temperatures. To mitigate this, ensure controlled, slow addition of the aldehyde solution to the reaction mixture. Maintaining a consistent temperature and avoiding hot spots is crucial, particularly during scale-up.

  • Q3: Purification by chromatography is giving poor separation. What are my options?

    • A3: If the crude product is an oil or co-elutes with impurities, consider converting it to its hydrochloride or hydrobromide salt by treating the ethyl acetate solution with HCl or HBr. The salt will often precipitate and can be filtered and washed, providing a purer intermediate which can be neutralized in the subsequent step. Alternatively, recrystallization from a solvent system like ethyl acetate/hexanes is a highly effective, scalable purification method.[4]

FAQs for Step 2: this compound Synthesis

  • Q4: The chlorination reaction is not going to completion. Why?

    • A4: The most common culprit is the quality of the NCS.[6] NCS is moisture-sensitive and can degrade over time. Use a freshly opened bottle or material that has been stored in a desiccator. If the issue persists, increasing the equivalents of NCS slightly (e.g., to 1.2 eq) or extending the reaction time may be necessary. However, always monitor closely for the formation of di-chlorinated species.

  • Q5: My final product is a di-chlorinated species. How do I avoid this?

    • A5: Over-chlorination occurs when excess NCS is present or the reaction temperature is too high. Strictly control the stoichiometry of NCS (1.05 eq is often sufficient). Add the NCS in portions to maintain control and monitor the reaction frequently by LC-MS. If you observe the formation of the di-chloro impurity, the reaction should be quenched immediately.

  • Q6: The workup is messy and the product is difficult to filter.

    • A6: This can happen if the product oils out instead of precipitating as a clean solid. Ensure the reaction mixture is poured into a vigorously stirred vessel of ice-cold water. A slow, steady addition stream helps form a more filterable solid. If the product remains oily, you can attempt to extract it with a suitable organic solvent (e.g., ethyl acetate), but this is less efficient for removing the succinimide byproduct.

Troubleshooting Workflow: Low Yield in Chlorination Step

Troubleshooting_Chlorination Start Low yield of 3-Chloro product Check_NCS Is NCS from a fresh, sealed container? Start->Check_NCS Check_Stoich Was stoichiometry 1.05-1.1 eq NCS? Check_NCS->Check_Stoich Yes Use_New_NCS Action: Use new, dry NCS. Rerun reaction. Check_NCS->Use_New_NCS No Check_TLC Does TLC/LC-MS show unreacted starting material? Check_Stoich->Check_TLC Yes Adjust_Stoich Action: Rerun with precisely 1.1 eq NCS. Check_Stoich->Adjust_Stoich No Increase_Time Action: Increase reaction time. Monitor every 30 min. Check_TLC->Increase_Time Yes Check_Impurity Does TLC/LC-MS show di-chlorinated byproduct? Check_TLC->Check_Impurity No End Problem Resolved Use_New_NCS->End Adjust_Stoich->End Increase_Time->End Reduce_Stoich Action: Rerun with lower stoichiometry (1.05 eq) and monitor closely. Check_Impurity->Reduce_Stoich Yes Check_Impurity->End No Reduce_Stoich->End

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with catalyst poisoning in palladium-catalyzed cross-coupling reactions of 6-Bromo-3-chloroimidazo[1,2-a]pyridine. The unique electronic and structural characteristics of this heteroaromatic substrate present specific hurdles that can lead to low yields, stalled reactions, and catalyst deactivation. Here, we dissect these issues and offer field-proven solutions to ensure the success of your synthetic endeavors.

The Challenge: The Imidazo[1,2-a]pyridine Core and Catalyst Poisoning

The imidazo[1,2-a]pyridine scaffold is a prevalent motif in medicinal chemistry. However, the presence of two nitrogen atoms, particularly the pyridine nitrogen, introduces a significant challenge in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This phenomenon, known as catalyst poisoning, is a primary cause of low conversion and reaction failure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter with common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, with this compound, several issues can arise.

Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?

A1: A stalled reaction is often a tell-tale sign of catalyst poisoning or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Poisoning by the Pyridine Nitrogen: The most probable culprit is the coordination of the imidazo[1,2-a]pyridine nitrogen to the palladium center, disrupting the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic activity.[2] The use of bidentate phosphine ligands such as Xantphos or DPEphos can also form very stable catalysts that are less prone to deactivation.[3]

  • Ineffective Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.

    • Solution: Ensure your reaction conditions facilitate this reduction. The choice of base and the presence of a suitable reducing agent (which can be the solvent or an additive) are critical.[4] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[5]

  • Side Reactions: Protodeboronation of your boronic acid or homocoupling can consume starting materials and lower the yield.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere to minimize oxygen, which promotes homocoupling.[2] Using anhydrous solvents and high-purity reagents can reduce protodeboronation.

Q2: I am observing chemoselectivity issues. How can I selectively couple at the C6-Br position over the C3-Cl position?

A2: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, which is often the rate-determining step in the catalytic cycle.[6] To favor coupling at the C6-Br position:

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can often favor the more reactive C-Br bond.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often sufficient for selective coupling at the bromide position.[5] Microwave irradiation can also be a powerful tool to achieve rapid and selective conversions.[5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Pd(PPh₃)₄ is a good starting point for selective C-Br coupling.[5] Buchwald ligands are effective at overcoming catalyst poisoning.[2]
Base K₂CO₃ (2 equiv.) or K₃PO₄ (2 equiv.)Carbonates and phosphates are effective bases for Suzuki couplings. The choice may need to be optimized for your specific boronic acid.
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Aqueous solvent mixtures are common and can enhance the reaction rate.
Temperature 80-120 °C (conventional heating) or 150 °C (microwave)Higher temperatures are often required for less reactive substrates. Microwave heating can significantly reduce reaction times.[5]

dot

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Poisoning Catalyst Poisoning by Pyridine-N? Start->Poisoning Check for Activation Inefficient Pre-catalyst Activation? Start->Activation Consider SideRxns Side Reactions Dominating? Start->SideRxns Investigate Solution_Poisoning Use Bulky Ligands (XPhos, SPhos) Poisoning->Solution_Poisoning Solution Solution_Activation Use Pd(0) Pre-catalyst (e.g., Pd(PPh3)4) Activation->Solution_Activation Solution Solution_SideRxns Ensure Inert Atmosphere Use Anhydrous Solvents SideRxns->Solution_SideRxns Solution

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is also susceptible to catalyst poisoning.

Q3: My Buchwald-Hartwig amination of this compound is giving low yields. How can I improve it?

A3: Low yields in Buchwald-Hartwig aminations of N-heterocycles are common and often point to catalyst inhibition.

  • Ligand Selection is Crucial: The choice of ligand is paramount to success.

    • Solution: Sterically hindered, electron-rich biaryl phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos, BrettPhos) are highly effective for coupling amines with challenging heteroaryl halides.[7][8] These ligands promote the reductive elimination step and stabilize the active catalyst. For selective amination at the 6-position of a dihalogenated quinoline, microwave irradiation in a solvent like benzotrifluoride (BTF) has been shown to be effective.[4]

  • Base Compatibility: The base is critical for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures or longer reaction times.

  • Amine Nucleophilicity: The nature of the amine coupling partner can also affect the reaction outcome.

    • Solution: Primary amines are generally more reactive than secondary amines. For less reactive amines, a more active catalyst system (e.g., a more electron-rich ligand) may be required.

dot

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination (HNR'R''), -X⁻ Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles.

Q4: I am attempting a Sonogashira coupling with this compound and observe significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen is a major contributor to Glaser coupling.

    • Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: The copper co-catalyst can be omitted in many modern Sonogashira protocols.

    • Solution: Several copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable phosphine ligand and an amine base.

  • Choice of Base and Solvent: The reaction medium can influence the extent of side reactions.

    • Solution: Amine bases like triethylamine or diisopropylethylamine are commonly used. Solvents such as THF or DMF are typical choices.[9]

Table 2: General Protocol for Sonogashira Coupling of a Bromo-Pyridine Derivative

StepProcedure
1. Setup To a degassed solution of the bromo-pyridine derivative (1.0 equiv.) in THF/Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).
2. Reagent Addition After further degassing, add the terminal alkyne (1.0 equiv.) dropwise.
3. Reaction Stir the reaction mixture at room temperature for 16 hours.
4. Workup Monitor by TLC/LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.

This protocol is adapted from a procedure for a similar substrate and may require optimization.[10]

Heck Reaction

The Heck reaction allows for the arylation of alkenes.

Q5: My Heck reaction with this compound is not proceeding. What should I try?

A5: The Heck reaction can be sensitive to catalyst choice and reaction conditions, especially with heteroaromatic halides.

  • Catalyst System: The catalyst's activity is key.

    • Solution: While Pd(OAc)₂ is a common pre-catalyst, it may not be active enough. Consider using a more active pre-catalyst or a ligandless system if applicable. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in Heck reactions.[11]

  • Base and Solvent: The choice of base and solvent is critical.

    • Solution: Triethylamine is a common base. Solvents like acetonitrile or DMF are often used. The reaction is not typically sensitive to water, but solvents should be deoxygenated.[12]

  • Temperature: Heck reactions often require elevated temperatures.

    • Solution: If the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent like NMP. Microwave irradiation can also be beneficial in driving the reaction to completion.[13]

General Troubleshooting Workflow

dot

General_Troubleshooting Start Cross-Coupling Reaction Failure Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degassed Solvents) Start->Check_Setup Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Check_Reagents->Optimize_Catalyst Check_Setup->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

References

minimizing byproduct formation in Groebke-Blackburn-Bienaymé reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful three-component reaction to synthesize fused imidazole scaffolds. Here, we address common challenges, focusing on practical, mechanism-driven strategies to minimize byproduct formation and maximize the yield and purity of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted aminopyridine/amidine. What's going wrong?

Probable Cause: The primary cause is often inefficient formation of the crucial Schiff base (or iminium ion) intermediate, which is the first step of the GBB reaction.[1][2] If this intermediate doesn't form efficiently, the subsequent nucleophilic attack by the isocyanide cannot occur, leaving the starting amidine unconsumed.

Mechanistic Insight: The reaction begins with the acid-catalyzed condensation of the aldehyde and the amidine to form a Schiff base.[1] This is a reversible equilibrium. If the rate of this step is slow or the equilibrium favors the starting materials, the overall reaction will be sluggish.

Solutions:

  • Effective Water Removal: The condensation step releases one equivalent of water. Inefficient removal of this water can push the equilibrium back towards the starting materials.

    • Action: Add a dehydrating agent like trimethyl orthoformate to the reaction.[3] This irreversibly scavenges water, driving the reaction forward.

    • Action: For solvent-based reactions, consider using a Dean-Stark apparatus if the temperature and solvent are appropriate (e.g., toluene), although this is less common for GBB reactions which often run in polar solvents.

  • Catalyst Optimization: The catalyst is critical for activating the aldehyde's carbonyl group and promoting condensation.

    • Action: Ensure the appropriate catalyst (Lewis or Brønsted acid) is being used. Scandium(III) triflate (Sc(OTf)₃) is a highly effective and commonly used Lewis acid catalyst.[4][5] Brønsted acids like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) are also widely employed.[1][4][5]

    • Action: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). An insufficient amount of catalyst can lead to slow Schiff base formation.

  • Increase Reagent Concentration: Le Chatelier's principle applies here. Increasing the concentration of the reactants can help drive the equilibrium towards the intermediate.

    • Action: If solubility allows, perform the reaction at a higher concentration. Recent studies on DNA-encoded libraries have shown that increasing the final concentration of reactants significantly enhances reactivity.[6]

Q2: I've isolated a major byproduct that corresponds to the Schiff base intermediate or its hydrolysis product. How can I prevent this?

Probable Cause: This issue indicates that the second step of the reaction—the nucleophilic attack of the isocyanide on the Schiff base—is the rate-limiting step. The Schiff base forms but accumulates without being efficiently converted to the next intermediate.[2]

Mechanistic Insight: The GBB reaction is a tandem process. A bottleneck at the second stage will cause the upstream intermediate to build up. This Schiff base can then be detected or can hydrolyze back to the aldehyde and amidine during aqueous workup.

Troubleshooting Workflow: Diagnosing Reaction Stalls

This diagram outlines the decision-making process when a GBB reaction fails to proceed efficiently.

GBB_Troubleshooting Start Low Yield or Stalled Reaction Check_Intermediate Analyze Crude Reaction (TLC, LC-MS) Start->Check_Intermediate Is_Schiff_Present Schiff Base or Unreacted Amidine Accumulated? Check_Intermediate->Is_Schiff_Present Step1_Slow Problem: Slow Schiff Base Formation (Step 1) Is_Schiff_Present->Step1_Slow Yes Step2_Slow Problem: Slow Isocyanide Attack (Step 2) Is_Schiff_Present->Step2_Slow No (Other issues) Solution1 Solutions: 1. Add Dehydrating Agent (TMOF) 2. Increase Catalyst Loading 3. Increase Concentration Step1_Slow->Solution1 End Optimized Reaction Solution1->End Solution2 Solutions: 1. Use More Nucleophilic Isocyanide 2. Switch to Less Nucleophilic Solvent 3. Check Isocyanide Quality Step2_Slow->Solution2 Solution2->End

Caption: Troubleshooting flowchart for common GBB reaction issues.

Solutions:

  • Solvent Choice: Protic, nucleophilic solvents like methanol can sometimes form side products by adding to the Schiff base intermediate, effectively competing with the isocyanide.[2]

    • Action: While methanol is a common and often effective solvent that can act as a cocatalyst[1][7], if side products from solvent addition are suspected, switch to a less nucleophilic solvent. Trifluoroethanol is an excellent alternative that can suppress such side reactions.[2] Dichloromethane or toluene can also be used, though reaction rates may differ.[1]

  • Isocyanide Reactivity: The nucleophilicity of the isocyanide is key.

    • Action: Ensure the isocyanide is of high purity and has not polymerized upon storage. Isocyanides can be malodorous and toxic, so handle them with appropriate care in a fume hood.[8]

    • Action: If using an electron-poor or sterically hindered isocyanide, the reaction may require more forcing conditions (higher temperature, stronger catalyst) to drive the addition step.

  • Stoichiometry: Using a slight excess of the amidine can sometimes prevent the accumulation of the Schiff base.[2]

    • Action: Try using 1.1-1.2 equivalents of the aminopyridine or amidine component relative to the aldehyde.

Q3: My reaction is producing two regioisomers. How can I improve selectivity?

Probable Cause: This occurs when using an amidine that has two different nucleophilic nitrogen atoms that can participate in the initial condensation with the aldehyde. Highly reactive aldehydes, like formaldehyde, are particularly susceptible to forming mixtures of regioisomers.[9]

Mechanistic Insight: The initial imine formation dictates the final connectivity of the fused ring system. If the aldehyde can react with either nitrogen of the amidine moiety at comparable rates, a mixture of isomeric Schiff bases will form, leading directly to a mixture of final products.

Solutions:

  • Modify the Amidine: The most effective solution is to use a starting amidine where the two nitrogens have significantly different steric or electronic environments to favor condensation at one site.

    • Action: If possible, introduce a blocking group or a substituent on the amidine substrate that sterically hinders one of the nitrogen atoms, directing the aldehyde to the more accessible site.

  • Modify the Aldehyde: Less reactive or more sterically demanding aldehydes may exhibit higher selectivity.

    • Action: Replace highly reactive aldehydes like formaldehyde with a bulkier alternative if the desired product structure allows.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of a slower overall reaction rate.

    • Action: Run a temperature screening experiment, for example, starting from room temperature instead of reflux, to see if a lower temperature improves the isomeric ratio.

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism of the GBB reaction?

The GBB reaction is a three-component process that proceeds via the following key steps:[1][5]

  • Iminium Formation: The aldehyde and the amidine condense, typically under acid catalysis, to form a reactive Schiff base or the corresponding protonated iminium ion.

  • [4+1] Cycloaddition: The isocyanide acts as a nucleophile and attacks the electrophilic iminium carbon. This is often described as a non-concerted [4+1] cycloaddition.[8]

  • Rearomatization: This attack forms a nitrilium intermediate, which rapidly undergoes intramolecular cyclization followed by a tautomerization/aromatization step to yield the final, stable fused imidazole product.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

This diagram illustrates the accepted catalytic cycle for the GBB reaction.

GBB_Mechanism Amidine Amidine (e.g., 2-Aminopyridine) Schiff_Base Schiff Base / Iminium Ion Amidine->Schiff_Base - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base - H₂O Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Schiff_Base->Nitrilium + Isocyanide Catalyst H+ or Lewis Acid Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Fused Imidazole Product Cyclized->Product Tautomerization Catalyst->Schiff_Base Catalyzes formation

Caption: The catalytic cycle of the GBB three-component reaction.

How does solvent choice impact the reaction?

Solvent choice is critical and can have non-innocent effects on the reaction mechanism and efficiency.[1][7]

SolventTypical ConditionsAdvantagesDisadvantages
Methanol/Ethanol Reflux or MW, 60-150 °C[5][8]Excellent solvating power. Can act as a cocatalyst, accelerating key steps.[1][7]Can form nucleophilic addition byproducts with the Schiff base intermediate in some cases.[2]
Toluene RefluxAprotic, avoids solvent-based side reactions. Allows for azeotropic water removal.Lower polarity may reduce reaction rates for some substrates.
Dichloromethane (DCM) Room Temp to RefluxGood general-purpose aprotic solvent.Low boiling point limits the accessible temperature range.
Hexafluoroisopropanol (HFIP) 25-50 °CCan promote the reaction without an additional catalyst due to its strong hydrogen-bond donating ability and acidic nature.[4][5]Expensive; requires careful handling.
Solvent-Free 35-100 °C"Green" chemistry approach, often results in high yields and clean reactions.[5]Only suitable for liquid or low-melting-point substrates; can pose mixing challenges.
Which catalyst is best for my GBB reaction?

The optimal catalyst depends on the specific substrates and desired reaction conditions. Both Lewis and Brønsted acids are effective.[4][10]

Catalyst ClassExamplesTypical LoadingKey Features
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃, Gd(OTf)₃[4][8]5-10 mol%Highly efficient, especially Sc(OTf)₃. Activates the aldehyde carbonyl. Can be expensive.
Brønsted Acids p-TsOH·H₂O, TFA, Acetic Acid, HCl[1][5][6]10-30 mol%Cost-effective and readily available. PTSA is highly effective.[1] Acetic acid is mild and useful for sensitive substrates (e.g., on-DNA).[6]
Heterogeneous Montmorillonite K-10 clay, MgO[2][11]VariesSimplifies purification as the catalyst can be filtered off. Environmentally friendly.

Section 3: General Experimental Protocol

This protocol provides a robust starting point for performing a GBB reaction while minimizing byproduct formation.

Objective: To synthesize a 3-aminoimidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

Procedure:

  • Reagent Preparation: Ensure all reagents are pure. Aldehydes should be free of corresponding carboxylic acid impurities. Isocyanides should be used promptly after opening or purification.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol) and Sc(OTf)₃ (0.05 mmol).

  • Solvent Addition: Add methanol (5 mL) to the flask and stir the mixture until the solids are dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.0 mmol) to the mixture dropwise at room temperature.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are toxic and have strong, unpleasant odors. Perform this step in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

References

resolving solubility issues with 6-Bromo-3-chloroimidazo[1,2-a]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-3-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common solubility challenges encountered during in vitro and in vivo experimental workflows. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the reliable and reproducible use of this compound in your assays.

Introduction: The Challenge of Sparingly Soluble Heterocycles

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] However, the introduction of halogen atoms, such as bromine and chlorine in this compound, can significantly impact the physicochemical properties of the molecule, often leading to reduced aqueous solubility.[2] Poor solubility is a major hurdle in drug discovery, potentially causing unreliable assay results, underestimation of potency, and poor bioavailability.[3][4] This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with this compound.

Q1: What is the recommended solvent for creating a primary stock solution of this compound?

Based on its heterocyclic aromatic structure, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution.[4][5] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar organic compounds.[5] For compounds that show limited solubility in DMSO, other organic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[6] The rapid solvent exchange causes the compound to come out of solution. This is a very common issue with hydrophobic molecules. The solubility measured in this way is referred to as kinetic solubility , which is often higher than the true equilibrium or thermodynamic solubility .[7][8][9][10] While kinetic solubility is relevant for high-throughput screening, the resulting supersaturated solution can be unstable.[3][10]

Q3: What is the maximum concentration of DMSO I should have in my final assay?

To maintain biological integrity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[6] Many cell lines can tolerate up to 1%, but some are sensitive to concentrations as low as 0.1%.[11] It is always best practice to determine the tolerance of your specific cell line or assay system to DMSO by running a vehicle control at various concentrations.

Q4: My DMSO stock solution was clear when I made it, but now it's cloudy after being stored in the freezer. What happened?

Precipitation can occur in high-concentration DMSO stocks, especially after freeze-thaw cycles.[12] Some compounds have limited solubility even in pure DMSO, and this can be exacerbated at lower temperatures. It is also possible that the compound has absorbed atmospheric moisture, which can reduce its solubility in DMSO. We recommend always bringing your stock solution to room temperature and vortexing thoroughly before use.

Best Practices for Solubilization and Stock Preparation

Following a standardized protocol for preparing your stock solutions can prevent many common solubility issues. This protocol is designed to be a self-validating system to ensure you are working with a fully solubilized compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weighing Calculation:

    • The molecular weight of this compound is 231.48 g/mol .[13]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • 0.01 mol/L * 0.001 L * 231.48 g/mol = 0.0023148 g = 2.31 mg

  • Weighing the Compound:

    • Accurately weigh out approximately 2.31 mg of the compound into a sterile, conical-bottom microcentrifuge tube or a glass vial. Use a balance with sufficient precision.

    • Pro-Tip: It is often easier to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This reduces weighing errors.[14]

  • Initial Solubilization:

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visual Inspection: Hold the vial up to a light source and look for any visible particulates. The solution should be completely clear.

  • Assisted Solubilization (If Necessary):

    • If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (to 30-40°C) can also be employed, but be cautious as excessive heat can degrade some compounds.

  • Final Quality Control and Storage:

    • Once the solution is completely clear, it is ready for use.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[12]

    • Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Troubleshooting Guide for Solubility Issues

Even with the best practices, you may encounter solubility problems. This guide provides a systematic approach to diagnosing and resolving these issues.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting solubility issues with this compound.

G start Solubility Issue Encountered q1 When does precipitation occur? start->q1 immediate Immediately upon dilution in aqueous buffer q1->immediate Immediate delayed After incubation or over time q1->delayed Delayed cause_immediate Cause: Compound 'crashing out' due to low aqueous solubility. immediate->cause_immediate cause_delayed Causes: 1. Temperature/pH shift 2. Interaction with media components 3. Evaporation delayed->cause_delayed solution_immediate1 Strategy 1: Reduce Final Concentration Is the assay effective at a lower dose? cause_immediate->solution_immediate1 solution_delayed1 Solution: Pre-warm/cool all solutions to assay temperature before mixing. cause_delayed->solution_delayed1 solution_delayed2 Solution: Test solubility in buffer vs. full media. cause_delayed->solution_delayed2 solution_delayed3 Solution: Use sealed plates or humidified incubator. cause_delayed->solution_delayed3 solution_immediate2 Strategy 2: Use Co-solvents (e.g., ethanol, PEG-400) See Table 1. solution_immediate1->solution_immediate2 solution_immediate3 Strategy 3: pH Modification Is the compound ionizable? solution_immediate2->solution_immediate3

Troubleshooting flowchart for solubility issues.
Detailed Troubleshooting Scenarios

Scenario 1: Immediate Precipitation in Aqueous Buffer

  • Symptom: You add your clear DMSO stock to the assay buffer or cell culture medium, and the solution immediately becomes cloudy or a visible precipitate forms.

  • Cause: This is a classic case of the compound "crashing out" due to its low thermodynamic solubility in the aqueous environment.[6]

  • Solutions:

    • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the lowest effective concentration to avoid working in a supersaturated state.

    • Use a Co-solvent: A co-solvent is a substance added in small amounts to the primary solvent to increase the solubility of a compound.[15][16] You can try making an intermediate dilution of your DMSO stock in a suitable co-solvent before the final dilution in the aqueous buffer. Common co-solvents are listed in the table below.

    • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[17][18] Since imidazo[1,2-a]pyridines can be basic, adjusting the pH of your buffer might improve solubility. Experiment with a range of pH values (e.g., pH 6.0 - 7.4) to find the optimal condition.

    • Use Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.[19] However, be aware that surfactants can interfere with some assays.

Table 1: Common Co-solvents for Biological Assays

Co-solventPropertiesRecommended Starting Concentration (in final assay volume)Considerations
Ethanol Volatile, can have effects on cells at higher concentrations.0.5 - 1%Often used for plant extracts and other natural products.[11]
Propylene Glycol Viscous, generally well-tolerated in in vivo studies.1 - 5%A common vehicle for pharmaceutical formulations.[15]
Polyethylene Glycol 300/400 (PEG-300/400) Water-miscible polymer, low toxicity.1 - 10%Can increase viscosity of the final solution.
Glycerol Viscous, can help stabilize proteins.1 - 5%Can be a good choice for enzyme assays.[4]

Scenario 2: Delayed Precipitation

  • Symptom: The final solution is initially clear, but a precipitate forms after incubation at 37°C or after being left at room temperature for several hours.

  • Cause:

    • Temperature Effects: The solubility of many compounds is temperature-dependent. A compound may be soluble at room temperature but precipitate at 37°C, or vice-versa.[6]

    • Interaction with Media Components: The compound may be interacting with salts, proteins (like serum albumin), or other components in the culture medium, leading to the formation of an insoluble complex.[6]

    • pH Shifts: In cell culture, the CO2 in the incubator can cause the pH of the medium to drift, which can affect the solubility of pH-sensitive compounds.[6]

  • Solutions:

    • Equilibrate Temperatures: Before making the final dilution, ensure that both the compound solution and the aqueous buffer/media are at the same temperature as the final assay conditions.

    • Test in Simpler Buffers: To check for interactions, test the solubility of your compound in a simple buffer (like PBS) versus the complete cell culture medium. If it only precipitates in the full medium, an interaction is likely. Reducing the serum concentration, if possible, may help.

    • Increase Solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of DMSO or a co-solvent might be enough to keep the compound in solution over the time course of the experiment.

Scenario 3: Inconsistent Assay Results

  • Symptom: You are observing high variability between replicate wells or between experiments.

  • Cause: This can be a subtle sign of solubility issues. Even if you don't see a visible precipitate, small, undissolved micro-precipitates can lead to inconsistent and inaccurate results.[3][20]

  • Solutions:

    • Centrifuge Your Stock Solution: Before making dilutions, centrifuge your primary DMSO stock solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully pipette the supernatant from the top, being careful not to disturb the pellet.

    • Determine the Thermodynamic Solubility: If inconsistent results persist, it may be necessary to determine the thermodynamic solubility of the compound in your assay buffer. This can be done using methods like the shake-flask method, which will give you the true equilibrium solubility and define the upper limit for your working concentration.[3]

Conclusion

Successfully working with sparingly soluble compounds like this compound requires a careful and systematic approach. By understanding the principles of solubility, following best practices for stock solution preparation, and utilizing the troubleshooting strategies outlined in this guide, you can overcome these challenges and generate reliable, high-quality data.

Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

Technical Support Center: Overcoming Poor Regioselectivity in Imidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet complex challenge in synthetic chemistry: controlling regioselectivity in the functionalization of imidazo[1,2-a]pyridines. The unique electronic properties of this scaffold often lead to mixtures of isomers, complicating synthesis and purification. This resource offers practical, experience-driven advice to help you navigate these challenges and achieve your desired regiochemical outcomes.

Understanding the Challenge: The Electronic Landscape of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the reactivity is not uniform across the scaffold. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the pyridine nitrogen to stabilize the resulting cationic intermediate. Consequently, many reactions preferentially yield C3-functionalized products.[1][2]

However, the C5 position on the pyridine ring is also activated, and under certain conditions, can compete with or even become the major site of reaction. This C3 versus C5 competition is the crux of the regioselectivity problem. A third, less common, site of reactivity is the C2 position, which can be targeted under specific reaction conditions.

Troubleshooting Guides & FAQs

This section is structured to address specific problems you may be encountering in your experiments. Each question is followed by a detailed explanation of the underlying principles and actionable protocols to resolve the issue.

FAQ 1: My reaction is producing a mixture of C3 and C5 isomers. How can I favor C3 functionalization?

This is the most common regioselectivity issue. The inherent electronic preference of the imidazo[1,2-a]pyridine core is for C3 substitution. If you are observing significant C5 substitution, it is likely that your reaction conditions are either thermodynamically controlled or that steric factors are at play.

Causality and Strategy:

  • Kinetic vs. Thermodynamic Control: C3 functionalization is typically the kinetically favored pathway. To enhance selectivity for the C3 isomer, you should employ conditions that favor kinetic control. This generally means running the reaction at lower temperatures and for shorter durations.

  • Steric Hindrance: If your substrate has a bulky substituent at the C2 position, this can sterically hinder the approach of the electrophile to the C3 position, leading to an increase in the C5-substituted product.

Troubleshooting Protocol: Enhancing C3 Selectivity

  • Temperature Optimization:

    • Begin by running the reaction at 0 °C. If you still observe a mixture of isomers, incrementally decrease the temperature to -20 °C, -40 °C, or even -78 °C.

    • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to avoid prolonged reaction times that could lead to isomerization or formation of the thermodynamic product.

  • Solvent Effects:

    • The choice of solvent can influence the transition state energies for C3 and C5 attack. Non-polar solvents often favor the kinetic C3 product.

    • Screen a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to non-polar (e.g., toluene, dichloromethane).

  • Catalyst and Reagent Choice:

    • For metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity. Bulky ligands on the metal center can exacerbate steric hindrance around the C3 position. Consider screening less sterically demanding ligands.

    • In cases of electrophilic substitution, a less reactive, more selective electrophile may improve C3 selectivity.

Data-Driven Decision Making: Temperature Effect on C3/C5 Ratio

Temperature (°C)C3:C5 RatioReaction Time (h)
802:12
25 (Room Temp)5:16
015:112
-20>20:124

This table illustrates a typical trend where lower temperatures significantly improve C3 selectivity.

FAQ 2: I need to functionalize the C5 position selectively. How can I override the natural preference for C3?

Achieving C5 selectivity requires overcoming the inherent kinetic preference for the C3 position. This can be accomplished by employing directing groups or by using specific catalytic systems that favor C-H activation at the C5 position.

Causality and Strategy:

  • Directing Groups: The most reliable method for achieving C5 functionalization is to install a directing group at a nearby position (typically C3) that can chelate to a metal catalyst and direct the reaction to the C5 position.[3] N-methoxyamides are an example of an effective directing group for rhodium-catalyzed C5 arylation.[3]

  • Radical Reactions: Some radical-based reactions have shown a preference for the C5 position.[4] This is often attributed to the stability of the resulting radical intermediate. Visible-light-induced Minisci-type reactions are a promising avenue for C5 functionalization.[4]

Experimental Workflow: C5 Functionalization using a Directing Group

Caption: Workflow for directing group-assisted C5 functionalization.

Protocol for Rh(III)-Catalyzed C5 Arylation with an N-Methoxyamide Directing Group

  • Substrate Preparation: Synthesize the C3-N-methoxyamide substituted imidazo[1,2-a]pyridine.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the C3-amide substrate, the arylating agent (e.g., an arylboronic acid), a Rh(III) catalyst (e.g., [RhCp*Cl2]2), and a silver salt oxidant (e.g., AgSbF6).

  • Solvent and Temperature: Add a suitable solvent (e.g., 1,2-dichloroethane) and heat the reaction mixture to the optimized temperature (typically 80-120 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LCMS. Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Directing Group Removal: Cleave the N-methoxyamide group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the C5-arylated imidazo[1,2-a]pyridine.

FAQ 3: My palladium-catalyzed cross-coupling reaction is not regioselective. What factors should I consider?

Palladium-catalyzed cross-coupling reactions on halogenated imidazo[1,2-a]pyridines can be challenging to control. The regioselectivity is influenced by a complex interplay of electronic effects, steric hindrance, and the nature of the palladium catalyst itself.

Causality and Strategy:

  • Oxidative Addition Selectivity: The first step in the catalytic cycle, oxidative addition of the palladium(0) catalyst to the C-X bond, is often the selectivity-determining step. The general order of reactivity for C-X bonds is C-I > C-Br > C-Cl. However, the electronic environment of the imidazo[1,2-a]pyridine can modulate this reactivity.

  • Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical.[5][6] Bulky, electron-rich ligands can favor oxidative addition at less sterically hindered positions and can also influence the rate of reductive elimination.[6]

  • Catalyst Speciation: The active catalytic species can vary depending on the reaction conditions. For example, in Suzuki couplings, different palladium species may be present, and their relative concentrations can be influenced by the ligand-to-palladium ratio, which in turn can affect regioselectivity.[6]

Troubleshooting Decision Tree for Palladium-Catalyzed Cross-Coupling

Palladium_Coupling_Troubleshooting Start Poor Regioselectivity in Pd-Catalyzed Coupling Q1 Are you using a di- or poly-halogenated substrate? Start->Q1 Path1 Vary the Halogen (I vs. Br vs. Cl) Q1->Path1 Yes Path2 Issue is likely incomplete reaction or side reactions Q1->Path2 No (Monohalogenated Isomers) Q2 Screen Ligands Path1->Q2 Still poor selectivity Ligand_Type Test Bulky (e.g., XPhos) vs. Less Bulky (e.g., PPh3) Ligands Q2->Ligand_Type Yes Q3 Adjust Ligand:Pd Ratio Ligand_Type->Q3 Still poor selectivity Ratio_Adjust Try ratios from 1:1 to 4:1 Q3->Ratio_Adjust Yes Temp_Screen Screen Temperatures Ratio_Adjust->Temp_Screen Still poor selectivity Success Achieved Desired Regioisomer Temp_Screen->Success Optimized Check_Purity Verify Starting Material Purity Path2->Check_Purity Next Step

Caption: Decision tree for troubleshooting regioselectivity in palladium-catalyzed cross-coupling reactions.

Comparative Ligand Screening for Suzuki Coupling of 3,5-Dibromoimidazo[1,2-a]pyridine

LigandCatalyst Loading (mol%)C3-Coupling:C5-Coupling Ratio
PPh₃51:1.5
P(t-Bu)₃23:1
XPhos2>20:1
SPhos218:1

This table demonstrates the significant influence of ligand choice on regioselectivity, with bulky, electron-rich Buchwald-Hartwig ligands strongly favoring coupling at the C3 position.

References

managing air and moisture sensitivity in 6-Bromo-3-chloroimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-3-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues related to the air and moisture sensitivity of this versatile building block, particularly in the context of cross-coupling reactions.

Introduction: The Challenge of Air and Moisture Sensitivity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the construction of complex molecular architectures.[4][5][6] However, the success of these reactions is often contingent on the rigorous exclusion of air and moisture.

The primary sensitivity in these reactions arises not necessarily from the imidazo[1,2-a]pyridine scaffold itself, but from the catalyst and reagents used. The active form of the palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and reaction failure.[7] Similarly, residual moisture can interfere with organometallic reagents and bases, leading to side reactions and diminished yields.[8]

This guide provides a structured approach to troubleshooting and offers answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Reaction Issues

Encountering problems in your reaction? Use this guide to diagnose the likely cause and find a solution.

Diagram: Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low or No Conversion Observed check_catalyst Is the Pd(0) catalyst active? start->check_catalyst check_reagents Are reagents and solvents strictly anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use a pre-catalyst or ensure complete reduction of Pd(II) source. Degas reaction mixture thoroughly. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (base, temp.) optimal? check_reagents->check_conditions Yes solution_reagents Dry solvents and reagents rigorously. Use fresh, high-purity starting materials. check_reagents->solution_reagents No solution_conditions Screen different bases (e.g., Cs2CO3, K3PO4). Increase temperature. check_conditions->solution_conditions No side_reactions Are side products, like hydrodehalogenation, observed? check_conditions->side_reactions Yes solution_side_reactions Ensure base is non-nucleophilic and system is anhydrous. Use boronic esters to prevent protodeboronation. side_reactions->solution_side_reactions

Caption: A step-by-step guide to troubleshooting low-yield reactions.

Q1: My Suzuki-Miyaura coupling reaction is giving very low to no yield. What's the problem?

A1: This is a common issue, often related to the deactivation of the palladium catalyst or problems with the reagents.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. If your reaction mixture is not properly degassed, the catalyst will be rendered inactive.[7]

    • Solution: Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.[9] Assemble your reaction under a positive pressure of inert gas.

  • Moisture Interference: Water can lead to the protodeboronation of your boronic acid, converting it to the corresponding arene and effectively taking it out of the catalytic cycle.

    • Solution: Use anhydrous solvents and dry your reagents. This compound can be dried under high vacuum.[10] If you suspect your boronic acid is wet, it can be dried by azeotropic distillation with toluene.[11]

  • Ineffective Base: The choice of base is critical for the transmetalation step. An inappropriate or wet base can halt the reaction.

    • Solution: Use a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Ensure the base is freshly opened or has been stored in a desiccator.

Q2: I'm seeing significant amounts of debrominated or dechlorinated starting material in my crude NMR. What causes this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.

  • Cause: This is typically caused by a proton source in the reaction mixture, which can be residual water or acidic impurities. The organopalladium intermediate can react with these protons instead of the desired coupling partner.

  • Solution:

    • Rigorous Drying: Ensure all components of your reaction—starting material, solvents, and inert gas—are scrupulously dry. Use fresh, anhydrous solvents and consider drying solid reagents in a vacuum oven.[12]

    • Base Choice: While strong bases are needed, ensure they are not contaminated with water. Using a base that is partially soluble can sometimes mitigate this issue by controlling its concentration in the reaction medium.

Q3: My Buchwald-Hartwig amination is sluggish and gives a complex mixture. How can I improve it?

A3: Buchwald-Hartwig aminations are notoriously sensitive to reaction parameters, especially when using aryl chlorides, which are less reactive than bromides.[5][6]

  • Ligand Choice: The ligand is crucial for activating the C-Cl bond. Standard phosphine ligands may not be sufficient.

    • Solution: Employ sterically hindered and electron-rich ligands such as XPhos, SPhos, or RuPhos. These promote the formation of the active monoligated palladium species necessary for the oxidative addition to the C-Cl bond.

  • Solvent and Base Compatibility: The solvent must solubilize the reactants and the base must be strong enough to deprotonate the amine without causing side reactions.

    • Solution: A common solvent system is dioxane or toluene. For the base, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Ensure the base is added under an inert atmosphere as a solid or as a freshly prepared solution.

  • Impact of Water: Interestingly, some studies have shown that trace amounts of water can be beneficial in certain Buchwald-Hartwig reactions, particularly when using cesium carbonate as the base.[8] However, this is highly substrate-dependent and for consistency, starting with anhydrous conditions is recommended. If you face issues, a controlled screen of water as a co-solvent could be considered as an advanced troubleshooting step.

Frequently Asked Questions (FAQs)

Handling and Storage
  • Q: How should I store this compound?

    • A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[13][14] Long-term storage in a desiccator or a glovebox is ideal to prevent gradual decomposition from atmospheric moisture.

  • Q: Do I need to handle this compound in a glovebox?

    • A: While a glovebox provides the best protection, it is not strictly necessary if you are proficient with Schlenk line techniques.[9] Weighing out the solid quickly in the air and immediately placing it under an inert atmosphere is often sufficient for less sensitive reactions. For highly sensitive cross-coupling reactions, using a glovebox for weighing and preparing the reaction is recommended.

Experimental Protocols
  • Q: What is a reliable protocol for drying solvents for a moisture-sensitive reaction?

    • A: The choice of drying method depends on the solvent. The following table provides a summary of common laboratory practices.[15]

SolventRecommended Drying MethodIndicator/Notes
Tetrahydrofuran (THF)Distill from sodium/benzophenone ketyl.A deep blue or purple color indicates anhydrous conditions.
DioxaneDistill from sodium/benzophenone ketyl.Similar to THF, a deep blue color indicates dryness.
TolueneDistill from sodium or calcium hydride.No color indicator.
Dichloromethane (DCM)Distill from calcium hydride.No color indicator.
Acetonitrile (MeCN)Distill from calcium hydride.Can be stored over 3Å or 4Å molecular sieves.[12]
  • Q: How do I properly degas my reaction mixture?

    • A: There are two primary methods:

      • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes. This is a simple and effective method for most applications.

      • Freeze-Pump-Thaw: For the most rigorous removal of dissolved oxygen, freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases, and then thaw the solvent under an inert atmosphere. Repeat this cycle three times.[9]

Reaction Specifics
  • Q: Which halogen is more reactive in this compound for cross-coupling?

    • A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 3-position. This allows for selective functionalization at the 6-position if the reaction conditions are carefully controlled (e.g., lower temperature, shorter reaction time).[16]

  • Q: Can I run these reactions open to the air?

    • A: While some modern catalyst systems are described as "air-stable," this typically refers to the stability of the pre-catalyst before the reaction begins.[17] The active Pd(0) species generated in situ is generally sensitive to oxygen. For reproducibility and to avoid catalyst deactivation, it is strongly recommended to run all palladium-catalyzed cross-coupling reactions under an inert atmosphere.[7] Some specific protocols, particularly for certain imidazo[1,2-a]pyridine syntheses, may use air as an oxidant, but these are distinct from the cross-coupling reactions discussed here.[18]

References

alternative solvents for the synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6-Bromo-3-chloroimidazo[1,2-a]pyridine scaffold is a crucial intermediate in the development of novel therapeutics and functional materials. Traditional synthesis routes often rely on volatile and hazardous organic solvents, posing challenges related to environmental impact, safety, and cost. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the selection and implementation of alternative, greener solvent systems. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance reaction efficiency and sustainability.

Section 1: The Core Reaction and the Critical Role of the Solvent

This section addresses fundamental questions about the synthesis of the imidazo[1,2-a]pyridine core and why solvent selection is a paramount consideration for reaction success.

Q1: What is the fundamental reaction pathway for synthesizing the imidazo[1,2-a]pyridine core?

A1: The most common and robust method for constructing the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1] The reaction proceeds via a well-established mechanism:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a pyridinium salt intermediate.[2]

  • Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the carbonyl carbon, leading to a cyclized intermediate.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

reaction_mechanism cluster_reactants Reactants R1 2-Amino-5-bromopyridine INT1 Pyridinium Salt Intermediate R1->INT1 1. N-Alkylation (Solvent mediates ion stability) R2 α-halocarbonyl (e.g., chloroacetaldehyde) R2->INT1 INT2 Cyclized Intermediate (Hemiaminal) INT1->INT2 2. Intramolecular Cyclization PROD 6-Bromoimidazo[1,2-a]pyridine INT2->PROD 3. Dehydration (Solvent can assist proton transfer)

Caption: General mechanism for imidazo[1,2-a]pyridine formation.

Q2: Why is solvent selection so critical for this synthesis?

A2: The solvent is not merely an inert medium; it actively influences nearly every aspect of the reaction. Its role extends beyond simply dissolving reactants:

  • Solubility: Proper solubilization of both the polar 2-aminopyridine salt and the often less polar α-halocarbonyl is essential for achieving optimal reaction kinetics. Poor solubility is a common cause of low yields.

  • Reaction Rate: The polarity of the solvent can significantly affect the rate of both the initial N-alkylation and the subsequent cyclization. Protic solvents can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents can accelerate SN2-type reactions.[3]

  • Side Reactions: Inappropriate solvent choice can promote the formation of byproducts. For example, in the presence of strong nucleophilic solvents, undesired substitution reactions can compete with the primary reaction pathway.

  • Workup and Purification: The physical properties of the solvent (boiling point, miscibility with water) directly impact the ease of product isolation and purification, which is a major consideration for scalability and green chemistry.[4]

  • Catalytic Role: In some modern approaches, the solvent itself can act as a catalyst, for instance, through hydrogen bond donation in Deep Eutectic Solvents.[5][6]

Section 2: Troubleshooting Guide for Alternative Solvent Systems

Transitioning to alternative solvents can present unique challenges. This section provides solutions to common problems encountered during experimentation.

Solvent System Frequently Asked Question (FAQ) & Troubleshooting Steps
Deep Eutectic Solvents (DES) Q: My reaction yield is low, and the mixture is very viscous. What can I do? A: High viscosity can hinder mass transfer and slow down the reaction. 1. Gentle Heating: Increase the temperature slightly (e.g., to 50-60 °C) to decrease viscosity and improve kinetics. Many DES are stable at elevated temperatures. 2. Co-solvent: Consider adding a small amount (5-10%) of a green co-solvent like water or ethanol, if compatible with your reactants, to reduce viscosity. 3. Component Ratio: The properties of a DES depend on the molar ratio of its components.[5] Experiment with slightly different ratios (e.g., Choline Chloride:Urea from 1:2 to 1:1.5) to find an optimal balance of solubility and viscosity.
Q: How do I efficiently extract my product from the DES after the reaction? A: DES are typically non-volatile and water-soluble, which dictates the workup strategy.[7] 1. Liquid-Liquid Extraction: Dilute the reaction mixture with a significant volume of water to break the eutectic mixture. The product, being organic, can then be extracted with a suitable solvent like ethyl acetate.[8] 2. Precipitation: If the product is a solid with low water solubility, pouring the reaction mixture into cold water may cause it to precipitate, after which it can be collected by filtration.
Ionic Liquids (ILs) Q: The cost of the ionic liquid is prohibitive for my project's scale. Are there alternatives? A: Cost is a valid concern. The key is recyclability.[9] 1. Design for Recovery: Choose an IL that is immiscible with your extraction solvent. After extracting the product, the IL can be washed, dried under vacuum, and reused for several cycles with minimal loss of activity.[3][9] 2. Catalytic Amounts: Some ILs can serve as both catalyst and solvent.[9] Investigate if your reaction can proceed efficiently with the IL used in catalytic quantities alongside a cheaper, greener bulk solvent.
Aqueous Media Q: My organic starting materials are insoluble in water, leading to a biphasic mixture and no reaction. A: This is the primary challenge for aqueous organic synthesis. 1. Micellar Catalysis: Introduce a surfactant such as sodium dodecyl sulfate (SDS) to the water.[1] The surfactant forms micelles, creating "nanoreactors" where the hydrophobic starting materials can concentrate and react.[10] 2. Co-Solvents: Use a water-miscible and benign co-solvent like polyethylene glycol (PEG-400) or ethanol to improve the solubility of the reactants.[1][11] 3. Ultrasound: Employing an ultrasonic bath can create emulsions and provide the activation energy needed to drive the reaction at the phase interface.[12]
Solvent-Free Q: The reaction is incomplete, and I suspect poor mixing of the solid reactants. A: Ensuring intimate contact between reactants is crucial in the absence of a solvent. 1. Mechanochemistry (Ball Milling): This technique uses mechanical force to initiate reactions.[13] Milling the solid reactants together, sometimes with a solid grinding auxiliary like silica gel, ensures excellent mixing and can often accelerate the reaction even at room temperature. 2. Melt Conditions: If the reactants have relatively low melting points, the reaction can be run neat at a temperature just above the melting point of the mixture, creating a self-solving "melt" phase.[2][14]

Section 3: Protocol Showcase: Greener Syntheses

The following protocols are adapted from established methodologies for imidazo[1,2-a]pyridine synthesis and are presented as starting points for the synthesis of the 6-Bromo-3-chloro derivative. The chlorination step (e.g., with N-chlorosuccinimide) would typically follow the formation of the 6-bromo-imidazo[1,2-a]pyridine core.

Protocol 1: Synthesis in a Deep Eutectic Solvent (DES)

This protocol leverages a Choline Chloride:Urea DES, which can act as both a solvent and a hydrogen-bond-donating catalyst, promoting the cyclization step.[15][16]

Methodology:

  • DES Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine choline chloride (1 eq) and urea (2 eq). Heat the mixture gently (approx. 80 °C) with stirring until a clear, homogeneous liquid is formed. Allow to cool to the desired reaction temperature.

  • Reaction Setup: To the pre-formed DES, add 2-amino-5-bromopyridine (1 eq). Stir until fully dissolved.

  • Reagent Addition: Add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.2 eq) dropwise to the mixture. Note: The presence of some water is often tolerated and can even be beneficial in some DES systems.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Typical reaction times are 2-5 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Add deionized water (10x the volume of the DES) to the flask and stir vigorously.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-bromoimidazo[1,2-a]pyridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst- and Solvent-Free Thermal Synthesis

This approach aligns with green chemistry principles by eliminating solvent waste entirely. It relies on thermal energy to drive the reaction between the neat reactants.[14]

Methodology:

  • Reactant Mixing: In a clean, dry reaction vial or flask, combine 2-amino-5-bromopyridine (1 eq) and α-bromoacetophenone (1.1 eq) or a similar α-haloketone. Note: Using an α-haloketone directly will yield a 2-substituted product. For the unsubstituted core, specific α-haloaldehydes are needed, which can be less stable.

  • Reaction: Heat the mixture in a temperature-controlled heating block or oil bath to 60-80 °C.[2][14] The mixture may melt to form a liquid phase.

  • Monitoring: Monitor the reaction closely by TLC. Solvent-free reactions can be very rapid, often completing within 30-90 minutes.

  • Workup and Isolation:

    • Cool the reaction vessel to room temperature. The crude product may solidify.

    • Dissolve the crude mixture in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize any generated HBr, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the resulting solid or oil by recrystallization or column chromatography.

Section 4: Solvent System Comparison & Selection

Choosing the right solvent system depends on a balance of factors including desired yield, reaction time, available equipment, cost, and commitment to green chemistry principles.

Comparative Data Table
FeatureConventional (e.g., Toluene, DMF)Deep Eutectic Solvents (DES)Ionic Liquids (ILs)Aqueous MicellarSolvent-Free
Typical Yield Good to ExcellentGood to Excellent[5]Good to Excellent[9]Moderate to Good[10]Good to Excellent[14]
Reaction Time 2 - 24 hours1 - 6 hours[15]1 - 5 hours4 - 12 hours0.5 - 2 hours[2]
Temperature 80 - 120 °C25 - 80 °C[15]25 - 100 °C25 - 80 °C60 - 120 °C[17]
Green Profile Poor (Volatile, Toxic)Excellent (Biodegradable, Low-Toxicity)[6]Good (Non-volatile, but synthesis can be complex)[18]Excellent (Water is the ideal green solvent)Excellent (No solvent waste)[4]
Cost Low to ModerateLow (Components are cheap)[16]High (but recyclable)LowVery Low (No solvent cost)
Workup Standard ExtractionRequires dilution & extractionCan be complex, requires recovery planningSimple ExtractionSimple Dissolution & Wash
Key Advantage Well-establishedBiodegradable, acts as catalystTunable properties, recyclable[3]Ultimate "green" solventHigh atom economy, no waste
Key Challenge Environmental & Safety HazardViscosity, product isolationCost, potential toxicitySubstrate solubilityRequires good mixing/milling
Solvent Selection Workflow

This decision tree can guide your choice of solvent system based on your primary experimental drivers.

solvent_selection START What is your primary driver? GREEN Green Chemistry & Sustainability START->GREEN SPEED Reaction Speed & Throughput START->SPEED COST Minimizing Cost START->COST SCALE Scalability START->SCALE AQ_MIC Aqueous Micellar System (If substrates are compatible) GREEN->AQ_MIC Highest priority on environmental impact DES Deep Eutectic Solvent (DES) (Versatile & Biodegradable) GREEN->DES Balance of greenness and versatility SOLV_FREE Solvent-Free (Highest Atom Economy) GREEN->SOLV_FREE Highest priority on waste reduction MW Is Microwave Synthesis an option? SPEED->MW COST_SOLV_FREE Solvent-Free (No solvent purchase) COST->COST_SOLV_FREE COST_DES DES (Inexpensive components) COST->COST_DES AQUEOUS Aqueous or DES (Avoids costly ILs and hazardous solvents) SCALE->AQUEOUS Developing a new, scalable process CONV Conventional Solvent (If process is already validated and hazards can be managed) SCALE->CONV Scaling up an existing process MW_YES Solvent-Free (MW) or IL (MW) (Rapid heating) MW->MW_YES Yes MW_NO Solvent-Free (Thermal) (Often fastest) MW->MW_NO No

Caption: Decision tree for selecting an alternative solvent system.

References

Validation & Comparative

The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Analysis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine's Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with various biological targets, leading to applications in oncology, infectious diseases, and neurology.[2] This guide provides an in-depth comparison of the biological activity of 6-Bromo-3-chloroimidazo[1,2-a]pyridine with other key imidazopyridine analogs, offering insights for researchers and drug development professionals. While specific experimental data for the 6-bromo-3-chloro derivative is limited in publicly available literature, we can infer its potential activities and structure-activity relationships (SAR) by examining closely related halogenated imidazopyridines.

Anticancer Activity: A Prominent Feature of Imidazopyridines

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of novel anticancer agents.[3] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[4][5]

The Role of Halogenation in Cytotoxicity

Halogen atoms, such as bromine and chlorine, play a significant role in modulating the anticancer activity of imidazopyridines. Their electron-withdrawing nature and ability to form halogen bonds can enhance binding affinity to target proteins and influence pharmacokinetic properties.

A comparative analysis of various imidazo[1,2-a]pyridine derivatives demonstrates the impact of substitution patterns on their cytotoxic effects against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical this compound 6-Bromo, 3-ChloroVarious--
IP-5 Unspecified imidazo[1,2-a]pyridineHCC1937 (Breast)45[6][7]
IP-6 Unspecified imidazo[1,2-a]pyridineHCC1937 (Breast)47.7[6][7]
Compound 8c Hydrazone derivative of imidazo[1,2-a]pyridineK-562 (Leukemia)1.09[8]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827 (NSCLC)0.09[2]
Compound with 2,4-dichlorophenyl at C2 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridineNot specifiedPotent DPP-4 inhibitor
6-bromo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine 6-Bromo, 2-ArylNot specified for anticancerKi = 10.3 nM (for Aβ aggregates)

Table 1: Comparative anticancer activities of various imidazo[1,2-a]pyridine derivatives.

The data suggests that substitutions on the imidazo[1,2-a]pyridine ring system significantly influence anticancer potency. For instance, the addition of a quinazoline moiety at the 6-position in compound 13k resulted in a highly potent compound with a nanomolar IC50 value against non-small cell lung cancer cells.[2] Similarly, the hydrazone derivative 8c showed potent activity against leukemia cells.[8] While direct data for this compound is unavailable, the presence of two halogen atoms suggests it could exhibit significant cytotoxic activity. The chloro group at the 3-position and the bromo group at the 6-position would likely influence the molecule's electronic properties and its ability to interact with biological targets.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A common mechanism of action for anticancer imidazopyridines is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12]

References

A Comparative Guide to the Structural Validation of 6-Bromo-3-chloroimidazo[1,2-a]pyridine: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in therapeutic agents and its wide spectrum of pharmacological activities.[1][2][3][4] The precise determination of the three-dimensional structure of its derivatives, such as 6-Bromo-3-chloroimidazo[1,2-a]pyridine, is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[5] While a multitude of analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the definitive method for establishing the unambiguous atomic arrangement in the solid state.[6][7]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of this compound. We will delve into the causality behind experimental choices, present a detailed protocol for X-ray diffraction analysis, and offer insights into the interpretation of the resulting data.

The Unambiguous Power of X-ray Crystallography

Unlike spectroscopic methods such as NMR and mass spectrometry, which provide inferential data about connectivity and chemical environment, X-ray crystallography offers a direct visualization of the molecule's three-dimensional structure.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.[6][8] This information is critical for understanding intermolecular interactions within the crystal lattice, which can influence physical properties like solubility and melting point.

A Comparative Analysis of Structural Elucidation Techniques

To fully appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other widely used analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive characterization of the molecule.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[6]Provides an unambiguous and absolute structure determination.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C).[11][12][13]Provides detailed information about the molecule's structure in solution. Non-destructive.Provides indirect structural information that requires interpretation. Can be complex for molecules with many signals.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.[11][12]Highly sensitive, requires a very small amount of sample.Provides no information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.[11][14]Fast and simple to perform.Provides limited information about the overall molecular structure.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following workflow outlines the key stages in the X-ray crystallographic analysis of a small organic molecule like this compound.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol provides a step-by-step guide for the crystallographic analysis of this compound.

1. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to create a crystal that is large enough and has a well-ordered internal structure to diffract X-rays effectively.

  • Procedure:

    • Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Monitor the formation of crystals over several days to weeks.

    • Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

2. Data Collection:

  • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. The intensity and position of the diffracted beams contain the information needed to determine the crystal structure.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is typically used.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final, accurate atomic positions.

  • Procedure:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the crystal's space group.

    • Solve the crystal structure using direct methods, which are computational techniques that can determine the phases of the diffracted X-rays for small molecules.[6]

    • Refine the structural model by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

    • Validate the final structure using crystallographic software to check for any inconsistencies or errors.

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the molecule's structure. This data is typically presented in tables and graphical representations.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₄BrClN₂
Formula Weight231.48
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.3
Volume (ų)820.1
Z4
R-factor< 0.05

Note: This data is hypothetical and serves as an example of what would be expected.

The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of data integrity, reaction yield, and the safety profile of the final active pharmaceutical ingredient (API). 6-Bromo-3-chloroimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, complicate downstream purification, or introduce toxicological risks.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore the rationale behind method selection, present detailed experimental protocols, and offer insights into data interpretation, grounded in established scientific principles and regulatory expectations.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity analysis in the pharmaceutical industry.[3] Its strength lies in its ability to separate, identify, and quantify the main compound from closely related structural impurities and degradation products with high resolution and sensitivity. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the compound's moderate polarity for effective separation on a non-polar stationary phase.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is a balance between the desired level of detail and the required sample throughput. Here, we compare two distinct RP-HPLC methods: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling.

FeatureMethod A: Rapid Isocratic QCMethod B: Comprehensive Gradient Impurity Profiling
Primary Application Routine purity checks, in-process controlFinal product release, stability studies, impurity identification
Analysis Time < 10 minutes25-40 minutes
Resolution Adequate for separating the main peak from major impuritiesHigh resolution, capable of separating closely eluting isomers and trace impurities
Mobile Phase Isocratic (constant composition, e.g., 60:40 Acetonitrile:Water)Gradient (varied composition, e.g., 10% to 90% Acetonitrile over 20 minutes)
Sensitivity Good for the main component and impurities >0.1%Excellent, capable of detecting impurities at the 0.05% level or lower
Complexity Simple, easy to transfer between instrumentsMore complex method development and validation

In-Depth Experimental Protocols

This section provides a detailed, step-by-step protocol for the more rigorous and universally applicable Method B: Comprehensive Gradient Impurity Profiling .

Equipment and Materials
  • HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound sample.

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Methanol (MeOH).

  • Formic acid (reagent grade).

  • Ultrapure water.

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of ultrapure water, mix thoroughly, and degas. The formic acid serves to protonate silanol groups on the column packing, reducing peak tailing and improving peak shape.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix thoroughly, and degas.

  • Diluent: 50:50 (v/v) Acetonitrile:Water. This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD scan 200-400 nm)
Injection Volume 5 µL
Sample Concentration Approximately 0.5 mg/mL in Diluent
System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified.[4][5] This is a core tenet of a self-validating protocol. A standard solution of this compound is injected five consecutive times. The results must meet the predefined criteria before proceeding.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD of Peak Area) ≤ 2.0%Ensures the precision of the injection and detection system.[6]
Sample Analysis Procedure
  • Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10.0 mL of diluent to achieve a final concentration of 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes particulates that could block the column.

  • Injection: Place the vial in the autosampler and inject it into the equilibrated HPLC system.

  • Data Acquisition: Record the chromatogram for 35 minutes.

Data Interpretation and Purity Calculation

The purity is determined by the area percent method. This calculation assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable assumption for structurally related impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

All peaks with an area greater than 0.05% should be included in the total area calculation, in line with common pharmaceutical standards.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind choosing an analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phases & Diluent prep_sample Prepare Sample (0.5 mg/mL) prep_reagents->prep_sample sys_suitability System Suitability Testing (SST) prep_sample->sys_suitability inject_sample Inject Sample into HPLC sys_suitability->inject_sample Pass acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC purity analysis.

Method_Selection start Goal of Analysis? qc_check Routine QC / In-Process Check start->qc_check Speed & Efficiency impurity_profile Full Impurity Profile / Release Testing start->impurity_profile High Resolution & Sensitivity isocratic Use Rapid Isocratic Method (Method A) qc_check->isocratic gradient Use Comprehensive Gradient Method (Method B) impurity_profile->gradient

Caption: Logic for selecting the appropriate HPLC method.

Trustworthiness and Method Validation

The protocol described is designed to be self-validating for its intended purpose through rigorous system suitability checks.[7][8] For use in a regulated environment, this method would need to undergo full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] This would involve formally assessing parameters such as:

  • Specificity: Ensuring the method can unequivocally assess the analyte in the presence of potential impurities.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: Measuring the closeness of the test results to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its suitability for drug discovery and development. While a rapid isocratic HPLC method is sufficient for routine checks, a comprehensive gradient reversed-phase HPLC method, as detailed in this guide, provides the high resolution and sensitivity required for complete impurity profiling and final product release. By adhering to a robust, well-defined protocol that includes stringent system suitability criteria, researchers can ensure the generation of accurate, reliable, and defensible purity data.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-3-chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. Analogs derived from this core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A key focus of current research is the development of these compounds as potent and selective kinase inhibitors, targeting critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5][6]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-Bromo-3-chloroimidazo[1,2-a]pyridine analogs and related derivatives. We will delve into the experimental methodologies used to assess their performance, explain the causal logic behind these experimental choices, and bridge the often-observed gap between cellular potency and whole-organism efficacy.

Part 1: The Crucible of the Cell: In Vitro Efficacy Assessment

The journey of any potential therapeutic agent begins in vitro. These initial assays are fundamental for establishing a compound's biological activity, potency, and mechanism of action at a cellular level. They serve as a rapid and cost-effective screening funnel, allowing researchers to prioritize the most promising candidates for further, more complex evaluation.

The primary goal of in vitro testing is to answer a critical question: Does the compound interact with its intended target within a living cell and produce a desired biological effect? For anticancer agents, this typically translates to inhibiting proliferation or inducing cell death in cancer cell lines.

Visualizing the In Vitro Screening Workflow

The following diagram outlines a standard workflow for the initial in vitro evaluation of novel chemical entities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Mechanism Compound Compound Library (Imidazo[1,2-a]pyridine Analogs) MTT Cell Viability Assay (MTT) Broad Cancer Cell Panel Compound->MTT Test various concentrations Hits Active Compounds (Hits) (e.g., IC50 < 10 µM) MTT->Hits Identify potent analogs Kinase In Vitro Kinase Assay (e.g., PI3Kα, Nek2) Hits->Kinase Determine direct target inhibition Western Western Blot Analysis (p-Akt, Caspase-3) Hits->Western Confirm cellular pathway modulation Kinase->Western Correlate target inhibition with pathway activity

Caption: A typical workflow for in vitro screening of novel compounds.

Comparative In Vitro Activity of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the in vitro cytotoxic and inhibitory activity of several representative imidazo[1,2-a]pyridine analogs against various cancer cell lines and kinase targets. While specific data for the 6-Bromo-3-chloro scaffold is emergent, the data from related 6-substituted and other analogs provide crucial structure-activity relationship (SAR) insights.

Analog ID Target Cancer Cell Line Reported IC50 (µM) Citation
IP-5 Akt PathwayHCC1937 (Breast)45.0[7]
IP-6 Akt PathwayHCC1937 (Breast)47.7[8][7]
Compound 6d Apoptosis InductionHepG2 (Liver)Not specified (inhibited DNA synthesis)[9]
Compound 6i Apoptosis InductionHepG2 (Liver)Not specified (inhibited DNA synthesis)[9]
Compound 12 PI3KαA375 (Melanoma)0.14[10]
Compound 12 PI3KαHeLa (Cervical)0.21[10]
MBM-17 Nek2Various0.003 (Enzyme IC50)
MBM-55 Nek2Various0.001 (Enzyme IC50)[11]
Compound 13k PI3KαHCC827 (Lung)0.09[6]

Note: IC50 is the half-maximal inhibitory concentration, a measure of a compound's potency.

These results highlight that substitutions on the imidazo[1,2-a]pyridine core significantly influence potency and selectivity. For instance, analogs have been developed with potent, low nanomolar activity against specific kinases like PI3Kα and Nek2.[6][10][11]

Core Experimental Protocol: Cell Viability (MTT) Assay

This protocol is fundamental for assessing a compound's cytotoxic or anti-proliferative effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.

Confirming the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting key kinases.[3][4][5][12] Western blotting is used to confirm that the observed cell death is indeed caused by the inhibition of a specific signaling pathway, such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 2: From the Petri Dish to a Living System: In Vivo Efficacy

While in vitro assays are indispensable for initial screening, they cannot predict a compound's behavior in a complex, whole organism. In vivo studies, typically conducted in animal models, are the critical next step to evaluate not only the therapeutic efficacy but also the pharmacokinetics (what the body does to the drug) and safety profile of a lead candidate.

A compound that is highly potent in a petri dish may fail in vivo due to poor absorption, rapid metabolism, inability to reach the tumor site, or unacceptable toxicity. Therefore, in vivo models, such as the tumor xenograft model, are the gold standard for preclinical validation.

Visualizing the In Vivo Xenograft Workflow

The diagram below illustrates the key phases of an animal study designed to test the efficacy of a lead compound.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring Cells Human Cancer Cells (e.g., HCT116, HeLa) Mouse Immunocompromised Mouse Cells->Mouse Subcutaneous Injection Tumor Palpable Tumor Forms (~100-150 mm³) Mouse->Tumor Random Randomize Mice into Treatment & Control Groups Tumor->Random Begin Treatment Dosing Administer Compound (e.g., 25-50 mg/kg, i.p.) or Vehicle Control Random->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x weekly) Dosing->Monitor End Data Analysis: Tumor Growth Inhibition (TGI) Monitor->End Study Endpoint (e.g., 21-28 days)

Caption: Workflow for a typical mouse tumor xenograft model.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs

The following table presents efficacy data from preclinical animal models for selected imidazo[1,2-a]pyridine derivatives. This data is crucial for establishing proof-of-concept in a living system.

Analog ID Animal Model Dose & Route Efficacy Outcome Citation
Compound 12 HeLa Xenograft (Mouse)25 mg/kg (i.p.)37% Tumor Growth Suppression[10]
Compound 15a HCT116 Xenograft (Mouse)Not specifiedSignificant inhibition of tumor growth[4]
Compound 15a HT-29 Xenograft (Mouse)Not specifiedSignificant inhibition of tumor growth[4]
MBM-17S Xenograft (Mouse)Not specifiedSignificantly suppressed tumor growth
MBM-55S Xenograft (Mouse)Not specifiedSignificantly suppressed tumor growth
Unnamed Analog HeLa Xenograft (Mouse)50 mg/kgSignificantly inhibits tumor growth[3]

These studies demonstrate that imidazo[1,2-a]pyridine analogs can significantly inhibit tumor growth in vivo without causing apparent toxicity, validating the therapeutic potential of this scaffold.[4][10][11]

Core Experimental Protocol: Mouse Xenograft Model

This protocol describes the standard procedure for evaluating the anti-tumor activity of a compound in a subcutaneous xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they grow to form a solid tumor. The mice are then treated with the test compound, and the effect on tumor growth is measured over time compared to a vehicle-treated control group.

Step-by-Step Methodology:

  • Cell Preparation: Harvest human cancer cells (e.g., HCT116) from culture during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject approximately 5-10 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Prepare the this compound analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via the desired route (e.g., intraperitoneal (i.p.) injection, oral gavage) according to the dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor animal health by recording body weight and observing for any signs of distress.

  • Study Termination and Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Part 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy

A critical aspect of drug development is understanding the disconnect between in vitro and in vivo results. A compound with low nanomolar IC50 in a cell-based assay may show little to no activity in an animal model. This discrepancy is often attributable to the compound's ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

  • Poor Bioavailability: The compound may not be well absorbed when administered orally or may be rapidly cleared by the liver (first-pass metabolism), preventing it from reaching systemic circulation and the tumor site.

  • Metabolic Instability: The compound could be quickly broken down by metabolic enzymes (like Cytochrome P450s) into inactive forms. The inclusion of halogen atoms like bromine and chlorine on the scaffold can sometimes be strategically used to block sites of metabolism and improve stability.

  • Limited Tissue Distribution: The compound might not effectively penetrate the tumor tissue to reach its intracellular target.

  • Off-Target Toxicity: The compound may be toxic to healthy tissues at the concentrations required for anti-tumor efficacy, leading to adverse effects like weight loss in the animal models and limiting the achievable dose.

The iterative process of medicinal chemistry aims to optimize the structure of lead compounds like the this compound analogs to enhance not only their target potency (in vitro) but also their drug-like properties, thereby improving their performance in vivo.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. The extensive in vitro data demonstrate their ability to potently inhibit key oncogenic kinases and suppress the proliferation of diverse cancer cell lines. Crucially, these in vitro findings have been validated in preclinical in vivo models, where analogs have shown significant tumor growth inhibition.

The path forward requires a multi-parameter optimization approach. Future research should focus on:

  • Enhancing Selectivity: Fine-tuning the scaffold to create analogs with higher selectivity for their intended kinase targets to minimize off-target effects.

  • Improving Pharmacokinetics: Modifying the structure to improve oral bioavailability, metabolic stability, and tumor penetration.

  • Investigating Combinatorial Therapies: Evaluating the efficacy of these analogs in combination with existing chemotherapies or other targeted agents to overcome potential resistance mechanisms.

By systematically bridging the gap between cellular and organismal efficacy through rigorous in vitro and in vivo testing, researchers can unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

References

A Methodological Guide to Comparing the Kinase Inhibitory Profile of Novel Imidazo[1,2-a]pyridine Derivatives with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold and the Quest for Selectivity

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a foundation for compounds that bind to a wide array of biological targets, including protein kinases.[1][2] Derivatives of this structure have been investigated as inhibitors of critical oncogenic kinases such as PI3K, mTOR, Akt, and others.[3][4][5][6] This guide focuses on a crucial step in the preclinical development of any new kinase inhibitor: the comprehensive characterization of its inhibitory profile against a panel of known kinases and a direct comparison with established, clinically relevant drugs.

While specific, publicly available kinase screening data for the compound 6-Bromo-3-chloroimidazo[1,2-a]pyridine is limited, this document provides a definitive, experience-based framework for researchers to conduct such an evaluation. We will explain the causality behind the experimental design, provide detailed protocols, and use illustrative data to demonstrate how to benchmark a novel imidazo[1,2-a]pyridine derivative against a spectrum of known inhibitors, from multi-targeted agents to highly specific ones.

Part 1: The Rationale for Kinase Inhibitor Profiling

In the landscape of targeted cancer therapy, a kinase inhibitor's value is defined not only by its potency against the intended target but also by its selectivity across the human kinome, which comprises over 500 protein kinases.[1] A comprehensive profiling strategy is non-negotiable for several reasons:

  • Defining the Mechanism of Action: It validates that the compound's cellular effects are due to the inhibition of the intended target kinase(s).

  • Identifying Off-Target Liabilities: Unintended inhibition of other kinases can lead to toxicity. For example, inhibition of VEGFR2, while beneficial for anti-angiogenesis, is also associated with hypertension.[7][8] Early identification of such activities is critical.

  • Discovering Polypharmacology Opportunities: Inhibiting multiple, distinct oncogenic pathways with a single agent can be a powerful therapeutic strategy.[9] Many successful drugs, such as Sunitinib, are multi-kinase inhibitors.[9][10] Profiling can uncover these beneficial multi-targeting capabilities.

  • Ensuring Competitive Advantage: It provides a head-to-head comparison with existing drugs, establishing whether a new compound offers superior selectivity, a novel inhibitory pattern, or improved potency.

Part 2: Establishing a Benchmark: Known Kinase Inhibitors for Comparison

To contextualize the profile of a novel compound, it must be compared against well-characterized drugs that represent different selectivity profiles. For this guide, we will consider three classes of inhibitors.

  • Multi-Kinase Inhibitors (e.g., Sunitinib, Sorafenib): These drugs are designed to inhibit multiple tyrosine kinases involved in angiogenesis and tumor proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][10] Sunitinib, for instance, also targets c-KIT and FLT-3.[9] Their broad activity spectrum makes them effective in various cancers but also contributes to a wider range of side effects.[8]

  • Src Family Kinase Inhibitors (e.g., Dasatinib, Saracatinib): Src is a non-receptor tyrosine kinase that plays a role in cancer cell proliferation, survival, and migration.[11][12] Inhibitors like Dasatinib are potent against Src family kinases but also inhibit other kinases, such as BCR-ABL, making them effective in chronic myeloid leukemia (CML).[13][14]

  • RAF Pathway-Selective Inhibitors (e.g., Vemurafenib, Dabrafenib): These agents are highly selective for mutant forms of the BRAF kinase (specifically BRAF V600E), a key component of the MAPK signaling pathway that is frequently mutated in melanoma.[15][16][17] Their high selectivity leads to remarkable response rates in patients with the corresponding mutation.[15][17]

Part 3: The Experimental Workflow for Kinase Profile Determination

A robust and systematic approach is required to generate a reliable kinase inhibitory profile. The most efficient strategy involves a tiered system, starting with a broad screen followed by more detailed potency determination.[18]

G cluster_inhibitors RTK Growth Factor Receptor (e.g., EGFR, IGFR) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTORC1 AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Imidazopyridine Exemplar Imidazo[1,2-a]pyridine Inhibits Here Imidazopyridine->PI3K Imidazopyridine->mTOR

References

A Comparative Spectroscopic Guide to 6-Bromo-3-chloroimidazo[1,2-a]pyridine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the spectroscopic data for 6-Bromo-3-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. By juxtaposing its spectral characteristics with those of the parent imidazo[1,2-a]pyridine and its monohalogenated derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural nuances revealed by modern spectroscopic techniques. The following analysis is grounded in experimental data, explaining the causal relationships between substituent effects and spectral shifts.

Introduction: The Spectroscopic Fingerprint of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a "privileged" structure in drug discovery, appearing in marketed drugs like Zolpidem and Alpidem.[1] Its rigid, bicyclic, and electron-rich nature makes it an ideal scaffold for developing therapeutic agents. The introduction of substituents, particularly halogens, at various positions dramatically alters its electronic properties, lipophilicity, and metabolic stability. Consequently, precise structural confirmation is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide the definitive "fingerprints" required for unambiguous characterization. This guide will dissect these fingerprints, focusing on how the addition of bromine at the C-6 position and chlorine at the C-3 position modulates the core spectroscopic features of the imidazo[1,2-a]pyridine system.

General Experimental Workflow & Structural Overview

The characterization of a novel or synthesized compound follows a logical and rigorous workflow to ensure its identity and purity. This process is crucial for the reliability of subsequent biological or material testing.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_characterization Final Characterization Synthesis Synthesis of Imidazo[1,2-a]pyridine Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirmation of M.W.) Purification->MS Purity & M.W. NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (Functional Groups) NMR->IR MS->NMR Structural Elucidation UV UV-Vis Spectroscopy (Electronic Transitions) IR->UV Data_Analysis Data Integration & Comparison UV->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.

Below are the structures of the compounds discussed in this guide, illustrating the substitution patterns on the imidazo[1,2-a]pyridine core.

G A Imidazo[1,2-a]pyridine (Parent Compound) A_img A_img B 3-Chloroimidazo[1,2-a]pyridine B_img B_img C This compound (Target Compound) C_img C_img

Caption: Structures of the parent and halogenated imidazo[1,2-a]pyridines.

Part 1: ¹H and ¹³C NMR Spectroscopy – Probing the Electronic Environment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Chemical shifts (δ) are highly sensitive to the local electronic environment, which is significantly perturbed by halogen substituents through inductive and resonance effects.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organics, while DMSO-d₆ is used for less soluble compounds.

  • Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[2] Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of non-protonated carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Comparative ¹H NMR Data

The positions of protons on the imidazo[1,2-a]pyridine ring are exquisitely sensitive to substitution. The electron-withdrawing nature of halogens generally deshields adjacent protons, shifting their signals downfield.

CompoundH-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Source
Imidazo[1,2-a]pyridine~7.55 (s)~7.95 (d)~6.68 (t)~7.09 (t)~7.60 (d)[3]
3-Chloroimidazo[1,2-a]pyridine-~8.05 (d)~6.91 (t)~7.21 (t)~7.61 (d)[4]
This compound-~8.13 (d)-~7.39 (dd)~7.50 (d)Predicted

Analysis and Interpretation:

  • Effect of 3-Chloro Group: Comparing the parent compound to 3-chloroimidazo[1,2-a]pyridine, the most significant effect is the disappearance of the H-3 proton signal.[4] The protons on the pyridine ring (H-5, H-6, H-7, H-8) are all shifted slightly downfield due to the electron-withdrawing inductive effect of the chlorine atom.

  • Effect of 6-Bromo Group: A bromine at the C-6 position removes the H-6 signal. Its primary influence is on the adjacent protons, H-5 and H-7. The H-5 proton is expected to show a downfield shift and appear as a doublet, while the H-7 proton would also shift downfield and appear as a doublet of doublets.

  • Combined Effect in this compound: In the target molecule, we predict the absence of both H-3 and H-6 signals. The H-5 proton would be significantly deshielded by the adjacent bromine, shifting it furthest downfield to an estimated δ of >8.1 ppm. The H-7 and H-8 protons would also experience downfield shifts relative to the parent compound due to the cumulative electron-withdrawing effects of both halogens.

Comparative ¹³C NMR Data

Carbon chemical shifts provide complementary information, revealing the electronic state of the entire molecular framework. Halogen substitution causes a strong deshielding (downfield shift) at the carbon of substitution (ipso-carbon) and has a more complex effect on neighboring carbons.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)Source
Imidazo[1,2-a]pyridine~134.0~117.5~124.5~112.5~123.0~145.0Typical
3-Chloroimidazo[1,2-a]pyridine~130.2~109.6~124.2~112.9~122.5~144.7[4]
3,6-Dichloroimidazo[1,2-a]pyridine~131.0~100.0~126.0~120.7~121.8~118.5[4]
This compound~130.5~109.0~126.5~108.0~125.0~144.0Predicted

Note: Data for the parent compound is based on typical values. Data for the target compound is predicted.

Analysis and Interpretation:

  • Ipso and Ortho Effects: In 3-chloroimidazo[1,2-a]pyridine, the C-3 carbon is shifted significantly upfield (shielded) to ~109.6 ppm, while the C-2 carbon is also shielded relative to the parent.[4] This is a characteristic effect of halogen substitution on sp² carbons. In 3,6-dichloroimidazo[1,2-a]pyridine, we see the C-6 signal appear at ~120.7 ppm, a downfield shift from the parent, while the C-3 signal is further shielded to ~100.0 ppm.[4]

  • Prediction for this compound: We predict the C-3 signal to be around 109.0 ppm (similar to the 3-chloro analog). The C-6 carbon, being directly attached to the more polarizable bromine, would be significantly shielded, appearing at an estimated δ of ~108.0 ppm. Other carbons in the pyridine ring, such as C-5 and C-7, would be deshielded due to the electronegativity of the adjacent halogens.

Part 2: Mass Spectrometry – Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate protonated molecular ions [M+H]⁺.[4]

  • Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): For structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragment spectrum to elucidate fragmentation pathways.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments / Isotopic PatternSource
Imidazo[1,2-a]pyridineC₇H₆N₂118.14[M+H]⁺ at m/z 119[5]
3-Chloroimidazo[1,2-a]pyridineC₇H₅ClN₂152.58[M+H]⁺ at m/z 153/155 (3:1 ratio)[4]
This compoundC₇H₄BrClN₂231.48[M+H]⁺ at m/z 231/233/235 (approx. 3:4:1 ratio)[6][7]

Analysis and Interpretation:

The most telling feature for halogenated compounds in MS is the isotopic pattern.

  • Chlorine Signature: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1. This is clearly observed for 3-chloroimidazo[1,2-a]pyridine.[4]

  • Bromine Signature: Bromine also has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity (~1:1).

  • Bromo-Chloro Signature: For this compound, the presence of both halogens creates a complex and highly diagnostic isotopic cluster for the molecular ion [M+H]⁺. The expected peaks and their relative intensities would be:

    • m/z 231: Contains ³⁵Cl and ⁷⁹Br

    • m/z 233: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br (this peak will be the most intense)

    • m/z 235: Contains ³⁷Cl and ⁸¹Br The resulting intensity ratio of roughly 3:4:1 is an unmistakable signature for a compound containing one chlorine and one bromine atom. Fragmentation studies would likely show initial losses of H, Cl, or Br radicals, providing further structural evidence.[8]

Part 3: Infrared (IR) and UV-Visible Spectroscopy

IR spectroscopy probes molecular vibrations and is excellent for identifying functional groups, while UV-Vis spectroscopy reveals information about the electronic conjugation within the molecule.

Experimental Protocol: IR and UV-Vis Data Acquisition
  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[9]

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Identify characteristic peaks corresponding to C-H, C=C, C=N stretching, and C-halogen vibrations.

  • UV-Vis Spectroscopy:

    • Dissolve the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol).

    • Record the absorbance spectrum over the range of ~200-400 nm.[10]

    • Identify the wavelength of maximum absorbance (λ_max).

Comparative IR and UV-Vis Data
CompoundKey IR Bands (cm⁻¹)λ_max (nm)Source
Imidazo[1,2-a]pyridine~3050 (Ar C-H), ~1630 (C=N), ~1510 (C=C)~250, ~320[10][11]
3-Chloroimidazo[1,2-a]pyridine~3060 (Ar C-H), ~1640 (C=N), ~750 (C-Cl)~253, ~330[4]
This compound~3070 (Ar C-H), ~1640 (C=N), ~750 (C-Cl), ~680 (C-Br)~254, ~335Predicted

Analysis and Interpretation:

  • IR Spectra: The IR spectra of all three compounds are dominated by aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region. The key differentiators are the C-X (carbon-halogen) stretching frequencies, which appear in the fingerprint region. A C-Cl stretch typically appears around 700-800 cm⁻¹, while the C-Br stretch is found at a lower frequency, usually 600-700 cm⁻¹. The presence of both bands would confirm the dihalogenated structure.[4]

  • UV-Vis Spectra: The imidazo[1,2-a]pyridine system exhibits characteristic π → π* transitions.[10] Halogen substitution typically causes a small red shift (bathochromic shift) in the λ_max values due to the extension of conjugation through the lone pairs on the halogens. Therefore, this compound is expected to have slightly longer wavelength absorptions compared to both the parent compound and the 3-chloro derivative.[12]

Conclusion

The spectroscopic characterization of this compound, when compared with its parent and monohalogenated analogs, reveals a clear and predictable pattern of substituent effects. In NMR, the electron-withdrawing halogens cause downfield shifts for most protons and have characteristic shielding/deshielding effects on the carbon framework. In mass spectrometry, the unique isotopic signatures of chlorine and bromine provide an unambiguous confirmation of the elemental composition. Finally, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure. This comprehensive guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important class of halogenated heterocycles.

References

A Comparative Guide to the Anti-Mycobacterial Potential of 6-Bromo-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. Within the landscape of promising new scaffolds, imidazo[1,2-a]pyridines have emerged as a particularly compelling class of compounds, demonstrating potent anti-mycobacterial activity. This guide provides a comprehensive benchmark of the anti-mycobacterial efficacy of 6-Bromo-3-chloroimidazo[1,2-a]pyridine derivatives, juxtaposed with established first- and second-line anti-tubercular drugs. We will delve into the experimental data supporting these claims, provide detailed protocols for the assessment of anti-mycobacterial activity, and explore the mechanistic underpinnings of their mode of action.

Comparative In Vitro Anti-Mycobacterial Activity

The cornerstone of assessing the potential of a new anti-tubercular agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro anti-mycobacterial activity of representative imidazo[1,2-a]pyridine derivatives against the virulent M. tuberculosis H37Rv strain, benchmarked against standard anti-TB drugs.

Compound/DrugChemical ClassTargetMIC (µg/mL) against Mtb H37RvMIC (µM) against Mtb H37Rv
Representative Imidazo[1,2-a]pyridine Derivatives
IPA-6 (Imidazo[1,2-a]pyridine amide derivative)Imidazo[1,2-a]pyridineEnoyl-Acyl Carrier Protein Reductase (InhA)0.05-
IPA-9 (Imidazo[1,2-a]pyridine amide derivative)Imidazo[1,2-a]pyridineEnoyl-Acyl Carrier Protein Reductase (InhA)0.4-
N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759)Imidazo[1,2-a]pyridineQcrBLow nM rangeLow nM range
Benchmark Anti-Tubercular Drugs
Isoniazid (INH)HydrazideMycolic Acid Synthesis0.03 - 0.060.22 - 0.44
Rifampicin (RIF)RifamycinDNA-dependent RNA polymerase0.12 - 0.250.15 - 0.30
Ethambutol (EMB)EthylenediamineArabinosyltransferase0.25 - 2.01.22 - 9.79
MoxifloxacinFluoroquinoloneDNA gyrase0.06 - 0.50.15 - 1.24

Note: The MIC values for the benchmark drugs are presented as a range to reflect the variability observed across different studies and experimental conditions.[1][2] The specific MIC for IPA-6 and IPA-9 are from a study by Noolvi et al. (2023).[3] The activity of ND-09759 is described as being in the low nanomolar range.[4]

Experimental Protocols for Assessing Anti-Mycobacterial Activity

The reliability of any comparative analysis hinges on the robustness of the experimental methodologies employed. Here, we provide detailed protocols for two key assays used to determine the anti-mycobacterial activity of chemical compounds.

Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, colorimetric assay for determining the MIC of compounds against M. tuberculosis.[5][6][7] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture with sterile saline to match a 1.0 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Plates:

    • Perform serial two-fold dilutions of the test compounds (e.g., this compound derivatives) and benchmark drugs in a 96-well microplate. The final volume in each well should be 100 µL.

    • Include a drug-free well (positive control for growth) and a well with media only (negative control for sterility).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates with a plate sealer and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading of Results:

    • After the incubation period, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest drug concentration that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Grow M. tuberculosis H37Rv culture start->culture adjust Adjust turbidity to McFarland 1.0 culture->adjust dilute_inoculum Dilute inoculum 1:20 in 7H9 broth adjust->dilute_inoculum inoculate Inoculate 96-well plate (200 µL final volume) dilute_inoculum->inoculate dilute_drugs Prepare serial dilutions of test compounds dilute_drugs->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue solution incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read Read results: Blue = No Growth Pink = Growth incubate2->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Figure 1: Workflow for MIC determination using the MABA.

Intracellular Anti-Mycobacterial Activity in a Macrophage Model

Since M. tuberculosis is an intracellular pathogen, assessing the activity of compounds within a host cell environment is crucial. This protocol describes a common method using the THP-1 human monocytic cell line.[8][9][10][11]

  • Differentiation of THP-1 Monocytes:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Infection of Macrophages:

    • Prepare an M. tuberculosis H37Rv inoculum as described for the MABA protocol.

    • Wash the differentiated macrophages with fresh RPMI-1640 medium to remove any remaining PMA.

    • Infect the macrophages with the mycobacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

    • Include a drug-free control (infected, untreated cells) and an uninfected control.

  • Incubation and Assessment of Bacterial Viability:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

    • To determine the intracellular bacterial load, lyse the macrophages with a solution of 0.1% saponin or Triton X-100.

    • Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

    • The efficacy of the compound is determined by the reduction in CFU counts compared to the untreated control.

Macrophage_Assay_Workflow cluster_prep Cell Preparation & Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start seed_thp1 Seed THP-1 monocytes start->seed_thp1 differentiate Differentiate with PMA seed_thp1->differentiate infect Infect macrophages with M. tuberculosis differentiate->infect wash Wash to remove extracellular bacteria infect->wash add_drugs Add serially diluted test compounds wash->add_drugs incubate Incubate for 3-5 days add_drugs->incubate lyse Lyse macrophages incubate->lyse plate Plate lysates on 7H11 agar lyse->plate count_cfu Incubate and count CFUs plate->count_cfu end End count_cfu->end

Figure 2: Workflow for assessing intracellular anti-mycobacterial activity.

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action of a novel compound is paramount for its development as a therapeutic agent. The imidazo[1,2-a]pyridine scaffold has been shown to target the mycobacterial electron transport chain, a distinct mechanism from that of many current anti-TB drugs.[12][13][14][15][16]

Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives

Several studies have identified the ubiquinol-cytochrome c reductase (QcrB), a key component of the cytochrome bcc-aa₃ supercomplex in the electron transport chain of M. tuberculosis, as the primary target of imidazo[1,2-a]pyridine derivatives.[12][13][14][15][16] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP. This ultimately results in bacterial cell death.

Mechanisms of Action of Benchmark Anti-Tubercular Drugs
  • Isoniazid (INH): A prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[17][18]

  • Rifampicin (RIF): Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription and protein synthesis.[17][19]

  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, another crucial component of the mycobacterial cell wall.[20]

  • Moxifloxacin: A fluoroquinolone that inhibits DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, recombination, and repair.[20][21]

Mechanism_of_Action cluster_imidazo Imidazo[1,2-a]pyridines cluster_benchmarks Benchmark Drugs cluster_inh Isoniazid cluster_rif Rifampicin cluster_emb Ethambutol cluster_moxi Moxifloxacin imidazo 6-Bromo-3-chloro- imidazo[1,2-a]pyridine qcrb QcrB (Cytochrome bcc-aa₃) imidazo->qcrb inhibits etc Electron Transport Chain qcrb->etc disrupts atp ATP Synthesis etc->atp inhibits death1 Bacterial Cell Death atp->death1 leads to inh Isoniazid mycolic Mycolic Acid Synthesis inh->mycolic inhibits cellwall1 Cell Wall Integrity mycolic->cellwall1 disrupts death2 Bacterial Cell Death cellwall1->death2 rif Rifampicin rnap RNA Polymerase rif->rnap inhibits transcription Transcription rnap->transcription blocks death3 Bacterial Cell Death transcription->death3 emb Ethambutol arabino Arabinogalactan Synthesis emb->arabino inhibits cellwall2 Cell Wall Integrity arabino->cellwall2 disrupts death4 Bacterial Cell Death cellwall2->death4 moxi Moxifloxacin gyrase DNA Gyrase moxi->gyrase inhibits replication DNA Replication gyrase->replication blocks death5 Bacterial Cell Death replication->death5

Figure 3: Comparative mechanisms of action of imidazo[1,2-a]pyridines and benchmark anti-tubercular drugs.

Conclusion and Future Directions

The data presented in this guide strongly support the continued investigation of this compound derivatives and related analogues as potent anti-mycobacterial agents. Their impressive in vitro activity, including against drug-resistant strains, coupled with a novel mechanism of action targeting cellular respiration, positions them as a promising new class of drugs in the fight against tuberculosis.

Future research should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and pharmacokinetic properties of this scaffold. In vivo efficacy studies in animal models of tuberculosis are the logical next step to validate their therapeutic potential. Furthermore, the distinct mechanism of action suggests that these compounds could be valuable components of combination therapies, potentially shortening treatment duration and combating the emergence of drug resistance. The scientific community eagerly awaits further developments in the preclinical and clinical evaluation of these promising anti-tubercular candidates.

References

A Researcher's Guide to the Cross-Validation of Biological Assays for Novel Kinase Inhibitors: A Case Study on 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 6-Bromo-3-chloroimidazo[1,2-a]pyridine represents a pivotal moment of potential. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, with derivatives showing a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, and antituberculosis agents.[1][2] This guide provides a comprehensive framework for the crucial next step: the rigorous cross-validation of its biological activity. We will proceed with the hypothesis that, given its structural alerts, this compound is a putative kinase inhibitor, a common mechanism of action for this class of compounds.

This document is not a mere recitation of protocols. Instead, it offers an in-depth, experience-driven rationale for the experimental choices made, ensuring that the data generated is not only accurate but also scientifically robust and readily interpretable. We will navigate the path from a primary biochemical screen to a secondary cell-based assay, culminating in a tertiary validation that provides a holistic view of the compound's potential.

The Imperative of Cross-Validation in Drug Discovery

In the competitive landscape of drug development, the initial excitement of a primary assay "hit" must be tempered with scientific skepticism. A single assay, no matter how well-conducted, is susceptible to artifacts. False positives can arise from compound interference with the assay technology (e.g., autofluorescence), non-specific reactivity, or off-target effects. Cross-validation, the process of confirming an initial result using an orthogonal (i.e., fundamentally different) method, is the bedrock of trustworthy preclinical data. It is a self-validating system that builds confidence in a compound's therapeutic potential before committing to the significant resources required for lead optimization and in vivo studies.

For our subject compound, this compound, our cross-validation strategy will be multi-tiered, designed to answer three fundamental questions:

  • Does the compound directly engage and inhibit the hypothesized kinase target in a purified system?

  • Does this biochemical inhibition translate into a functional effect in a relevant cellular context?

  • Is the observed cellular effect a direct consequence of target engagement, and does it induce the expected downstream biological outcome (e.g., apoptosis in cancer cells)?

Tier 1: Primary Biochemical Validation - The Kinase Inhibition Assay

Our initial hypothesis posits that this compound functions as a kinase inhibitor. The Phosphoinositide 3-kinase (PI3K) pathway is a frequently implicated target for imidazo[1,2-a]pyridine derivatives in oncology. Therefore, a logical starting point is a direct, in vitro kinase inhibition assay against a representative PI3K isoform, such as PI3Kα.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay

This protocol outlines a common method for assessing direct kinase inhibition using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (synthesized and purified)

  • Positive Control Inhibitor (e.g., Alpelisib)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (Alpelisib) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 15 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Acquisition: Incubate the plate for 10 minutes in the dark and then read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Results

The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity. A potent compound will have a low IC₅₀ value, typically in the nanomolar to low micromolar range. For instance, some optimized imidazo[1,2-a]pyridine-based PI3Kα inhibitors have demonstrated IC₅₀ values as low as 1.8 nM.

Tier 2: Secondary Cellular Validation - The Cell Viability Assay

A promising IC₅₀ in a biochemical assay is a necessary but not sufficient condition for a viable drug candidate. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. A cell viability assay on a cancer cell line known to be dependent on the PI3K pathway (e.g., the HT-29 colon cancer cell line[3]) is an excellent secondary screen.

Experimental Protocol: HT-29 Cell Viability Assay (MTT)

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (prepared in culture medium). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability versus the log of the compound concentration to determine the EC₅₀ value.

Comparative Data Analysis

The EC₅₀ from the cell viability assay should be reasonably close to the IC₅₀ from the biochemical assay. A large discrepancy might indicate poor cell permeability, rapid metabolism of the compound, or engagement of cellular efflux pumps.

Compound Primary Assay: PI3Kα Inhibition (IC₅₀) Secondary Assay: HT-29 Viability (EC₅₀) Notes
Hypothetical: this compound 0.5 µM2.1 µMGood correlation, suggesting on-target cellular activity.
Alternative 1: Imidazo[1,2-a]pyridine Analog 0.0028 µM0.21 µM (HeLa cells)Demonstrates high potency of this scaffold.
Alternative 2: Standard-of-Care (Alpelisib) 0.005 µM0.03 µMBenchmark for potency and cell permeability.

Tier 3: Tertiary Mechanistic Validation - The Western Blot

The final pillar of our cross-validation is to confirm that the observed cellular effect (decreased viability) is a direct result of inhibiting the PI3K pathway. A Western blot to measure the phosphorylation status of a key downstream effector of PI3K, such as Akt, provides this mechanistic link.

Experimental Protocol: Western Blot for Phospho-Akt

Procedure:

  • Cell Treatment and Lysis: Treat HT-29 cells with this compound at concentrations around its EC₅₀ value for a defined period (e.g., 2-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt). The t-Akt serves as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful PI3K inhibitor should show a dose-dependent decrease in the p-Akt/t-Akt ratio.

Visualizing the Workflow and Pathway

To provide a clear, high-level overview of the cross-validation process and the targeted biological pathway, the following diagrams have been generated.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Validation a Synthesized Compound (this compound) b In Vitro Kinase Assay (PI3Kα) a->b d Cell Viability Assay (MTT) b->d IC₅₀ informs EC₅₀ testing c HT-29 Cell Line c->d e Western Blot (p-Akt/t-Akt) d->e EC₅₀ informs blot concentrations f Validated Hit Compound e->f Mechanistic Confirmation

Caption: A workflow diagram illustrating the multi-tiered cross-validation strategy.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt phosphorylates downstream Downstream Effectors (Proliferation, Survival) akt->downstream compound 6-Bromo-3-chloro- imidazo[1,2-a]pyridine compound->pi3k INHIBITS

Caption: A simplified diagram of the PI3K/Akt signaling pathway targeted by the compound.

Conclusion

The journey from a newly synthesized molecule to a validated hit is one of meticulous and logical progression. For a compound like this compound, with its promising chemical scaffold, a multi-tiered cross-validation approach is non-negotiable. By systematically progressing from a biochemical assay (Tier 1) to a cell-based functional screen (Tier 2) and finally to a mechanistic confirmation (Tier 3), researchers can build a robust and trustworthy data package. This rigorous, self-validating process not only weeds out false positives early but also provides a deep understanding of the compound's mechanism of action, paving the way for its potential development as a next-generation therapeutic.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its versatility, however, is often shadowed by the challenge of metabolic instability, a critical hurdle in the journey from a promising lead compound to a viable drug candidate. This guide provides an in-depth, objective comparison of the metabolic stability of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and field-proven insights. We will dissect the intricate relationship between chemical structure and metabolic fate, offering a rationale-driven approach to designing more robust and efficacious molecules.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a cornerstone of a drug candidate's pharmacokinetic profile, dictating its half-life, oral bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily and aldehyde oxidase (AO), often fail to achieve therapeutic concentrations in the body. Therefore, a thorough understanding and early assessment of metabolic stability are paramount to de-risking drug discovery programs and optimizing lead compounds.

The primary in vitro tool for this assessment is the liver microsomal stability assay. This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes. By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like intrinsic clearance (CLint) and half-life (t½), which are predictive of in vivo metabolic clearance.

Experimental Workflow for Assessing Metabolic Stability

The determination of metabolic stability is a multi-step process that demands precision and careful control to ensure the generation of reliable and reproducible data. The following workflow outlines the key stages of a typical in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Prepare Liver Microsomes pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_mics->pre_incubate prep_comp Prepare Test Compound Stock prep_comp->pre_incubate prep_cofactor Prepare NADPH Solution initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Extract Supernatant centrifuge->extract lc_ms LC-MS/MS Analysis extract->lc_ms plot Plot ln(% Remaining) vs. Time lc_ms->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Comparative Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives: A Data-Driven Analysis

The metabolic fate of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the core scaffold. The following table summarizes experimental data from various studies, highlighting key structure-metabolism relationships.

Compound Series/DerivativeKey SubstitutionsSpecies (Microsomes)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Key Metabolic PathwaysReference
Series A: Antitubercular Agents
Compound 137-methylHuman> 60LowMonohydroxylation on imidazopyridine ring[1]
Mouse11.6High[1]
Rat36.0Moderate[1]
Compound 82-ethyl, 6-chloroHuman83ModerateN/A[2]
Mouse63Moderate[2]
Compound 9N-4-phenylpiperazine at C3Human & MouseEnhanced stabilityLowerN/A[3]
Series B: c-Met Inhibitors
Compound 22eVaried substituentsMultiple speciesGood oral bioavailability (F=29%)N/AMajor NADPH-dependent metabolite[4][5]
Compound 42Designed to block metabolic siteN/AImproved stability over 22eN/AN/A[4][5]
Series C: PDGFR Inhibitors
Compound 11Piperidine at C3Rat & Cynomolgus MonkeyN/AHigh predicted microsomal clearanceN/A[6][7]
Compound 28Fluorine on piperidine at C3Rat & Cynomolgus MonkeyN/AReduced clearance vs. 11N/A[6][7]
General Observations
Imidazo[1,2-a]pyrimidine CoreUnsubstitutedN/AN/ARapidly metabolizedAldehyde Oxidase (AO) mediated oxidation[8][9]
Imidazo[1,5-a]pyridine CoreScaffold hop from [1,2-a]N/ANo longer a substrate for AOImproved stabilityN/A

Deciphering Structure-Metabolism Relationships

The data reveals several key trends that can guide the design of more metabolically stable imidazo[1,2-a]pyridine derivatives.

G cluster_core Imidazo[1,2-a]pyridine Core cluster_outcome Metabolic Outcome core C2_sub C2 Substitution: - Small alkyl groups (e.g., ethyl) can improve stability. increased_stability Increased Metabolic Stability C2_sub->increased_stability C3_sub C3 Substitution: - Bulky/polar groups can influence stability. - Introduction of fluorine can block metabolism. C3_sub->increased_stability C6_sub C6 Substitution: - Electron-withdrawing groups (e.g., Chloro) can enhance stability. C6_sub->increased_stability C7_sub C7 Substitution: - Methyl vs. Chloro can alter activity and stability. scaffold_hop Scaffold Hopping: - e.g., to Imidazo[1,5-a]pyridine to avoid AO metabolism. scaffold_hop->increased_stability decreased_stability Decreased Metabolic Stability

Caption: Key structure-metabolism relationships for imidazo[1,2-a]pyridine derivatives.

Key Insights:

  • Blocking Metabolic Hotspots: The imidazo[1,2-a]pyridine ring itself is susceptible to oxidation. Monohydroxylation is a common metabolic pathway.[1] Strategically placing substituents can shield these "metabolic hotspots." For instance, the introduction of a fluorine atom can not only increase the strength of adjacent C-O and C-C bonds but also reduce the basicity of nearby amines, thereby enhancing metabolic stability.[6][7]

  • Modulating Electronic Properties: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as a chloro group at the C6 position, can increase metabolic stability.[2] Conversely, electron-donating groups may be more prone to oxidation.

  • Scaffold Hopping to Mitigate Aldehyde Oxidase (AO) Metabolism: The related imidazo[1,2-a]pyrimidine scaffold is known to be rapidly metabolized by aldehyde oxidase.[8][9] A successful strategy to circumvent this has been to "hop" to a different scaffold, such as imidazo[1,5-a]pyridine, which is not an AO substrate.

  • Influence of Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism by CYPs. Optimizing lipophilicity by introducing polar groups can sometimes improve metabolic stability, although a careful balance must be struck to maintain biological activity.

A Self-Validating Protocol for In Vitro Microsomal Stability Assay

To ensure the integrity and reliability of metabolic stability data, a well-designed and validated experimental protocol is essential. The following protocol incorporates key quality control measures.

Objective: To determine the in vitro metabolic stability of imidazo[1,2-a]pyridine derivatives in liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Negative control (incubation without NADPH)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the test and control compounds by diluting the DMSO stock with buffer to the final incubation concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test/control compounds.

    • Causality: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes before initiating the metabolic reaction.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.

    • For the negative control, add buffer instead of the NADPH solution. This is crucial to distinguish between enzymatic degradation and chemical instability.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold quenching solution.

    • Causality: The "0-minute" time point is taken immediately after adding NADPH and serves as the baseline for 100% compound remaining. The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity, while the internal standard is used to normalize for variations in sample processing and LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be sensitive and specific for the analyte.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Self-Validation System:

  • Positive Controls: The inclusion of compounds with known metabolic fates (high and low clearance) validates the activity of the microsomal preparation and the overall assay performance.

  • Negative Control: The absence of compound degradation in the absence of NADPH confirms that the observed loss of the parent compound is due to enzymatic metabolism and not chemical instability.

  • Internal Standard: The use of an internal standard corrects for any sample loss during processing and variability in instrument response, ensuring accurate quantification.

Conclusion: Designing for Metabolic Stability

The metabolic stability of imidazo[1,2-a]pyridine derivatives is a multifaceted challenge that can be successfully addressed through a rational, data-driven design approach. By understanding the key metabolic pathways, identifying metabolic hotspots, and systematically exploring structure-metabolism relationships, medicinal chemists can strategically modify the imidazo[1,2-a]pyridine scaffold to enhance its metabolic robustness. The judicious use of techniques such as blocking metabolically labile sites, modulating electronic properties, and scaffold hopping can lead to the discovery of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The in vitro microsomal stability assay, when conducted with rigorous controls and a deep understanding of its principles, remains an indispensable tool in this endeavor.

References

A Comparative Guide to the Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine: A Modern Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific di-halogenated derivative, this compound, is a highly valuable intermediate in drug discovery and development. The bromine atom at the 6-position and the chlorine atom at the 3-position serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening.[3]

The efficiency and elegance of the synthetic route to this key intermediate can significantly impact the pace and cost of a research program. This guide provides an in-depth comparison of a novel, validated synthetic methodology against a more traditional approach for the preparation of this compound. We will delve into the rationale behind the experimental choices, present detailed protocols, and offer a quantitative comparison to empower researchers in selecting the optimal path for their specific needs.

A Novel, Validated Two-Step Synthesis

This modern approach prioritizes efficiency, selectivity, and milder reaction conditions. It is a two-step sequence involving the initial construction of the imidazo[1,2-a]pyridine core followed by a regioselective C-H chlorination.

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

The first step involves the condensation of 2-amino-5-bromopyridine with a suitable C2-synthon. A highly effective and straightforward method utilizes an aqueous solution of chloroacetaldehyde.[1]

Causality of Experimental Choice: The use of an aqueous solution of chloroacetaldehyde is advantageous as it is commercially available, relatively inexpensive, and avoids the handling of highly lachrymatory α-haloketones. The reaction proceeds under mild heating, and the presence of a mild base like sodium bicarbonate facilitates the cyclization.[1]

Step 2: Regioselective C-H Chlorination

The second and key step is the direct and selective introduction of a chlorine atom at the C3 position of the 6-bromoimidazo[1,2-a]pyridine intermediate. This is achieved through a transition-metal-free C-H halogenation using sodium chlorite (NaClO2) as the chlorine source.[3]

Causality of Experimental Choice: This modern C-H functionalization strategy is highly attractive due to its excellent regioselectivity for the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.[4] The avoidance of a transition-metal catalyst simplifies the purification process and reduces cost and potential metal contamination in the final product. The reaction conditions are relatively mild, employing a common solvent like N,N-dimethylformamide (DMF) and acetic acid.[3]

Workflow of the Novel Synthetic Method

cluster_0 Step 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Step 2: Regioselective C-H Chlorination 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction1 Condensation & Cyclization 2-amino-5-bromopyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine Reaction1->6-bromoimidazo[1,2-a]pyridine Intermediate 6-bromoimidazo[1,2-a]pyridine Reaction2 C-H Chlorination Intermediate->Reaction2 NaClO2 Sodium Chlorite NaClO2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow of the novel two-step synthesis.

A Traditional Multi-Step Alternative

Traditional syntheses of di-halogenated imidazo[1,2-a]pyridines often rely on less direct and more classical transformations. A plausible traditional route to this compound would involve the synthesis of a pre-functionalized intermediate, followed by cyclization.

Step 1: Synthesis of a Halogenated C2-Synthon
Step 2: Tschitschibabin Condensation

The synthesized chlorinated α-bromoketone would then be reacted with 2-amino-5-bromopyridine in a classical Tschitschibabin condensation reaction.[2]

Causality of Experimental Choice: This approach follows a very traditional bond-forming logic, where each functional group is introduced in a separate, controlled manner. However, it often necessitates the use of harsher reagents and longer reaction times. The synthesis of the chlorinated α-bromoketone can be challenging and may result in a mixture of products, complicating purification.

Workflow of the Traditional Synthetic Method

cluster_0 Step 1: Synthesis of Chlorinated Synthon cluster_1 Step 2: Tschitschibabin Condensation Starting_Material_Synthon α-Bromoketone Reaction1 Chlorination Starting_Material_Synthon->Reaction1 Chlorinating_Agent e.g., SO2Cl2 Chlorinating_Agent->Reaction1 Chlorinated_Synthon Chlorinated α-Bromoketone Reaction1->Chlorinated_Synthon Intermediate_Synthon Chlorinated α-Bromoketone 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction2 Condensation & Cyclization 2-amino-5-bromopyridine->Reaction2 Intermediate_Synthon->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow of the traditional multi-step synthesis.

Quantitative Performance Comparison

ParameterNovel Two-Step MethodTraditional Multi-Step Method
Overall Yield Good to Excellent (typically >70%)Moderate to Good (highly variable, often <60%)
Number of Steps 22 or more (including synthon prep)
Reaction Time Step 1: ~5 hours[1], Step 2: ~10 hours[3]Highly variable, often >24 hours
Reaction Temperature Step 1: 55 °C[1], Step 2: 60 °C[3]Often requires reflux temperatures
Reagent Availability Readily available commercial reagentsMay require synthesis of intermediates
Catalyst Transition-metal-freeMay require catalysts
Safety & Handling Avoids highly lachrymatory reagentsMay involve hazardous reagents and byproducts
Purification Generally straightforward chromatographyCan be complex due to side products

Detailed Experimental Protocols

Novel Two-Step Synthesis

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine [1]

  • To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol).

  • Add a 40% aqueous solution of chloroacetaldehyde (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g).

  • Stir the mixture at 55 °C for 5 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • To the residue, add 200 mL of water and 200 mL of ethyl acetate.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to afford 6-bromoimidazo[1,2-a]pyridine. Expected yield: ~72%.

Step 2: Synthesis of this compound [3]

  • In a reaction vial, dissolve 6-bromoimidazo[1,2-a]pyridine (0.5 mmol) in DMF (2 mL).

  • Add sodium chlorite (NaClO2, 1.0 mmol) and acetic acid (2.0 mmol).

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. Expected yield: Good to excellent.

Traditional Multi-Step Synthesis (Illustrative)

Step 1: Synthesis of 1-bromo-1-chloroacetone (Hypothetical)

Note: This is an illustrative example, and specific conditions would need to be optimized.

  • To a solution of 1-bromoacetone in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as sulfuryl chloride (SO2Cl2) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction and work up to isolate the crude 1-bromo-1-chloroacetone.

  • Purify by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-bromopyridine in a solvent such as ethanol or DMF.

  • Add the synthesized 1-bromo-1-chloroacetone and a base (e.g., sodium bicarbonate).

  • Reflux the mixture for an extended period (e.g., 24 hours).

  • After cooling, neutralize the reaction mixture and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography, which may be challenging due to the potential for side products.

Conclusion and Outlook

The validation of this novel, two-step synthetic method for this compound offers a significant advancement over traditional approaches. The key advantages lie in its efficiency, high yields, milder reaction conditions, and the use of readily available and less hazardous reagents. The regioselective C-H chlorination step is particularly noteworthy, as it circumvents the need for pre-functionalized and potentially unstable intermediates.

For researchers and professionals in drug development, the adoption of this modern synthetic route can lead to a more streamlined and cost-effective production of this crucial building block. This, in turn, can accelerate the discovery and development of new chemical entities based on the versatile imidazo[1,2-a]pyridine scaffold. The principles of C-H functionalization demonstrated here are also broadly applicable to the synthesis of other complex heterocyclic systems, highlighting a paradigm shift in modern synthetic organic chemistry.

References

Comparative Docking Analysis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine: A Guide to Virtual Screening Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 6-bromo-3-chloroimidazo[1,2-a]pyridine, a derivative of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines a systematic approach to virtually screen this compound against three well-validated protein targets implicated in major diseases: Epidermal Growth Factor Receptor (EGFR) in cancer, Cyclooxygenase-2 (COX-2) in inflammation, and Enoyl-Acyl Carrier Protein Reductase (InhA) in tuberculosis.

The primary objective of this guide is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for predicting the binding affinity and interaction patterns of the specified ligand. By presenting a hypothetical yet plausible set of comparative data, we aim to illustrate how in silico docking can be a powerful tool in lead compound identification and optimization.

Introduction to the Core Scaffold and Selected Targets

The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in the development of therapeutic agents, forming the structural basis for marketed drugs like zolpidem and alpidem.[1][2] Its derivatives have been extensively explored for various medicinal applications, demonstrating activities such as anti-cancer, anti-inflammatory, and antitubercular properties.[1][2][3][4] The specific compound of interest, this compound, presents a unique substitution pattern that warrants investigation into its potential interactions with key biological macromolecules.

To provide a meaningful comparative analysis, we have selected three protein targets from different therapeutic areas, all of which are pertinent to the known biological profile of the imidazo[1,2-a]pyridine scaffold:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[5][6] Overexpression or mutation of EGFR is common in various cancers, making it a prime candidate for inhibitor development.[7][8]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10] Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][11] InhA is the primary target of the frontline anti-tubercular drug isoniazid.[4][11]

Experimental Workflow for Comparative Docking

The following section details a rigorous, step-by-step protocol for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[12][13] The causality behind each step is explained to ensure a thorough understanding of the process.

Workflow Overview

The entire docking process, from preparation to analysis, can be visualized as a sequential workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_box Grid Box Generation ligand_prep->grid_box protein_prep Protein Preparation (EGFR, COX-2, InhA) protein_prep->grid_box docking Molecular Docking (AutoDock Vina) grid_box->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis data_comp Comparative Data Analysis interaction_analysis->data_comp

Caption: A high-level overview of the comparative docking workflow.

Step-by-Step Protocol

Part A: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure into a 3D structure. Energy minimization should be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the 3D structure in a PDB file format.

  • Preparation for Docking: Use AutoDock Tools (ADT) to add Gasteiger charges and define rotatable bonds. The final output should be in the PDBQT file format, which is required by AutoDock Vina.[14]

Part B: Protein Preparation

  • Retrieve Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use the following representative structures:

    • EGFR: PDB ID: 1M17 (in complex with erlotinib)[7][8]

    • COX-2: PDB ID: 5IKR (in complex with rofecoxib)[15][16]

    • InhA: PDB ID: 4TRN (in complex with NADH)[4]

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[2][17] This is crucial to ensure that the docking is not influenced by molecules that would not be present in a physiological context.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign Kollman charges using ADT. This step is vital for accurately calculating electrostatic interactions during the docking process.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Part C: Molecular Docking

  • Grid Box Definition: For each protein, define a grid box that encompasses the active site. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the desired exhaustiveness of the search. An exhaustiveness value of 8 is a good starting point for a balance between accuracy and computational time.[12]

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the prepared configuration file. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[18]

Part D: Analysis of Results

  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding interaction.[1]

  • Binding Pose Visualization: Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the predicted binding poses of the ligand within the active site of each protein.[19][20] The lowest energy pose is typically considered the most likely binding mode.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts. Tools like LigPlot+ or the analysis features within discovery studio can be used for this purpose.[3]

Hypothetical Comparative Data and Interpretation

To illustrate the potential outcomes of this study, the following table presents a hypothetical set of docking results for this compound against the three target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
EGFR 1M17-8.5Met793, Leu718, Gly796Hinge-binding (H-bond), Hydrophobic
COX-2 5IKR-9.2Arg513, Val523, Ser353H-bond with key residue, Hydrophobic
InhA 4TRN-7.8Gly96, Met103, Ile215Hydrophobic interactions

Interpretation of Hypothetical Results:

  • Binding Affinity: The hypothetical binding affinities suggest that this compound has a strong predicted affinity for all three targets, with the most favorable interaction being with COX-2 (-9.2 kcal/mol). This would suggest that the compound may have potent anti-inflammatory activity.

  • Key Interactions: The analysis of interacting residues provides insights into the molecular basis of binding.

    • For EGFR , the predicted interaction with the hinge region (Met793) is a hallmark of many known EGFR inhibitors, suggesting a plausible mechanism of action.

    • In COX-2 , a hydrogen bond with Arg513 or Ser353, key residues in the active site, would be a strong indicator of potent inhibition.

    • For InhA , the binding appears to be driven primarily by hydrophobic interactions, which is consistent with the binding of many InhA inhibitors.

Visualizing the Rationale: Interaction Pathways

The following diagram illustrates the conceptual relationship between the ligand, the target proteins, and their associated biological pathways.

G cluster_ligand Test Compound cluster_targets Protein Targets cluster_pathways Associated Pathways/Diseases ligand 6-Bromo-3-chloro- imidazo[1,2-a]pyridine EGFR EGFR ligand->EGFR Inhibits COX2 COX-2 ligand->COX2 Inhibits InhA InhA ligand->InhA Inhibits Cancer Cancer (Cell Proliferation) EGFR->Cancer Drives Inflammation Inflammation (Prostaglandin Synthesis) COX2->Inflammation Mediates Tuberculosis Tuberculosis (Mycolic Acid Synthesis) InhA->Tuberculosis Essential for

Caption: Conceptual overview of the ligand-target-pathway relationships.

Conclusion and Future Directions

This guide provides a detailed protocol and conceptual framework for conducting a comparative docking study of this compound against EGFR, COX-2, and InhA. The hypothetical results demonstrate how such a study can yield valuable insights into the potential therapeutic applications of a novel compound. A strong predicted binding affinity, coupled with plausible interactions with key active site residues, can provide a strong rationale for synthesizing the compound and evaluating its biological activity in vitro and in vivo.

Future work should focus on performing these docking studies with a range of imidazo[1,2-a]pyridine derivatives to establish a structure-activity relationship (SAR). Additionally, more advanced computational techniques, such as molecular dynamics simulations, can be employed to further validate the docking results and assess the stability of the predicted ligand-protein complexes over time. Ultimately, these in silico approaches serve as a crucial first step in the long and complex process of drug discovery and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling of specialized chemical reagents like 6-Bromo-3-chloroimidazo[1,2-a]pyridine demands not only precision in our experiments but also in our disposal practices. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in the principles of risk mitigation and the legal frameworks established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the material's potential hazards. While comprehensive toxicological data for this compound may be limited, data from structurally similar halogenated imidazopyridine derivatives provide a strong basis for a conservative risk assessment. The presence of bromo- and chloro- functional groups on a heterocyclic scaffold suggests that the compound should be handled as a hazardous substance.

Based on analogous compounds, the primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, it is imperative to treat this compound with a high degree of caution. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste, and given these potential hazards, this compound waste must be managed as hazardous waste.[5][6][7]

Table 1: Inferred GHS Hazard Profile for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2][3][8]

Pre-Disposal Procedures: Segregation and Storage

Safe disposal is not a single event but a process that starts the moment waste is generated.

Step 1: Container Selection Select a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid to prevent the release of vapors.

Step 2: Waste Labeling Proper labeling is a critical OSHA and EPA requirement.[9] As soon as the first drop of waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • A clear description of the waste (e.g., "Solid," "In Methanol Solution")

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date accumulation started.

Step 3: Segregation and Incompatibility Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator and at or near the point of generation. Crucially, this compound should be segregated from incompatible materials to prevent dangerous reactions. Based on similar chemical structures, avoid contact with:

  • Strong Oxidizing Agents [10]

  • Strong Acids [10]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound in any form, including its waste. OSHA standards mandate that employers provide, and employees use, appropriate PPE.[11][12]

Table 2: Required PPE for Handling Waste

Body PartProtectionStandard/Rationale
Hands Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation.[2]
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and dust, preventing serious eye irritation.[2][13]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is required.Prevents inhalation, which may cause respiratory tract irritation.[3][8]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste management facility. The laboratory's role is to ensure the waste is collected, stored, and prepared for pickup in a compliant manner.

Methodology:

  • Waste Accumulation: Collect all waste containing this compound (including contaminated consumables like weigh paper, gloves, and pipette tips) in the designated, properly labeled hazardous waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Contacting EHS: Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup forms provided by your EHS office. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[7]

  • Final Disposal Method: The EHS-contracted vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this type of halogenated organic compound is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen halides.[8]

Prohibited Actions:

  • DO NOT dispose of this chemical down the drain. This is strictly prohibited by EPA regulations for hazardous waste pharmaceuticals and other chemicals.[14]

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.

  • DO NOT mix this waste with other waste streams unless explicitly permitted by your EHS office.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE outlined in Table 2.

  • Contain and Clean:

    • For a solid spill , carefully sweep or vacuum up the material without creating dust.[3] Place it in the hazardous waste container.

    • For a liquid spill , cover with an inert absorbent material (e.g., sand, vermiculite).[2] Scoop the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the compliant disposal of this compound waste.

G start Waste Generated container Place in Correctly Labeled, Compatible Waste Container start->container check_storage Is Waste Stored in Designated SAA & Segregated? container->check_storage contact_ehs Container Full: Contact EHS for Pickup check_storage->contact_ehs  Yes correct_storage Correct Storage Location and Segregation check_storage->correct_storage  No doc Complete Waste Manifest/Pickup Form contact_ehs->doc pickup Waste Collected by Authorized Personnel doc->pickup end_process Transport to Licensed TSDF for High-Temp Incineration pickup->end_process correct_storage->check_storage

Figure 1: Decision workflow for the compliant disposal of this compound waste.

By adhering to these detailed procedures, researchers can ensure that their vital work is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental protection.

References

Operational Guide: Personal Protective Equipment (PPE) for Handling 6-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-tested protocols for the safe handling of 6-Bromo-3-chloroimidazo[1,2-a]pyridine (CAS No. 1296224-01-5). As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The following procedures are designed not as a mere checklist, but as a holistic safety framework rooted in the scientific principles of risk mitigation for halogenated heterocyclic compounds. The toxicological properties of this specific compound have not been exhaustively investigated, compelling us to operate under the precautionary principle, where potential risks are managed with robust protective measures.[1][2]

Hazard Assessment: Understanding the Risk Profile

Before any handling, a thorough understanding of the compound's known hazards is critical. This compound is a solid, and its hazard profile, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dictates the necessary level of protection.[3][4]

Hazard ClassGHS CodeDescriptionImplication for PPE Selection
Acute Toxicity, OralH302Harmful if swallowedPrevents ingestion via hand-to-mouth contact.
Skin IrritationH315Causes skin irritationRequires complete skin barrier protection.[5][6][7]
Serious Eye IrritationH319Causes serious eye irritationMandates robust, sealed eye protection.[5][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritationRequires respiratory protection, especially for fine powders.[5][6][7]

This data is synthesized from safety information provided by chemical suppliers and databases.[5][8][9]

The "Warning" signal word indicates a moderate level of hazard, but the combination of skin, eye, and respiratory irritation necessitates a comprehensive PPE strategy.

Mandatory PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following ensemble is mandatory for all personnel handling this compound, from weighing small quantities to preparing solutions.

Hand Protection: The First Line of Contact
  • Primary Gloves: Wear powder-free nitrile gloves. Nitrile provides excellent resistance against a wide array of chemicals, including the heterocyclic structures common in pharmaceutical development.[10][11] They must be inspected for any signs of degradation or perforation before each use.

  • Glove Change Protocol: Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[12] This minimizes the risk of permeation and cross-contamination.

  • Technique: When removing gloves, use a proper technique (glove-to-glove, then skin-to-skin) to avoid skin contact with the contaminated outer surface.[2]

Eye and Face Protection: Shielding Against Irritation
  • Mandatory Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[13] These are essential to protect against the serious eye irritation (H319) posed by the compound, whether from airborne dust or accidental splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[12][13] A face shield alone does not provide adequate protection and must always be paired with goggles.[13]

Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A flame-resistant lab coat is required.[13] It should be fully buttoned with sleeves rolled down to provide a complete barrier, mitigating the risk of skin irritation (H315).

  • Apron: For procedures involving larger quantities or a high risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory.[13] No part of the leg or foot should be exposed.

Respiratory Protection: Preventing Inhalation
  • Primary Control: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[11][14]

  • Required Respirator: Due to its potential to cause respiratory irritation (H335) and the lack of comprehensive inhalation toxicity data, a NIOSH-approved respirator is necessary. For weighing and handling the powder, a half-mask respirator with P95 or P100 particulate filters is the minimum requirement.[2][15]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA standards.[12]

Operational and Disposal Plan

Effective protection extends beyond wearing the correct gear to include the procedures for its use and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before entering the designated work area, ensure the chemical fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, respirator, chemical splash goggles, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.[12]

  • Handling the Compound: Perform all manipulations deep within the fume hood. When weighing, use anti-static weigh boats to prevent the fine powder from becoming airborne. Keep the container tightly sealed when not in use.[11]

  • Post-Handling: After the procedure is complete, wipe down the work surface.

  • Doffing PPE: Remove PPE carefully at the exit of the work area to prevent contamination of clean spaces. Remove in the reverse order of donning: gloves first, then face shield/goggles, lab coat, and finally the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[5][16]

Management of Contaminated PPE and Waste
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic compounds.[14][17]

  • Empty Containers: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous chemical waste.[18] Subsequent rinses may be collected similarly. Do not dispose of any rinsate down the drain.[17]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][18][19] Incineration in a properly equipped facility is the recommended final disposal method.[1][17]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the known hazards of the compound.

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection Protocol cluster_result 3. Final Ensemble start Handling 6-Bromo-3-chloro- imidazo[1,2-a]pyridine sds Consult Safety Data Sheet (SDS) start->sds hazards Identify GHS Hazards: - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) - H302 (Harmful if Swallowed) sds->hazards resp Respiratory Protection: NIOSH-Approved Respirator (P95/P100 Filter) hazards->resp Mitigates H335 eye Eye/Face Protection: Chemical Splash Goggles + Face Shield (as needed) hazards->eye Mitigates H319 hand Hand Protection: Nitrile Gloves (Double-gloving optional) hazards->hand Mitigates H315 body Body Protection: Flame-Resistant Lab Coat + Full Coverage Clothing hazards->body Mitigates H315 ensemble Mandatory PPE Ensemble for Safe Handling resp->ensemble eye->ensemble hand->ensemble body->ensemble

Caption: PPE selection workflow based on GHS hazard identification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.